molecular formula C8H10IN B2570583 1-(4-Iodophenyl)ethanamine CAS No. 90086-41-2

1-(4-Iodophenyl)ethanamine

Cat. No.: B2570583
CAS No.: 90086-41-2
M. Wt: 247.079
InChI Key: HLCLTOJXMUXWQW-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)ethanamine is a useful research compound. Its molecular formula is C8H10IN and its molecular weight is 247.079. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-iodophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCLTOJXMUXWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Iodophenyl)ethanamine: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Iodophenyl)ethanamine is a pivotal chiral building block in modern medicinal chemistry and organic synthesis. Its unique structural features, comprising a phenyl ring substituted with an iodine atom and a chiral ethylamine moiety, render it a versatile precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structural elucidation, and key synthetic methodologies for this compound. Furthermore, it delves into its critical applications in drug discovery, with a particular focus on the development of novel therapeutic agents.

Introduction: The Strategic Importance of this compound in Drug Discovery

The pursuit of novel therapeutic agents is a cornerstone of modern pharmaceutical research. Within this landscape, the design and synthesis of small molecules with high specificity and efficacy are paramount. Chiral amines, in particular, are a privileged scaffold in a vast number of pharmaceuticals due to their ability to form key interactions with biological targets. This compound has emerged as a particularly valuable intermediate for several reasons. The presence of the iodine atom offers a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. Moreover, the chiral amine center is a crucial element for establishing stereospecific interactions with enzymes and receptors, which is often a determining factor for a drug's potency and selectivity. This guide will explore the fundamental characteristics of this compound and illustrate its utility in the synthesis of cutting-edge therapeutics.

Molecular Structure and Chemical Properties

The structural and chemical properties of this compound are fundamental to its reactivity and utility in synthesis.

Structural Characterization

The molecule consists of a benzene ring substituted at the para position with an iodine atom and an aminoethyl group at the benzylic position. The carbon atom attached to the amino group is a stereocenter, meaning this compound exists as a pair of enantiomers, (R)-1-(4-iodophenyl)ethanamine and (S)-1-(4-iodophenyl)ethanamine.

Key Structural Features:

  • Molecular Formula: C₈H₁₀IN[1][2]

  • Molecular Weight: 247.08 g/mol [1][2]

  • Chiral Center: The benzylic carbon atom bearing the amine group.

  • Iodinated Phenyl Ring: Provides a site for further functionalization via cross-coupling reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while some experimental data is available, many of the listed properties from commercial suppliers are predicted through computational models.

PropertyValueSource
CAS Number 90086-41-2 (racemate)N/A
150085-44-2 ((R)-enantiomer)[1]
56639-48-6 ((S)-enantiomer)[2]
Appearance White to off-white solidN/A
Boiling Point 264.8 ± 23.0 °C (Predicted)N/A
Density 1.661 ± 0.06 g/cm³ (Predicted)N/A
pKa 8.87 ± 0.10 (Predicted)N/A
LogP 2.3109 (Predicted)[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reductive amination of 4-iodoacetophenone. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.

Reductive Amination: A Powerful Tool for Amine Synthesis

Reductive amination is a cornerstone of amine synthesis in organic chemistry.[3] It offers a highly versatile and controlled method for the formation of primary, secondary, and tertiary amines from carbonyl compounds. The reaction proceeds via the nucleophilic attack of an amine on a carbonyl group to form a hemiaminal, which then dehydrates to an imine or iminium ion. This intermediate is subsequently reduced to the amine. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being the most common.[3]

Experimental Protocol: Reductive Amination of 4-Iodoacetophenone

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • 4-Iodoacetophenone

  • Ammonium acetate (NH₄OAc) or Ammonia (NH₃)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 4-iodoacetophenone (1.0 eq) in methanol. Add a large excess of ammonium acetate (e.g., 10 eq) or a solution of ammonia in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Alternative Synthetic Route: The Leuckart Reaction

The Leuckart reaction is a classical method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[4][5] This reaction typically requires high temperatures (120-185 °C).[4] While it is a viable method, the milder conditions and higher selectivity of modern reductive amination protocols using borohydride reagents often make them the preferred choice.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for the amine and aromatic functionalities.

  • N-H Stretching: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibrations of the primary amine.

  • C-H Aromatic Stretching: Peaks just above 3000 cm⁻¹.

  • C-H Aliphatic Stretching: Peaks just below 3000 cm⁻¹.

  • C=C Aromatic Stretching: Absorptions in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: A peak in the 1020-1250 cm⁻¹ range.

  • C-I Stretching: A weak absorption in the far-infrared region, typically around 500-600 cm⁻¹.

For comparison, the precursor, 1-(4-Iodophenyl)ethan-1-one, exhibits a strong carbonyl (C=O) stretch around 1680 cm⁻¹.[6] The disappearance of this peak and the appearance of the N-H stretching bands are key indicators of a successful reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide detailed information about the structure.

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • CH Proton: A quartet around δ 4.0-4.5 ppm, coupled to the methyl protons.

  • NH₂ Protons: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • CH₃ Protons: A doublet around δ 1.3-1.5 ppm, coupled to the benzylic CH proton.

¹³C NMR: The carbon NMR spectrum would show the following key signals:

  • Aromatic Carbons: Four signals in the aromatic region (δ 110-150 ppm), with the carbon attached to the iodine (C-I) appearing at a higher field (around δ 90-100 ppm) due to the heavy atom effect.

  • Benzylic Carbon (CH-NH₂): A signal in the range of δ 50-60 ppm.

  • Methyl Carbon (CH₃): A signal in the aliphatic region (δ 20-25 ppm).

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would likely show the molecular ion peak (M⁺) at m/z 247. Key fragmentation patterns would include the loss of a methyl group ([M-15]⁺) and the benzylic cleavage to form the [M-CH₃]⁺ fragment.

Applications in Drug Discovery and Development

This compound is a valuable precursor in the synthesis of a wide range of biologically active molecules, including anticancer and antiviral agents.[7][8] The iodophenyl moiety serves as a versatile handle for introducing structural diversity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Case Study: Synthesis of Novel Anticancer Agents

While specific examples detailing the direct use of this compound in publicly available literature are scarce, its structural motif is present in numerous patented and researched anticancer agents. For instance, the synthesis of novel imamine-1,3,5-triazine derivatives as potent anticancer agents has been reported, where a similar aminophenyl scaffold is a key component.[9] The general synthetic strategy involves the coupling of the amine with a heterocyclic core, followed by further modifications to enhance potency and selectivity.

Illustrative Synthetic Scheme:

G cluster_0 Synthesis of a Hypothetical Kinase Inhibitor A This compound C Coupling Reaction (e.g., Buchwald-Hartwig) A->C B Heterocyclic Core B->C D Intermediate C->D E Further Functionalization D->E F Final Bioactive Molecule E->F

Caption: General workflow for the synthesis of a potential anticancer agent.

Role in the Development of Antiviral Therapeutics

The development of novel antiviral agents is another area where this compound and its derivatives can play a significant role.[8] The ability to introduce diverse substituents on the phenyl ring allows for the fine-tuning of interactions with viral enzymes or proteins. For example, in the design of Zika virus inhibitors, derivatives of 1-aryl-4-arylmethylpiperazine have shown promise, highlighting the importance of the substituted phenylamine moiety in achieving antiviral activity.[10]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound stands out as a strategically important building block in the synthesis of complex, biologically active molecules. Its combination of a chiral amine and a functionalizable iodinated aromatic ring provides chemists with a powerful tool for the construction of novel drug candidates. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for leveraging its full potential in medicinal chemistry and drug development. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of versatile intermediates like this compound is set to increase.

References

  • PubChem. 1-(4-Iodophenyl)ethan-1-one. [Link]

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  • MDPI. (2023, February 16). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. [Link]

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Sources

Introduction: The Significance of (R)-1-(4-Iodophenyl)ethanamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of (R)-1-(4-Iodophenyl)ethanamine

(R)-1-(4-Iodophenyl)ethanamine is a chiral primary amine that serves as a crucial building block in medicinal chemistry and pharmaceutical development.[1] Its structural motif, featuring a chiral center adjacent to an iodinated phenyl ring, makes it a versatile intermediate for introducing stereospecificity and a handle for further functionalization, often through cross-coupling reactions. Chiral amines are fundamental components of a vast number of active pharmaceutical ingredients (APIs), with a significant percentage of all drugs containing at least one amine functional group.[2][3] The precise three-dimensional arrangement of atoms in a chiral molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

This guide provides a comprehensive overview of the asymmetric synthesis and rigorous characterization of the (R)-enantiomer of 1-(4-iodophenyl)ethanamine, designed for researchers and scientists in the field. We will delve into the mechanistic rationale behind preferred synthetic strategies, present detailed, validated protocols, and outline a multi-faceted analytical workflow to ensure the compound's identity, purity, and enantiomeric integrity.

Part 1: Asymmetric Synthesis – A Focus on Catalytic Reductive Amination

Achieving high enantioselectivity is the central challenge in synthesizing chiral amines. While methods like classical resolution with chiral acids or the use of stoichiometric chiral auxiliaries exist, catalytic asymmetric synthesis represents the most elegant and atom-economical approach.[4] Among these, asymmetric reductive amination of the corresponding prochiral ketone, 4-iodoacetophenone, stands out as a highly efficient and scalable method.[5][6]

The reaction proceeds in a one-pot fashion, involving two key transformations: the condensation of the ketone with an amine source to form an imine, followed by the enantioselective reduction of the C=N double bond, guided by a chiral catalyst.

Asymmetric_Reductive_Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Asymmetric Reduction start 4-Iodoacetophenone (Prochiral Ketone) intermediate Prochiral Imine Intermediate start->intermediate - H2O amine Amine Source (e.g., NH4OAc) amine->intermediate catalyst Chiral Catalyst (e.g., Ir-f-Binaphane) product (R)-1-(4-Iodophenyl)ethanamine catalyst->product Controls Stereochemistry reductant Reductant (e.g., Formic Acid) reductant->product Provides Hydride intermediate->product

Caption: Workflow for Asymmetric Reductive Amination.

Causality in Protocol Design: Why This Method?
  • Catalyst Choice: Transition metal catalysts, particularly those based on Iridium or Rhodium complexed with chiral phosphine ligands (e.g., f-Binaphane, BINAP), are exceptionally effective.[5] These catalysts create a well-defined chiral pocket around the metal center. The imine substrate coordinates to the metal, and the steric and electronic properties of the ligand dictate the facial selectivity of hydride delivery from the reducing agent, favoring the formation of one enantiomer.

  • Amine and Reducing Agent: The use of ammonium formate or a combination of an amine source and formic acid is common. Formic acid can act as both a mild acid to facilitate imine formation and as the hydride source for the reduction.[4] This combination avoids the use of high-pressure hydrogen gas, making the procedure more accessible for standard laboratory setups.

  • Additives: Lewis acids like Ti(OiPr)₄ are sometimes added to accelerate imine formation and activate the imine for reduction, leading to higher conversion and enantioselectivity.[5]

Experimental Protocol: Asymmetric Reductive Amination

This protocol is a representative example and may require optimization based on specific ligand/catalyst systems.

  • Reactor Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodoacetophenone (1.0 eq), ammonium acetate (5.0 eq), and anhydrous toluene (10 mL/mmol of ketone).

  • Azeotropic Dehydration: Heat the mixture to reflux using a Dean-Stark apparatus for 4-6 hours to drive the formation of the imine by removing water. Monitor the reaction by TLC or GC-MS until ketone consumption is complete.

  • Catalyst Introduction: Cool the reaction mixture to room temperature. Under a gentle stream of argon, add the chiral iridium catalyst (e.g., [Ir(COD)Cl]₂ with a chiral ligand like (S,S)-f-Binaphane, 0.5-1 mol%) and formic acid (2.5 eq).

  • Asymmetric Reduction: Heat the mixture to 60 °C and stir for 12-24 hours. Monitor the reduction of the imine by TLC or GC-MS.

  • Work-up: After cooling, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure (R)-1-(4-Iodophenyl)ethanamine.

Part 2: Comprehensive Characterization – A Self-Validating System

Confirming the successful synthesis of the target compound requires a multi-pronged analytical approach. No single technique is sufficient; instead, a combination of spectroscopic and chromatographic methods provides a self-validating confirmation of structure, purity, and stereochemical integrity.

Characterization_Workflow product Purified Product: (R)-1-(4-Iodophenyl)ethanamine nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (ESI-MS) product->ms hplc Chiral HPLC product->hplc polarimetry Polarimetry product->polarimetry result_nmr Structural Confirmation (Atom Connectivity) nmr->result_nmr result_ms Molecular Weight Confirmation (C₈H₁₀IN) ms->result_ms result_hplc Enantiomeric Purity (ee%) hplc->result_hplc result_polarimetry Optical Rotation ([α]D) polarimetry->result_polarimetry

Caption: Orthogonal Analytical Workflow for Characterization.

Summary of Expected Analytical Data
Technique Parameter Expected Result
¹H NMR Chemical Shift (δ)Peaks corresponding to aromatic, methine (CH), methyl (CH₃), and amine (NH₂) protons with appropriate splitting patterns and integration.[7]
¹³C NMR Chemical Shift (δ)Signals for all 8 unique carbon atoms in the molecule, including two aromatic C-H, one C-I, one C-CH, one methine, and one methyl carbon.[8]
Mass Spec. m/z ([M+H]⁺)Expected: 248.00. Found: [M+H]⁺ consistent with the molecular formula C₈H₁₀IN.[9]
Chiral HPLC Retention TimeA single major peak corresponding to the (R)-enantiomer with >99% of the total peak area. The (S)-enantiomer, if present, will have a different retention time.[10]
Polarimetry Specific RotationA positive value, [α]D, confirming the excess of the dextrorotatory (R)-enantiomer.[11][12]
Detailed Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure and connectivity of the atoms.

  • Protocol:

    • Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[13]

    • Expected ¹H NMR (400 MHz, CDCl₃) δ: ~7.65 (d, 2H, Ar-H), ~7.05 (d, 2H, Ar-H), ~4.15 (q, 1H, CH-NH₂), ~1.60 (br s, 2H, NH₂), ~1.35 (d, 3H, CH₃).

    • Expected ¹³C NMR (101 MHz, CDCl₃) δ: ~145.8 (Ar-C), ~137.5 (Ar-CH), ~128.0 (Ar-CH), ~91.5 (Ar-C-I), ~50.5 (CH-NH₂), ~25.0 (CH₃).

2. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using Electrospray Ionization (ESI) in positive ion mode.

    • Expected Result: A major ion peak at m/z ≈ 248.00, corresponding to the protonated molecule [C₈H₁₀IN + H]⁺.[9]

3. Chiral High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the enantiomeric excess (ee%), which is the definitive measure of the success of the asymmetric synthesis.

  • Protocol:

    • Column Selection: Utilize a polysaccharide-based chiral stationary phase (CSP), such as one based on amylose or cellulose derivatives, which are effective for separating a wide range of chiral amines.[10][14]

    • Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (IPA) with a small amount of an amine modifier like diethylamine (DEA) (e.g., 90:10:0.1 v/v/v).

    • Analysis: Inject a dilute solution of the sample. For comparison, also inject a sample of the racemic mixture (if available) to identify the retention times of both the (R) and (S) enantiomers.

    • Calculation: The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers: ee% = [(A_R - A_S) / (A_R + A_S)] * 100. A successful synthesis should yield an ee% of >99%.

4. Polarimetry

  • Objective: To measure the optical rotation, which confirms the presence of a single enantiomer in excess and provides a characteristic physical constant for the compound.[12][15]

  • Protocol:

    • Prepare a solution of the sample of known concentration (c, in g/100 mL) in a specified solvent (e.g., methanol).

    • Use a polarimeter to measure the observed angle of rotation (α) at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (T).[16]

    • The specific rotation [α] is calculated using the formula: [α]ᵀ_D = α / (l * c), where 'l' is the path length of the sample cell in decimeters (dm).

    • Expected Result: (R)-1-(4-Iodophenyl)ethanamine is dextrorotatory, meaning it will exhibit a positive specific rotation value.

Conclusion

The successful production of enantiomerically pure (R)-1-(4-Iodophenyl)ethanamine is a critical capability for synthetic and medicinal chemists. The strategy of asymmetric reductive amination offers a robust and efficient route to this valuable building block. However, synthesis is only half the story. A rigorous, multi-faceted characterization workflow is essential to validate the outcome. By combining the structural elucidation power of NMR and MS with the stereochemical resolving power of chiral HPLC and polarimetry, researchers can proceed with confidence, knowing their material meets the stringent identity, purity, and enantiopurity requirements for advanced applications in drug development.

References

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  • Lee, J. H., et al. (2022). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Molecules, 27(19), 6527. [Link]

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  • D'Souza, D. M., & Müller, T. J. (2007). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 84(6), 1027. [Link]

  • Royal Society of Chemistry. ¹H NMR Spectrum of Compound 4a. RSC Publishing. [Link]

  • ResearchGate. ¹³C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine. ResearchGate. [Link]

  • Doc Brown's Chemistry. ¹H NMR Spectrum of ethylamine. Doc Brown's Chemistry Clinic. [Link]

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A Comprehensive Technical Guide to (S)-1-(4-Iodophenyl)ethanamine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides an in-depth overview of (S)-1-(4-Iodophenyl)ethanamine, a valuable chiral building block for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, provides validated synthesis protocols, and explores its applications in the synthesis of bioactive molecules.

Core Compound Identification

(S)-1-(4-Iodophenyl)ethanamine is a chiral amine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its stereospecific nature and the presence of an iodinated phenyl ring make it a versatile reagent for introducing chirality and a site for further molecular elaboration through cross-coupling reactions.

Identifier Value Source
CAS Number 56639-48-6ChemScene[1]
Molecular Formula C₈H₁₀INChemScene[1]
Molecular Weight 247.08 g/mol ChemScene[1]
Synonyms (S)-alpha-Methyl-4-iodobenzylamine, (S)-1-(4-iodophenyl)ethanamine
SMILES Nc1ccc(I)cc1ChemScene[1]

Synthesis Methodologies: Achieving Enantiopurity

The synthesis of enantiomerically pure (S)-1-(4-Iodophenyl)ethanamine is paramount for its use in pharmaceutical applications. Two primary strategies are employed: asymmetric reductive amination of the prochiral ketone, 4'-iodoacetophenone, and enzymatic kinetic resolution of the corresponding racemic amine.

Asymmetric Reductive Amination

Asymmetric reductive amination offers a direct and atom-economical route to the desired (S)-enantiomer. This approach involves the in-situ formation of an imine from 4'-iodoacetophenone and an amine source, followed by stereoselective reduction using a chiral catalyst.

A robust method involves the use of a chiral iridium catalyst, which has demonstrated high enantioselectivity for the reductive amination of aryl ketones[2]. The presence of a Lewis acid, such as titanium(IV) isopropoxide, can enhance the reaction by facilitating imine formation[2].

Experimental Protocol: Asymmetric Reductive Amination

Objective: To synthesize (S)-1-(4-Iodophenyl)ethanamine from 4'-iodoacetophenone via asymmetric reductive amination.

Materials:

  • 4'-Iodoacetophenone[3]

  • p-Anisidine (as an exemplary amine source for initial imine formation, the resulting secondary amine can be deprotected)[2]

  • [Ir(COD)Cl]₂

  • (S,S)-f-Binaphane[2]

  • Titanium(IV) isopropoxide[2]

  • Iodine[2]

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (high pressure)

  • Standard glassware for inert atmosphere reactions

  • High-pressure reactor (autoclave)

Procedure:

  • Catalyst Preparation: In a glovebox, dissolve [Ir(COD)Cl]₂ and (S,S)-f-Binaphane in anhydrous DCM to generate the active chiral iridium catalyst in situ.

  • Reaction Setup: In a separate flask inside the glovebox, dissolve 4'-iodoacetophenone, p-anisidine, titanium(IV) isopropoxide, and a catalytic amount of iodine in anhydrous DCM[2].

  • Hydrogenation: Transfer the substrate solution and the catalyst solution to a high-pressure reactor.

  • Reaction: Pressurize the reactor with hydrogen gas (e.g., 1000 psi) and stir the reaction mixture at room temperature for the specified time (typically 10-24 hours)[2].

  • Work-up and Purification: After depressurization, quench the reaction, and perform an appropriate work-up. The resulting N-(p-methoxyphenyl) protected amine can be purified by column chromatography.

  • Deprotection: The p-methoxyphenyl group can be removed oxidatively using cerium ammonium nitrate (CAN) to yield the primary amine[2].

  • Final Purification: The final product, (S)-1-(4-Iodophenyl)ethanamine, is purified by column chromatography or crystallization.

Asymmetric_Reductive_Amination cluster_reactants Reactants cluster_catalyst Catalytic System 4-Iodoacetophenone 4-Iodoacetophenone Imine Formation Imine Formation 4-Iodoacetophenone->Imine Formation + Amine Source - H2O Amine Source Amine Source Amine Source->Imine Formation H2 H2 Reduction Reduction H2->Reduction Chiral Ir-Catalyst Chiral Ir-Catalyst Chiral Ir-Catalyst->Reduction Lewis Acid (Ti(OiPr)4) Lewis Acid (Ti(OiPr)4) Lewis Acid (Ti(OiPr)4)->Imine Formation Activation Imine Formation->Reduction Intermediate Imine (S)-1-(4-Iodophenyl)ethanamine (S)-1-(4-Iodophenyl)ethanamine Reduction->(S)-1-(4-Iodophenyl)ethanamine Stereoselective Hydride Transfer

Caption: Asymmetric Reductive Amination Workflow.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution provides an alternative, highly selective method for obtaining the (S)-enantiomer from a racemic mixture of 1-(4-iodophenyl)ethanamine. This technique utilizes a lipase, such as Candida antarctica Lipase B (CALB), to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The resulting acylated (R)-amide and the unreacted (S)-amine can then be easily separated.

Experimental Protocol: Enzymatic Kinetic Resolution

Objective: To resolve racemic this compound to obtain the (S)-enantiomer.

Materials:

  • Racemic this compound

  • Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435)

  • Acyl donor (e.g., ethyl methoxyacetate)

  • Anhydrous organic solvent (e.g., toluene)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flask, dissolve racemic this compound and the acyl donor in the anhydrous organic solvent.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 50-70 °C). Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining amine.

  • Enzyme Removal: Once the desired conversion is reached (ideally close to 50%), filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation: Separate the unreacted (S)-1-(4-Iodophenyl)ethanamine from the acylated (R)-amide by extraction or column chromatography.

Enzymatic_Kinetic_Resolution cluster_separation Separation Racemic Amine Racemic Amine Selective Acylation Selective Acylation Racemic Amine->Selective Acylation (R,S)-1-(4-Iodophenyl)ethanamine Lipase (CALB) Lipase (CALB) Lipase (CALB)->Selective Acylation Acyl Donor Acyl Donor Acyl Donor->Selective Acylation (S)-Amine (S)-Amine Selective Acylation->(S)-Amine Unreacted (R)-Amide (R)-Amide Selective Acylation->(R)-Amide Acylated

Caption: Enzymatic Kinetic Resolution Workflow.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized (S)-1-(4-Iodophenyl)ethanamine.

Property Value/Description
Appearance Expected to be a liquid or low-melting solid.
Solubility Soluble in common organic solvents like dichloromethane, methanol, and ethyl acetate.

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the region of δ 7.0-7.8 ppm), a quartet for the methine proton (CH-NH₂), a doublet for the methyl protons (CH₃), and a broad singlet for the amine protons (NH₂).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the iodinated and amine-bearing aromatic carbons, as well as the aliphatic carbons of the ethylamine side chain.

  • FTIR: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. A representative FTIR spectrum of a similar iodophenyl-containing imine shows characteristic peaks in these regions[4].

Applications in Drug Discovery and Medicinal Chemistry

(S)-1-(4-Iodophenyl)ethanamine is a valuable building block in medicinal chemistry due to its pre-installed chiral center and the versatile iodo-substituent. The iodo group serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the facile introduction of diverse molecular fragments.

This compound and its analogs are key intermediates in the synthesis of a range of biologically active molecules, including receptor ligands and enzyme inhibitors. For instance, iodinated phenyl ethylamine derivatives have been synthesized and evaluated as high-affinity ligands for sigma receptors, which are implicated in a variety of neurological disorders and are targets for cancer imaging[5]. The ability to introduce a radioisotope of iodine also makes this scaffold attractive for the development of radiopharmaceuticals[5].

Safety and Handling

As with all chemicals, (S)-1-(4-Iodophenyl)ethanamine should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

(S)-1-(4-Iodophenyl)ethanamine is a synthetically valuable chiral building block with significant potential in drug discovery and development. The methodologies of asymmetric reductive amination and enzymatic kinetic resolution provide efficient pathways to its enantiomerically pure form. Its versatile chemical nature allows for the creation of diverse and complex molecules for the exploration of new therapeutic agents.

References

  • PubChem. 1-(4-Iodophenyl)ethan-1-one.[Link]

  • Zhang, X. et al. Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. J. Org. Chem.2003, 68 (10), 4120–4122.
  • Pällmar, T. et al. Chemoenzymatic dynamic kinetic resolution of primary amines using a recyclable palladium nanoparticle catalyst together with lipase. Org. Biomol. Chem.2013, 11, 2346-2351.
  • John, C. S. et al. Synthesis, in vitro validation and in vivo pharmacokinetics of [125I]N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) ethylamine: a high-affinity ligand for imaging sigma receptor positive tumors. Nucl. Med. Biol.1996, 23 (6), 761-6.
  • FTIR spectra of 3-{(E)-[(4-iodophenyl)imino]methyl}quinolin-2-ol. ResearchGate.[Link]

Sources

Spectroscopic Profile of 1-(4-Iodophenyl)ethanamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the chiral amine 1-(4-Iodophenyl)ethanamine (C₈H₁₀IN), a compound of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a thorough understanding of the structural characterization of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Implications

This compound is a primary amine with a stereogenic center at the carbon adjacent to the phenyl ring. The presence of a para-substituted iodophenyl group significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures. The molecular weight of this compound is approximately 247.08 g/mol .[1][2]

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; "C8H10IN" [pos="0,2!"]; "A" [label="I", pos="-2.5,0!"]; "B" [label="C", pos="-1.5,0!"]; "C" [label="C", pos="-1,-1!"]; "D" [label="C", pos="0,-1!"]; "E" [label="C", pos="0.5,0!"]; "F" [label="C", pos="0,1!"]; "G" [label="C", pos="-1,1!"]; "H" [label="CH", pos="1.5,0!"]; "I" [label="CH3", pos="2.5,1!"]; "J" [label="NH2", pos="2.5,-1!"]; "B" -- "C"; "C" -- "D"; "D" -- "E"; "E" -- "F"; "F" -- "G"; "G" -- "B"; "A" -- "B"; "E" -- "H"; "H" -- "I"; "H" -- "J"; } Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide key structural information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, methyl, and amine protons. The chemical shifts are influenced by the electron-withdrawing effect of the iodine atom and the anisotropic effect of the phenyl ring.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic (Ha)~7.6 - 7.8Doublet~8-92H
Aromatic (Hb)~7.0 - 7.2Doublet~8-92H
Methine (Hc)~4.1 - 4.3Quartet~6-71H
Amine (Hd)~1.5 - 2.5 (broad)Singlet-2H
Methyl (He)~1.3 - 1.5Doublet~6-73H

Causality behind Experimental Choices: The choice of a standard deuterated solvent like CDCl₃ is crucial to avoid solvent signal interference.[3] The broadness of the amine proton signal is due to quadrupole broadening and potential hydrogen exchange. Adding a drop of D₂O would cause the amine proton signal to disappear, confirming its assignment.

graph "1H_NMR_Splitting" { rankdir=LR; node [shape=box, style=rounded]; "Aromatic Ha" -> "Aromatic Hb" [label="ortho-coupling"]; "Aromatic Hb" -> "Aromatic Ha" [label="ortho-coupling"]; "Methine Hc" -> "Methyl He" [label="vicinal-coupling"]; "Methyl He" -> "Methine Hc" [label="vicinal-coupling"]; } Caption: Key ¹H NMR coupling relationships.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-I~90 - 95
Aromatic C-H~128 - 138
Aromatic C-ipso (to CH)~145 - 150
Methine C-N~50 - 55
Methyl C~24 - 28

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine and aromatic functionalities.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (primary amine)3300 - 3500Medium, broad (two bands)
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
N-H Bend (primary amine)1580 - 1650Strong
C=C Stretch (aromatic)1450 - 1600Medium to strong
C-N Stretch1020 - 1220Medium
C-I Stretch~500 - 600Weak to medium
p-substitution pattern800-850Strong

Expertise & Experience: The two bands for the N-H stretch are characteristic of a primary amine, corresponding to the symmetric and asymmetric stretching modes.[4] The broadness of these peaks is due to hydrogen bonding. The strong band in the 800-850 cm⁻¹ region is a reliable indicator of para-disubstitution on a benzene ring.

graph "IR_Workflow" { "Sample Preparation" -> "IR Spectrometer" -> "Data Acquisition" -> "Spectral Interpretation"; } Caption: General workflow for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak and characteristic fragment ions.

m/z Proposed Fragment Significance
247[C₈H₁₀IN]⁺Molecular Ion (M⁺)
232[C₇H₇IN]⁺Loss of CH₃
120[C₈H₁₀N]⁺Loss of I
44[C₂H₆N]⁺Benzylic cleavage

Trustworthiness: The presence of iodine with its characteristic isotopic pattern (¹²⁷I is 100% abundant) will result in a clean molecular ion peak. The benzylic cleavage leading to the fragment at m/z 44 is a very common and diagnostically significant fragmentation pathway for N-alkylated anilines and related compounds. Predicted adducts in softer ionization techniques like electrospray ionization (ESI) would include [M+H]⁺ at m/z 248 and [M+Na]⁺ at m/z 270.[5]

digraph "MS_Fragmentation" { "M+ (m/z 247)" -> "m/z 232" [label="- CH3"]; "M+ (m/z 247)" -> "m/z 120" [label="- I"]; "M+ (m/z 247)" -> "m/z 44" [label="benzylic cleavage"]; } Caption: Predicted major fragmentation pathways.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a longer relaxation delay (e.g., 2-5 seconds).

    • Acquire a sufficient number of scans for adequate signal-to-noise (may require several hundred to thousands).

IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the neat liquid sample between two NaCl or KBr plates. If the sample is a solid, prepare a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum from 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction: For a volatile sample, use a gas chromatography (GC-MS) system. For less volatile samples, direct infusion into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is appropriate.

  • Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

  • Acquisition (EI mode):

    • Use a standard electron energy of 70 eV.

    • Scan a mass range of m/z 40 to 300.

  • Acquisition (ESI mode):

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

    • Infuse the sample solution into the ESI source.

    • Acquire the spectrum in positive ion mode.

Summary of Spectroscopic Data

Technique Key Expected Features
¹H NMR Aromatic signals showing para-substitution pattern, a quartet for the methine proton, a doublet for the methyl protons, and a broad singlet for the amine protons.
¹³C NMR Signals for the iodine-bound carbon, aromatic carbons, methine carbon, and methyl carbon in their expected regions.
IR Characteristic N-H stretching and bending vibrations for a primary amine, aromatic C-H and C=C stretches, and a strong band indicating para-substitution.
MS A clear molecular ion peak at m/z 247, and characteristic fragments corresponding to the loss of a methyl group and benzylic cleavage.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound based on fundamental principles and data from related structures. Experimental verification is essential for definitive structural confirmation.

References

  • Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine. [Link]

  • PubChem. 1-(4-Iodophenyl)ethan-1-one. [Link]

  • Doc Brown's Chemistry. infrared spectrum of ethylamine. [Link]

  • ChemBK. (1R)-1-(4-iodophenyl)ethan-1-amine. [Link]

  • PubChem. 2-(4-Iodophenyl)ethylamine. [Link]

  • ResearchGate. IR spectra of 1,4-phenylenediamine (1); 2,4,6-triformylphloroglucinol (2); and COF-4 (3). [Link]

  • PubChemLite. (r)-1-(4-iodophenyl)ethanamine hydrochloride (C8H10IN). [Link]

  • Semantic Scholar. Electronic excitation and optical cross sections of methylamine and ethylamine in the UV–VUV spectral region. [Link]

  • ResearchGate. Spectroscopic investigation of the electronic and excited state properties of para-substituted tetraphenyl porphyrins and their electrochemically generated ions. [Link]

  • NIST WebBook. Ethylamine. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

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Commercial availability and purity of 1-(4-Iodophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability and Purity of 1-(4-Iodophenyl)ethanamine

Authored by: Gemini, Senior Application Scientist

Introduction: The Role of this compound as a Key Chiral Building Block

This compound is a crucial chiral amine building block in modern medicinal chemistry and drug development. Its structure, featuring a stereogenic center and a synthetically versatile iodophenyl group, makes it an invaluable precursor for creating complex molecular architectures. The iodo-moiety serves as a handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse substituents. This functionality is pivotal in the synthesis of novel pharmaceutical agents, including kinase inhibitors, receptor antagonists, and other targeted therapies.[1][2] Given its role as a foundational element in multi-step syntheses, the commercial availability, and more critically, the chemical and stereochemical purity of this compound are of paramount importance to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3]

This guide provides an in-depth analysis of the commercial landscape for this compound, details common synthesis-related impurities, and presents robust, field-proven analytical methodologies for its comprehensive purity assessment.

Part 1: Commercial Availability and Forms

This compound is commercially available from numerous chemical suppliers in its racemic form, as individual (R) and (S) enantiomers, and as hydrochloride salts. The choice of form depends on the specific requirements of the synthetic route, with enantiomerically pure forms being essential for asymmetric synthesis. Purity levels typically range from 95% to over 98%, as specified by the supplier.

Table 1: Commercial Suppliers and Product Specifications

SupplierProduct NameCAS NumberPurity Specification
ChemScene(R)-1-(4-iodophenyl)ethan-1-amine150085-44-2≥98%[4]
ChemScene(S)-1-(4-iodophenyl)ethan-1-amine56639-48-695+%[5]
Chemical-Suppliers.comThis compound (racemic)90086-41-2Not specified[6]
Xidian ReagentThis compound (racemic)90086-41-297%[7]
BLD PharmThis compound (racemic)90086-41-2Not specified[8]
Sigma-Aldrich(R)-1-(4-iodophenyl)ethan-1-amine150085-44-298%[9]
Aladdin Scientific1-(4-Iodophenyl)ethan-1-amine HCl1955515-71-5min 98%[10]
CymitQuimica(R)-1-(4-Iodophenyl)ethanamine HCl1246649-06-897%[11]

Note: This table is not exhaustive and represents a snapshot of available suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed purity information.

Part 2: Purity Profile and Synthesis-Related Impurities

Understanding the synthetic origin of a chemical is fundamental to predicting its impurity profile.[12] A common and efficient method for synthesizing this compound is the reductive amination of 1-(4-Iodophenyl)ethan-1-one. This pathway, while effective, can introduce several predictable process-related impurities that must be controlled and monitored.[13]

Causality of Impurity Formation:

  • Unreacted Starting Material: Incomplete conversion during the reductive amination step can leave residual 1-(4-Iodophenyl)ethan-1-one in the final product.

  • Reduction By-product: The ketone starting material can be reduced to the corresponding alcohol, 1-(4-Iodophenyl)ethan-1-ol, which may be difficult to separate due to similar polarity.

  • Over-alkylation: In some synthesis variants, secondary or tertiary amines can form as by-products.

  • Isomeric Impurities: If the synthesis starts from impure precursors or involves non-stereoselective steps, other positional isomers or enantiomeric impurities could be present.

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities Ketone 1-(4-Iodophenyl)ethan-1-one (Starting Material) Reaction Reductive Amination (e.g., NaBH3CN, NH4OAc) Ketone->Reaction Impurity_Ketone Unreacted Ketone Ketone->Impurity_Ketone Incomplete Reaction Amine This compound (Final Product) Reaction->Amine Impurity_Alcohol 1-(4-Iodophenyl)ethan-1-ol (Reduction By-product) Reaction->Impurity_Alcohol Side Reaction Impurity_Ketone->Amine Contaminates Impurity_Alcohol->Amine Contaminates

Figure 1. Synthesis pathway and origin of common impurities.

Part 3: Analytical Methodologies for Purity Determination

A multi-faceted analytical approach is required for the comprehensive purity validation of this compound.[14] High-Performance Liquid Chromatography (HPLC) is the workhorse for general purity assessment, while Quantitative Nuclear Magnetic Resonance (qNMR) offers a powerful orthogonal method for determining absolute purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the method of choice for separating the main compound from its less polar and more polar impurities.[12] The amine functionality requires a suitable mobile phase, often with an acidic modifier, to ensure good peak shape.

Experimental Protocol: HPLC Purity Method

  • Instrumentation:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3).[15]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      20.0 80
      25.0 80
      25.1 20

      | 30.0 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Solution: Accurately weigh approximately 10 mg of this compound and dissolve in 100 mL of diluent to achieve a concentration of 100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Analysis and Calculation:

    • Inject a blank (diluent) to establish the baseline.

    • Inject the sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of absolute purity without requiring reference standards for each impurity.[3][16] It quantifies the analyte against a certified internal standard of known purity and weight. This technique is invaluable as it is orthogonal to chromatography and can detect non-UV active impurities as well as residual solvents.[17]

Experimental Protocol: Absolute Purity by qNMR

  • Instrumentation & Materials:

    • NMR Spectrometer (≥400 MHz).

    • High-precision analytical balance.

    • Certified internal standard (e.g., Maleic Anhydride, Dimethyl Sulfone). The standard should have a simple spectrum with peaks that do not overlap with the analyte.

    • Deuterated solvent (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of this compound into a clean vial.

    • Accurately weigh ~5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (~0.7 mL) of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated to allow for full relaxation. A D1 of 30 seconds is generally sufficient.

    • Optimize pulse calibration (90° pulse).

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved signal for the analyte (e.g., the methine -CH proton) and a signal for the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • m = mass

      • P_std = Purity of the internal standard

G Start Purity Analysis of This compound Decision1 Assess Chemical Purity & Impurity Profile? Start->Decision1 Decision2 Assess Stereochemical (Enantiomeric) Purity? Start->Decision2 Decision3 Determine Absolute Purity (Orthogonal Method)? Start->Decision3 HPLC Perform RP-HPLC Analysis Decision1->HPLC Yes Chiral_HPLC Perform Chiral HPLC Analysis Decision2->Chiral_HPLC Yes qNMR Perform Quantitative ¹H NMR Decision3->qNMR Yes Report1 Report Purity by Area % & Impurity Profile HPLC->Report1 Report2 Report Enantiomeric Excess (% ee) Chiral_HPLC->Report2 Report3 Report Absolute Purity (wt %) qNMR->Report3

Figure 2. Workflow for selecting analytical methods for purity validation.

Conclusion

For researchers and drug development professionals, sourcing high-purity this compound is a critical first step in complex synthetic campaigns. A thorough understanding of its commercial availability, coupled with a robust analytical strategy to verify its purity, is non-negotiable. By anticipating potential synthesis-related impurities and employing orthogonal analytical techniques like RP-HPLC and qNMR, scientists can ensure the integrity of their starting materials. This diligence mitigates risks in downstream processes, enhances the reliability and reproducibility of experimental outcomes, and ultimately contributes to the development of safe and effective new medicines. Always insist on a comprehensive Certificate of Analysis and, when necessary, perform in-house verification using the protocols outlined in this guide.

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Role of 1-(4-Iodophenyl)ethanamine as a chiral building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Iodophenyl)ethanamine as a Chiral Building Block

Authored by: Gemini, Senior Application Scientist

Introduction: The Central Role of Chiral Amines in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug is often intrinsically linked to its specific three-dimensional structure, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful.[1] Chiral amines are a cornerstone of asymmetric synthesis, the set of methods used to create these stereochemically defined molecules.[2][3] They serve as versatile tools, acting as catalysts, ligands for metal-based catalysts, or as "chiral building blocks" that are directly incorporated into the final target molecule.[1][4]

Among these critical reagents, this compound stands out as a particularly valuable and versatile building block. Its structure is deceptively simple, yet it combines three key features that make it a powerful tool for the modern synthetic chemist:

  • A Stereogenic Center: The chiral carbon atom bearing the amine group provides the essential stereochemical information.

  • A Nucleophilic Amine: The primary amine is a reactive handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and N-alkylation.[5]

  • An Iodinated Aromatic Ring: The iodo-substituent is not merely a placeholder; it is a highly functionalizable group, enabling a host of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.

This guide provides a comprehensive overview of this compound, detailing its synthesis and resolution, its diverse applications in asymmetric synthesis, and its proven utility in the development of complex, high-value molecules.

PART 1: Synthesis and Enantiomeric Resolution

The most common route to enantiopure this compound begins with the synthesis of the racemic mixture, followed by resolution. A more advanced and efficient strategy, Crystallization-Induced Dynamic Resolution (CIDR), allows for the theoretical conversion of 100% of the racemic material into the desired enantiomer.[6]

Racemic Synthesis via Reductive Amination

The synthesis of racemic this compound is typically achieved through the reductive amination of 4-iodoacetophenone. This is a robust and scalable one-pot reaction.

  • Causality: The choice of a reducing agent is critical. Sodium borohydride is a common choice, but it can also reduce the starting ketone. Using a milder, imine-selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) minimizes this side reaction. The reaction is typically performed under weakly acidic conditions to promote the formation of the intermediate iminium ion, which is more electrophilic and readily reduced than the starting ketone.

Classical Resolution via Diastereomeric Salt Formation

Classical resolution remains a widely used method for obtaining the individual enantiomers. This process relies on the reaction of the racemic amine with an enantiopure chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, most importantly solubility, which allows them to be separated by fractional crystallization.

  • Expert Insight: The choice of resolving agent is key to a successful resolution. Tartaric acid and its derivatives are common choices for resolving chiral amines. The solvent system is equally important; it must be carefully selected to maximize the solubility difference between the two diastereomeric salts. A solvent in which one salt is sparingly soluble while the other is freely soluble is ideal.

Protocol 1: Classical Resolution of (±)-1-(4-Iodophenyl)ethanamine

Objective: To separate (R)- and (S)-1-(4-Iodophenyl)ethanamine using a chiral resolving agent.

Methodology:

  • Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in the minimum amount of the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution.

  • Isolation: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent. The filtrate contains the enriched, more soluble diastereomeric salt.

  • Liberation of Free Amine: Suspend the isolated salt in water and add an aqueous base (e.g., 2M NaOH) until the pH is >11. This neutralizes the tartaric acid and liberates the free amine.

  • Extraction: Extract the enantiomerically enriched amine into an organic solvent such as dichloromethane or ethyl acetate. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiopure amine.

  • Analysis: Determine the enantiomeric excess (ee%) of the product using chiral HPLC or by NMR analysis of a diastereomeric derivative.

Crystallization-Induced Dynamic Resolution (CIDR)

CIDR is a more sophisticated and efficient method that overcomes the 50% theoretical yield limit of classical resolution.[6] In this process, the unwanted enantiomer in the solution is continuously racemized (converted back to the racemic mixture) while the desired enantiomer is selectively crystallized out as a diastereomeric salt.[7][8] This dynamic equilibrium ultimately funnels the entire starting material into a single, solid, enantiopure product.[9]

  • Mechanism: The process requires a reversible reaction to form the diastereomers (salt formation) and a method to racemize the amine that remains in solution. Racemization can often be achieved by heating or by using a catalyst that facilitates the reversible formation of an achiral imine intermediate.[7]

CIDR_Workflow cluster_solution Solution Phase (Dynamic Equilibrium) cluster_solid Solid Phase racemic_amine Racemic Amine (R)-Amine + (S)-Amine racemization Racemization (Catalyst/Heat) racemic_amine->racemization salts_solution Diastereomeric Salts (R,R)-Salt + (S,R)-Salt racemic_amine->salts_solution + (R)-Acid racemization->racemic_amine precipitate Precipitate (Less Soluble Salt) (S,R)-Salt salts_solution->precipitate Crystallization precipitate->salts_solution Dissolution caption Workflow for Crystallization-Induced Dynamic Resolution (CIDR).

Caption: Workflow for Crystallization-Induced Dynamic Resolution (CIDR).

PART 2: Applications in Asymmetric Synthesis

The true value of this compound lies in its application as a versatile chiral building block. The combination of its stereocenter and the reactive iodo-group opens a vast design space for synthetic chemists.

Role as a Chiral Auxiliary

A chiral auxiliary is a molecule that is temporarily attached to a substrate to control the stereochemical outcome of a reaction.[10] After the reaction, the auxiliary is cleaved and can often be recovered.[10] While Evans oxazolidinones and Ellman's tert-butanesulfinamide are more famous examples, chiral amines like this compound can serve this purpose, for instance, by forming chiral imines with aldehydes or ketones to direct nucleophilic additions to the carbonyl group.

Chiral_Auxiliary_Concept Prochiral Prochiral Substrate (e.g., Ketone) Intermediate Chiral Intermediate (e.g., Imine) Prochiral->Intermediate + Auxiliary Auxiliary Chiral Auxiliary (RNH2) Product Diastereomerically Enriched Product Intermediate->Product Diastereoselective Reaction (+ Nucleophile) FinalProduct Enantiopure Final Product Product->FinalProduct Cleavage RecoveredAux Recovered Auxiliary (RNH2) Product->RecoveredAux Cleavage caption General concept of using a chiral amine as a chiral auxiliary.

Caption: General concept of using a chiral amine as a chiral auxiliary.

Precursor for Complex Ligands and APIs via Cross-Coupling

The iodo-group on the phenyl ring is the key to the molecule's broad utility. It is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows the simple chiral amine core to be elaborated into much more complex structures. A researcher can couple a wide variety of boronic acids, alkenes, or alkynes to the phenyl ring, effectively using the this compound as a chiral scaffold.[11][12]

This strategy is particularly powerful for creating novel chiral ligands for asymmetric catalysis or for synthesizing complex Active Pharmaceutical Ingredients (APIs).[13] For example, a Suzuki coupling reaction can be used to introduce a new aryl or heteroaryl group, which could be designed to interact with a specific biological target.[14]

Protocol 2: Suzuki Coupling of (S)-1-(4-Iodophenyl)ethanamine

Objective: To demonstrate the functionalization of the chiral building block via a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

  • (S)-1-(4-Iodophenyl)ethanamine

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃ or K₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

Methodology:

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add (S)-1-(4-Iodophenyl)ethanamine (1 eq.), the arylboronic acid (1.2 eq.), and the base (2-3 eq.).

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Caption: Suzuki coupling functionalizes the chiral amine scaffold. (Note: A placeholder image is used for the product structure.)

Use in Medicinal Chemistry and Imaging

The this compound motif appears in various compounds explored in medicinal chemistry.[15][16] The iodo-group is particularly useful for introducing a radioisotope, such as ¹²³I or ¹²⁵I, allowing the resulting molecule to be used as a radiotracer for imaging techniques like Single-Photon Emission Computed Tomography (SPECT).[17] This is a powerful application in drug development, enabling researchers to study the distribution and target engagement of a potential drug non-invasively. For example, derivatives have been synthesized as potential imaging agents for β-amyloid plaques in Alzheimer's disease or for enzymes like aromatase in cancer research.[17][18]

Summary Data

PropertyValueSource(s)
Chemical FormulaC₈H₁₀IN[19]
Molecular Weight247.08 g/mol [19]
CAS Number (S)-enantiomer56639-48-6[1][19]
CAS Number (R)-enantiomer150085-44-2[20]
AppearanceWhite crystalline solid or liquid[20]
Key Functional GroupsPrimary Amine, Phenyl Iodide-
Primary ApplicationsChiral Building Block, Synthetic Intermediate[1][20]

Conclusion

This compound is more than just a chiral amine; it is a strategic building block that offers a powerful combination of stereochemical control and synthetic versatility. Its straightforward synthesis and resolution, coupled with the exceptional utility of the iodo-group as a handle for advanced chemical transformations like palladium-catalyzed cross-coupling, make it an indispensable tool for researchers. For professionals in drug development, its application in constructing complex APIs and its potential for creating targeted imaging agents underscore its significance. As the demand for stereochemically complex and novel molecules continues to grow, the role of versatile chiral building blocks like this compound will only become more critical.

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The Versatile Virtuoso: A Technical Guide to the Applications of Chiral Phenylethylamines in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert or even harmful compound, the demand for robust and efficient stereochemical control is paramount. Among the arsenal of tools available to the modern synthetic chemist, chiral (R)- and (S)-1-phenylethylamine have emerged as privileged and versatile building blocks. Their ready availability in both enantiomeric forms, coupled with their steric and electronic properties, has cemented their status as indispensable reagents in a wide array of synthetic transformations. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core applications of chiral phenylethylamines, delving into the mechanistic underpinnings of their efficacy and providing practical, field-proven insights and protocols.

The Foundation of Stereocontrol: 1-Phenylethylamine as a Chiral Auxiliary

One of the most powerful and widely adopted applications of chiral phenylethylamines is their use as chiral auxiliaries.[1][2] By temporarily installing the phenylethylamine moiety onto a prochiral substrate, chemists can effectively steer the stereochemical course of a reaction, leading to the preferential formation of one diastereomer over the other. The bulky phenyl group of the auxiliary plays a crucial role in this process, creating a sterically hindered environment that dictates the trajectory of incoming reagents.[3]

Mechanism of Stereocontrol: A Tale of Steric Hindrance

The stereochemical outcome of reactions employing 1-phenylethylamine as a chiral auxiliary is primarily governed by steric hindrance. The phenyl group of the auxiliary orients itself to effectively block one face of the reactive intermediate, typically an enolate, thereby forcing the electrophile to approach from the less sterically encumbered side.[3] This principle is fundamental to achieving high diastereoselectivity in a variety of transformations, including alkylations, aldol reactions, and Diels-Alder cycloadditions.

A common strategy involves the formation of an amide between the chiral amine and a carboxylic acid derivative. Subsequent deprotonation generates a chiral enolate where the phenyl group of the auxiliary dictates the facial selectivity of the ensuing reaction.

cluster_0 Asymmetric Alkylation Workflow Start Prochiral Carboxylic Acid Derivative Step1 Couple with (S)-1-Phenylethylamine Start->Step1 Step2 Form Chiral Amide Step1->Step2 Step3 Deprotonation (e.g., LDA, NaHMDS) Step2->Step3 Step4 Formation of Chiral Enolate Step3->Step4 Step5 Addition of Electrophile (E+) Step4->Step5 Step6 Diastereoselective Alkylation Step5->Step6 Step7 Cleavage of Auxiliary Step6->Step7 End Enantiomerically Enriched Product Step7->End

Caption: A typical experimental workflow for asymmetric synthesis using a chiral auxiliary.[3]

Diastereoselective Alkylation: A Step-by-Step Protocol

The diastereoselective alkylation of amide enolates derived from chiral phenylethylamines is a cornerstone of this methodology.[4] The following protocol provides a detailed procedure for the asymmetric synthesis of an α-substituted carboxylic acid.

Experimental Protocol: Diastereoselective Alkylation

  • Amide Formation:

    • To a solution of (S)-1-phenylethylamine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add propionic anhydride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of NH4Cl.

    • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the chiral propionamide.[3]

  • Enolate Formation and Alkylation:

    • Dissolve the chiral propionamide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

    • Add sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise and stir the resulting solution for 30 minutes at -78 °C to form the sodium enolate.

    • Add the desired electrophile (e.g., allyl iodide, 1.2 eq) dropwise and continue stirring at -78 °C for 4 hours.[3]

    • Quench the reaction by adding a saturated aqueous solution of NH4Cl and allow the mixture to warm to room temperature.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or chiral GC analysis of the crude product.[3]

  • Auxiliary Cleavage:

    • Dissolve the alkylated amide in a mixture of THF and water (3:1) at 0 °C.

    • Add an aqueous solution of lithium hydroxide (LiOH) (2.0 eq) and hydrogen peroxide (H₂O₂) (4.0 eq) dropwise.

    • Stir the reaction at 0 °C for 2 hours.

    • Quench the reaction by adding an aqueous solution of Na₂SO₃.

    • Remove the THF under reduced pressure and acidify the aqueous layer with HCl.

    • Extract the desired carboxylic acid with ethyl acetate. The organic layer is then washed with brine, dried, and concentrated. The chiral auxiliary can be recovered from the aqueous layer.[3]

ElectrophileDiastereomeric Ratio (d.r.)
Allyl Iodide>95:5
Benzyl Bromide>95:5
Methyl Iodide>90:10

Table 1: Representative diastereoselectivities in the alkylation of a propionamide derived from (S)-1-phenylethylamine.

The Art of Separation: Resolution of Racemates via Diastereomeric Salt Formation

Chiral phenylethylamines are extensively utilized as resolving agents for the separation of racemic mixtures of acidic and basic compounds.[1] This classical yet powerful technique relies on the formation of diastereomeric salts with distinct physical properties, most notably solubility, which allows for their separation through fractional crystallization.[5]

The Principle of Diastereomeric Salt Resolution

The fundamental principle behind this method is the conversion of a pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. Since diastereomers possess different physical properties, they can be separated by conventional techniques.

cluster_1 Diastereomeric Salt Resolution Workflow Start Racemic Mixture (e.g., (R,S)-Acid) Step1 Add Chiral Resolving Agent (e.g., (R)-Phenylethylamine) Start->Step1 Step2 Formation of Diastereomeric Salts ((R)-Acid-(R)-Amine and (S)-Acid-(R)-Amine) Step1->Step2 Step3 Fractional Crystallization (Exploiting Solubility Differences) Step2->Step3 Step4_Solid Less Soluble Diastereomeric Salt (Crystals) Step3->Step4_Solid Step4_Liquid More Soluble Diastereomeric Salt (in Mother Liquor) Step3->Step4_Liquid Step5_Solid Liberate Chiral Acid (e.g., Acidification) Step4_Solid->Step5_Solid Step5_Liquid Liberate Chiral Acid Step4_Liquid->Step5_Liquid End_Solid Enantiomerically Enriched (R)-Acid Step5_Solid->End_Solid End_Liquid Enantiomerically Enriched (S)-Acid Step5_Liquid->End_Liquid

Caption: General workflow for the resolution of a racemic acid using a chiral amine.

Protocol for the Resolution of Racemic Mandelic Acid

The resolution of racemic mandelic acid with (R)-1-phenylethylamine is a classic example demonstrating this technique. The differing solubilities of the resulting diastereomeric salts in a given solvent allow for their effective separation.

Experimental Protocol: Resolution of (R,S)-Mandelic Acid

  • Salt Formation:

    • Dissolve racemic mandelic acid (1.0 eq) in hot methanol.

    • In a separate flask, dissolve (R)-(+)-1-phenylethylamine (0.5 eq) in hot methanol.

    • Slowly add the amine solution to the acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Isolation of the Less Soluble Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. The crystals will be enriched in the diastereomeric salt of (R)-mandelic acid and (R)-phenylethylamine.

  • Liberation of the Enantiomerically Enriched Acid:

    • Dissolve the collected crystals in water and acidify the solution with hydrochloric acid (HCl) to a pH of approximately 2.

    • The enantiomerically enriched (R)-mandelic acid will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Isolation of the Other Enantiomer:

    • The mother liquor from the initial crystallization is enriched in the diastereomeric salt of (S)-mandelic acid.

    • To isolate (S)-mandelic acid, evaporate the methanol from the mother liquor, dissolve the residue in water, and acidify with HCl as described above.

The efficiency of the resolution can be influenced by factors such as the solvent, the molar ratio of the racemate to the resolving agent, and the crystallization temperature.[6][7]

Building Blocks for Asymmetric Catalysis: Chiral Ligands and Organocatalysts

Beyond their role as stoichiometric auxiliaries, chiral phenylethylamines are pivotal precursors for the synthesis of a diverse range of chiral ligands and organocatalysts.[1][4] These catalytic systems offer a more atom-economical approach to asymmetric synthesis, where a small amount of the chiral catalyst can generate large quantities of the desired enantiomerically enriched product.

Chiral Ligands for Transition-Metal Catalysis

Chiral ligands derived from 1-phenylethylamine have been successfully employed in a variety of transition-metal-catalyzed reactions, most notably in asymmetric hydrogenation.[6] The phenylethylamine backbone provides a rigid and well-defined chiral environment around the metal center, enabling high levels of enantioselectivity.

Synthesis of a Chiral Phosphine-Aminophosphine Ligand

A representative example is the synthesis of chiral phosphine-aminophosphine ligands, which have shown great efficacy in rhodium-catalyzed asymmetric hydrogenation of olefins.[1]

cluster_2 Synthesis of a Chiral Phosphine Ligand Start (S)-1-Phenylethylamine Step1 Reaction with Dichlorophosphine Start->Step1 Step2 Formation of Chiral Phosphinediamine Step1->Step2 Step3 Complexation with Rhodium Precursor Step2->Step3 End Chiral Rhodium-Phosphinediamine Catalyst Step3->End

Caption: Synthetic scheme for a chiral phosphinediamine ligand and its rhodium complex.

These rhodium complexes effectively catalyze the asymmetric hydrogenation of various prochiral olefins, yielding products with high enantiomeric excess.

Substrate (Olefin)Enantiomeric Excess (ee)
Methyl (Z)-α-acetamidocinnamate>99%
Methyl (Z)-α-acetamidoacrylate98%
Itaconic acid dimethyl ester95%

Table 2: Enantioselectivities in Rh-catalyzed asymmetric hydrogenation using a phenylethylamine-derived phosphine ligand.

Phenylethylamine-Based Organocatalysts

In recent years, the development of metal-free organocatalysis has gained significant traction. Chiral phenylethylamines have been incorporated into various organocatalyst scaffolds, such as thioureas, to promote a range of enantioselective transformations.[8]

Mechanism of a Bifunctional Thiourea Catalyst

Phenylethylamine-derived bifunctional thiourea catalysts are particularly effective in asymmetric Michael additions. The catalytic cycle involves a dual activation mechanism. The primary or secondary amine of the phenylethylamine moiety activates the donor molecule (e.g., a ketone) by forming a nucleophilic enamine intermediate. Simultaneously, the thiourea group activates the Michael acceptor through hydrogen bonding.[8]

cluster_3 Catalytic Cycle of a Thiourea Organocatalyst in Michael Addition Catalyst Chiral Thiourea Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone Activated_Acceptor H-Bonded Acceptor Catalyst->Activated_Acceptor + Nitroalkene Ketone Ketone (Donor) Ketone->Enamine Transition_State Diastereoselective Transition State Enamine->Transition_State Nitroalkene Nitroalkene (Acceptor) Nitroalkene->Activated_Acceptor Activated_Acceptor->Transition_State Adduct Michael Adduct Transition_State->Adduct Hydrolysis Hydrolysis Adduct->Hydrolysis Product Enantioenriched Product Hydrolysis->Product Regenerated_Catalyst Regenerated Catalyst Hydrolysis->Regenerated_Catalyst Regenerated_Catalyst->Catalyst

Caption: Proposed catalytic cycle for an asymmetric Michael addition catalyzed by a phenylethylamine-derived thiourea.

Applications in the Synthesis of Pharmaceuticals and Bioactive Molecules

The utility of chiral phenylethylamines extends to the synthesis of numerous pharmaceuticals and biologically active compounds. Their incorporation as either a chiral auxiliary or a key building block enables the efficient and stereocontrolled construction of complex molecular architectures.

A notable example is the synthesis of the antidepressant Sertraline. While various synthetic routes exist, some enantioselective approaches have utilized chiral phenylethylamine derivatives to establish the crucial stereocenters.[5] Similarly, phenylethylamine derivatives have been instrumental in the synthesis of amphetamine-related compounds, where the control of stereochemistry is critical for their pharmacological activity.[9] The enzymatic resolution of phenylethylamines structurally related to amphetamine has also been demonstrated, providing access to both enantiomers in high purity.[9]

Conclusion

Chiral 1-phenylethylamines stand as a testament to the power of a simple, readily available molecule to profoundly impact the field of asymmetric synthesis. From their foundational role as reliable chiral auxiliaries to their evolution into sophisticated ligands and organocatalysts, their versatility is undeniable. The principles of steric control that govern their application as auxiliaries provide a robust platform for the diastereoselective formation of carbon-carbon and carbon-heteroatom bonds. Furthermore, their utility in the classical yet highly effective method of diastereomeric salt resolution continues to be a valuable tool for obtaining enantiomerically pure compounds. As the demand for enantiopure pharmaceuticals and complex molecules continues to grow, the applications of chiral phenylethylamines are poised to expand even further, solidifying their position as a cornerstone of modern synthetic chemistry.

References

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health. Available at: [Link].

  • Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts by selective ligation between two amino units of the ligand and electrostatic interaction. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link].

  • Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. SciSpace. Available at: [Link].

  • Efficient enantioselective synthesis of sertraline, a potent antidepressant, via a novel intramolecular nucleophilic addition to imine. PubMed. Available at: [Link].

  • Diastereomeric resolution of p-chloromandelic acid with (R)-phenylethylamine. PubMed. Available at: [Link].

  • (PDF) New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. ResearchGate. Available at: [Link].

  • Mastering Chirality: The Impact of 1-Phenylethylamine in Modern Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].

  • (PDF) ( R )-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. ResearchGate. Available at: [Link].

  • Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Available at: [Link].

  • Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas. RSC Publishing. Available at: [Link].

  • Diastereoselective Alkylation of Chiral Glycinate Derivatives Containing the a-Phenylethyl Group. Redalyc. Available at: [Link].

  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. Available at: [Link].

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An In-depth Technical Guide to 1-(4-Iodophenyl)ethanamine Derivatives and Their Potential Uses

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-(4-Iodophenyl)ethanamine in Modern Chemistry

This compound is a versatile chiral building block that holds significant strategic importance in both medicinal chemistry and materials science. Its structure, featuring a chiral ethylamine group attached to an iodinated phenyl ring, offers a unique combination of functionalities. The chiral amine is a prevalent motif in many biologically active molecules and serves as a valuable component in asymmetric synthesis.[1] The iodo-substituent, on the other hand, is a versatile handle for a wide array of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of diverse molecular complexity, making this compound a highly sought-after starting material for the synthesis of novel compounds with tailored properties.

This technical guide will provide an in-depth exploration of the synthesis, derivatization, and potential applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals. We will delve into stereoselective synthetic methodologies, the design and synthesis of derivatives for targeted applications, and detailed experimental protocols.

Asymmetric Synthesis of this compound: Accessing Enantiopure Building Blocks

The biological activity of chiral molecules is often dictated by their absolute stereochemistry. Consequently, access to enantiomerically pure forms of this compound is paramount for its application in drug discovery and development. Asymmetric catalysis provides an elegant and atom-economical approach to this challenge, with catalytic asymmetric reductive amination being a particularly powerful strategy.[1]

This method typically involves the reaction of 4-iodoacetophenone with an amine source in the presence of a chiral catalyst and a reductant. The chiral catalyst, often a transition metal complex with a chiral ligand, directs the reaction to selectively produce one enantiomer of the desired amine.

ketone 4-Iodoacetophenone imine Prochiral Imine (in situ) ketone->imine + Amine Source amine_source Amine Source (e.g., NH3, NH4OAc) amine_source->imine reductant Reductant (e.g., H2, Hantzsch ester) product (R)- or (S)-1-(4-Iodophenyl)ethanamine reductant->product catalyst Chiral Catalyst (e.g., [Ir(cod)Cl]2 + Chiral Ligand) catalyst->product imine->product + Reductant + Chiral Catalyst

Figure 1: Generalized workflow for the catalytic asymmetric reductive amination of 4-iodoacetophenone.

Key Considerations for Asymmetric Synthesis:
  • Choice of Catalyst System: The selection of the metal precursor and the chiral ligand is critical for achieving high enantioselectivity and yield. Iridium and rhodium complexes with chiral phosphine or phosphine-oxazoline ligands have demonstrated considerable success in this transformation.[1]

  • Reaction Conditions: Optimization of parameters such as temperature, pressure, solvent, and the nature of the amine source and reductant is essential for maximizing the efficiency and selectivity of the reaction.

Derivatives of this compound and Their Applications

The true utility of this compound lies in its ability to serve as a scaffold for the generation of a diverse library of derivatives with a wide range of potential applications.

Radioligands for In Vivo Imaging

The presence of the iodine atom in this compound makes it an ideal precursor for the synthesis of radioiodinated imaging agents for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). By incorporating a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹²⁴I), derivatives can be designed to bind to specific biological targets, allowing for their non-invasive visualization and quantification in vivo.

a) Targeting Sigma Receptors in Tumors:

Derivatives of this compound have been developed as high-affinity ligands for sigma receptors, which are overexpressed in a variety of human tumors. One such example is N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl)ethylamine (IPEMP).[2] The radioiodinated version, [¹²⁵I]IPEMP, has shown promise as a potential radiopharmaceutical for imaging sigma receptor-positive tumors.[2]

cluster_cell In Vivo Environment radioligand [125I]IPEMP (Radiolabeled Derivative) receptor Sigma Receptor (Overexpressed on Tumor Cell) radioligand->receptor High-Affinity Binding tumor_cell Tumor Cell receptor->tumor_cell Located on

Figure 2: Conceptual diagram of a radioiodinated ligand binding to its target receptor on a tumor cell.

b) Imaging β-Amyloid Plaques in Alzheimer's Disease:

The development of imaging agents for the early diagnosis of Alzheimer's disease is a major research focus. Derivatives of this compound have been incorporated into structures designed to bind to β-amyloid plaques, a key pathological hallmark of the disease. For instance, radioiodinated dibenzylideneacetone derivatives have been synthesized and evaluated for their potential as SPECT imaging agents for Aβ plaques.[3][4] These agents have demonstrated good brain penetration and rapid washout from healthy tissue, which are desirable properties for brain imaging agents.[3]

DerivativeTargetBinding Affinity (Ki, nM)ApplicationReference
[¹²⁵I]N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) ethylamine ([¹²⁵I]IPEMP)Sigma Receptors5.06 ± 0.40Imaging of sigma receptor-positive tumors[2]
-1-(4-aminophenyl)-5-(4-iodophenyl)penta-1,4-dien-3-oneβ-Amyloid PlaquesNot explicitly statedImaging of β-amyloid plaques in Alzheimer's[3][4]
[¹²⁵I](1E, 4E)-1-(4-iodophenyl)-5-(4-(methylamino)phenyl)penta-1,4-dien-3-oneβ-Amyloid PlaquesNot explicitly statedImaging of β-amyloid plaques in Alzheimer's[3][4]

Table 1: Examples of Radioiodinated Derivatives and their Properties.

Scaffolds for Catalysis and Complex Molecule Synthesis

The iodo-phenyl group of this compound is a key functional group for participating in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This enables the construction of more complex molecular architectures with potential applications in materials science and medicinal chemistry.

a) Synthesis of Potential hLDHA Inhibitors:

Derivatives of this compound have been utilized as precursors in the synthesis of novel compounds targeting human lactate dehydrogenase A (hLDHA), an enzyme implicated in cancer metabolism. For example, (E)-1-(4-iodophenyl)-N-(4-methoxyphenyl)methanimine, derived from 4-iodobenzaldehyde (a related precursor), has been used in Suzuki cross-coupling reactions with boronic acids to generate biphenyl derivatives as potential hLDHA inhibitors.[5] This highlights the utility of the iodo-phenyl moiety as a linchpin for building complex scaffolds.

start This compound Derivative coupling Suzuki Cross-Coupling with Boronic Acid start->coupling purification Purification (e.g., Chromatography) coupling->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization biological_eval Biological Evaluation (e.g., hLDHA Inhibition Assay) characterization->biological_eval sar_analysis Structure-Activity Relationship (SAR) Analysis biological_eval->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Figure 3: A representative workflow for the synthesis and evaluation of a potential therapeutic agent starting from a this compound derivative.

Reactant 1Reactant 2CatalystProduct YieldApplicationReference
(E)-1-(4-iodophenyl)-N-(4-methoxyphenyl)methanimine4-(trifluoromethyl)phenylboronic acidPd(PPh₃)₄87%Synthesis of potential hLDHA inhibitor[5]

Table 2: Example of a Suzuki Cross-Coupling Reaction Utilizing an Iodo-Phenyl Precursor.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Cross-Coupling

This protocol is adapted from the synthesis of (E)-N-(4-methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine.[5]

  • To a reaction vessel, add the iodo-phenyl derivative (1 equivalent), the boronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Add a suitable solvent system, such as a mixture of DMF and water.

  • Add a base, for example, an aqueous solution of NaOH (2 equivalents).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 120 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.

Protocol 2: General Procedure for Radioiodination via Oxidative Iododestannylation

This protocol is based on the synthesis of [¹²⁵I]IPEMP.[2]

  • To a shielded vial, add the corresponding n-tributylstannyl precursor in a suitable solvent (e.g., ethanol).

  • Add the desired radioiodide (e.g., Na[¹²⁵I]) in a basic solution.

  • Initiate the reaction by adding an oxidizing agent, such as chloramine-T, in an aqueous solution.

  • Allow the reaction to proceed at room temperature for a short period (e.g., 5-15 minutes).

  • Quench the reaction by adding a reducing agent, such as sodium metabisulfite.

  • Purify the radioiodinated product using high-performance liquid chromatography (HPLC) to separate it from unreacted radioiodide and other impurities.

  • Formulate the purified product in a suitable vehicle for in vivo studies.

Conclusion and Future Outlook

This compound and its derivatives represent a rich and versatile class of compounds with significant potential in various fields of chemical and biomedical research. The ability to perform stereoselective synthesis of the core scaffold, coupled with the versatility of the iodo-phenyl group for further functionalization, provides a powerful platform for the design and synthesis of novel molecules.

Future research in this area is likely to focus on:

  • Expansion of the Derivative Library: The development of new synthetic methodologies to access an even wider range of derivatives with diverse functionalities.

  • Novel Therapeutic Targets: The application of these derivatives in the discovery of new drugs for a broader range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.

  • Advanced Imaging Agents: The design of next-generation PET and SPECT imaging agents with improved target affinity, selectivity, and pharmacokinetic properties.

  • Materials Science Applications: The incorporation of these chiral building blocks into novel polymers and other materials with unique optical or electronic properties.

The continued exploration of the chemistry and applications of this compound derivatives holds great promise for advancing our understanding of complex biological processes and for the development of new technologies that can improve human health.

References

  • (S)-1-(4-iodophenyl)ethanamine | 56639-48-6 | Benchchem. (URL: )
  • Synthesis, in vitro validation and in vivo pharmacokinetics of [125I]N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) ethylamine: a high-affinity ligand for imaging sigma receptor positive tumors - PubMed. (URL: )
  • (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine - MDPI. (URL: )
  • 5-(4-iodophenyl)penta-1,4-dien-3-one and (1E,4E) - NCBI. (URL: )
  • Radioiodinated (1 E,4 E)-1-(4-aminophenyl)-5-(4-iodophenyl)penta-1,4-dien-3-one and (1 E,4 E) - PubMed. (URL: )

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A Comprehensive Technical Guide to the Safe Handling of 1-(4-Iodophenyl)ethanamine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the safety and handling precautions for 1-(4-Iodophenyl)ethanamine, a chiral building block of increasing importance in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of safety data sheet (SDS) information. Instead, it offers a holistic framework for risk assessment and management, grounded in the fundamental principles of chemical reactivity, the known toxicology of related aromatic amines, and best practices for handling potent research chemicals where comprehensive toxicological data may be limited.

The Compound Profile: Understanding the Inherent Risks of this compound

This compound (CAS Nos: 90086-41-2 for the racemate, 150085-44-2 for the (R)-enantiomer, and 56639-48-6 for the (S)-enantiomer) is a primary aromatic amine.[1][2] Its structure, featuring a chiral center and an iodinated phenyl ring, makes it a valuable synthon for introducing specific stereochemistry and a handle for cross-coupling reactions.[3] However, these same structural features necessitate a cautious and informed approach to its handling.

The Aromatic Amine Class: The primary safety concern stems from its classification as an aromatic amine. This class of compounds is notorious for its potential health hazards, including carcinogenicity, mutagenicity, and the ability to be readily absorbed through the skin.[3] Many aromatic amines are known or suspected to cause cancer, with some being specifically linked to bladder cancer in occupational settings.[4][5] While specific toxicological data for this compound is not extensively documented in publicly available literature, the principle of treating compounds with unknown toxicity as hazardous is paramount.[6]

The Iodinated Moiety: The presence of iodine on the aromatic ring introduces further considerations. While the toxicological profile of many iodinated aromatic compounds is not fully elucidated, they can be precursors to toxic iodinated disinfection by-products in the environment.[7] During thermal decomposition or in the event of a fire, this compound can release hazardous vapors, including nitrogen oxides and hydrogen iodide.

Given the limited specific toxicity data, a conservative approach is mandated. We must operate under the assumption that this compound possesses hazards typical of the aromatic amine class, including potential carcinogenicity, mutagenicity, and acute toxicity.

Hazard and Risk Assessment: A Multi-faceted Approach

A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, this involves considering the compound's intrinsic hazards, the quantities being used, and the nature of the experimental procedures.

Hazard Category Potential Risk Associated with this compound Basis for Concern (Cited Sources)
Acute Toxicity (Oral, Dermal, Inhalation) Potential for harm if swallowed, in contact with skin, or inhaled. Aromatic amines can be toxic.General toxicity of aromatic amines.[3][5]
Skin Corrosion/Irritation May cause skin irritation upon contact.General properties of amines.
Serious Eye Damage/Irritation May cause serious eye irritation.General properties of amines.
Carcinogenicity Suspected human carcinogen based on its classification as an aromatic amine.Known carcinogenicity of many aromatic amines.[4][5]
Germ Cell Mutagenicity Suspected mutagen based on its classification as an aromatic amine.Known mutagenicity of many aromatic amines.[3]
Dermal Absorption Readily absorbed through the skin, a common trait for lipid-soluble aromatic amines.High potential for systemic exposure through skin contact.[3]
Reactivity As a primary amine, it is basic and can react exothermically with acids. Aromatic amines can also be reactive under certain conditions, such as diazotization.[3]General chemical properties of amines.

The Hierarchy of Controls: The most effective way to manage these risks is to follow the hierarchy of controls, a systematic approach to minimizing exposure.

HierarchyOfControls Elimination Elimination (Not feasible for research) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (Fume hood, glove box) Administrative Administrative Controls (SOPs, training, designated areas) PPE Personal Protective Equipment (Gloves, lab coat, eye protection)

Caption: The Hierarchy of Controls prioritizes risk management strategies from most to least effective.

For research involving this compound, elimination and substitution are often not viable. Therefore, our focus must be on robust engineering controls, stringent administrative procedures, and appropriate personal protective equipment (PPE).

Standard Operating Procedure (SOP) for Handling this compound

This SOP outlines the essential steps for safely handling this compound in a research laboratory setting. It is designed to be a self-validating system, where each step reinforces the overall safety of the procedure.

Pre-Experiment Preparations
  • Information Review: Before any work begins, all personnel must review the Safety Data Sheet (SDS) for this compound and this technical guide.

  • Designated Area: All work with this compound, including weighing and solution preparation, must be conducted in a designated area within a certified chemical fume hood.[2] This area should be clearly marked with signage indicating the presence of a potent research chemical.

  • Spill Kit: Ensure a spill kit appropriate for amines is readily accessible. This should include an absorbent material, such as vermiculite or sand, and appropriate waste disposal bags.

  • PPE Inspection: Inspect all required PPE for integrity. This includes:

    • Gloves: Double-gloving with nitrile gloves is recommended. Aromatic amines may permeate some common glove materials, so it is crucial to change gloves immediately upon suspected contact.

    • Eye Protection: Chemical splash goggles are mandatory. If there is a significant splash risk, a full-face shield should be worn in addition to goggles.

    • Lab Coat: A flame-resistant lab coat with full-length sleeves is required.

  • Waste Containers: Prepare designated, labeled waste containers for solid and liquid waste containing this compound.

Experimental Workflow: A Representative Amide Coupling Reaction

The following protocol for a standard amide coupling reaction illustrates the integration of safety precautions at each step. This serves as a template that should be adapted for specific experimental conditions.

Objective: To synthesize an amide by reacting this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • A non-nucleophilic base (e.g., triethylamine)

  • Anhydrous solvent (e.g., dichloromethane)

  • Glassware (round-bottom flask, dropping funnel, magnetic stirrer)

Procedure:

  • Reagent Preparation (in fume hood):

    • Don all required PPE.

    • Weigh the required amount of this compound in a tared vial within the fume hood.

    • Dissolve the amine in the anhydrous solvent in the reaction flask.

    • Add the non-nucleophilic base to the reaction mixture.

  • Reaction Setup (in fume hood):

    • Equip the flask with a magnetic stir bar and a dropping funnel.

    • Dissolve the acyl chloride in the anhydrous solvent and add it to the dropping funnel.

  • Reaction Execution (in fume hood):

    • Cool the reaction flask in an ice bath. The reaction between amines and acyl chlorides is often exothermic.

    • Add the acyl chloride solution dropwise to the stirred amine solution. Maintain a slow addition rate to control the reaction temperature.

    • Allow the reaction to stir at room temperature for the designated time, monitoring by a suitable technique (e.g., TLC).

  • Work-up and Purification (in fume hood):

    • Quench the reaction by carefully adding water or a dilute aqueous acid.

    • Perform all extractions and solvent removal steps within the fume hood.

    • Purify the product using appropriate techniques (e.g., column chromatography), ensuring all fractions are collected in labeled containers.

  • Decontamination and Waste Disposal:

    • Decontaminate all glassware that came into contact with this compound with a suitable solvent (e.g., acetone), and collect the rinsate as hazardous waste.

    • Dispose of all solid and liquid waste in the designated, labeled containers.

    • Clean the designated work area in the fume hood thoroughly.

    • Remove and dispose of outer gloves before leaving the fume hood. Wash hands thoroughly after removing all PPE.

Caption: A typical experimental workflow highlighting key safety-critical steps.

Storage and Emergency Procedures

Storage
  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Keep it away from incompatible materials such as strong oxidizing agents and acids.

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.

  • Spill: Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the material in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Conclusion

This compound is a valuable tool in modern chemical synthesis, but its potential hazards, particularly those associated with the aromatic amine class, demand a high level of respect and caution. By adopting a proactive approach to risk assessment, implementing robust engineering and administrative controls, and adhering to stringent handling protocols, researchers can safely harness the synthetic utility of this compound. The principles outlined in this guide—grounded in a conservative assessment of risk in the face of incomplete data—provide a framework for responsible and safe innovation in the laboratory.

References

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  • Aromatic Amine Toxicity. (n.d.). Area Sustainability. Retrieved from [Link]

  • Chemical Fact Sheet - AROMATIC AMINES. (n.d.). CENSWPA. Retrieved from [Link]

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • What is the thumb rule on handling unknown chemicals? (2020). Quora. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis of Pharmaceutical Intermediates Using 1-(4-Iodophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral amines are fundamental building blocks in the synthesis of a vast number of active pharmaceutical ingredients (APIs), with estimates suggesting they are present in over 40% of commercial drugs.[1] The specific stereochemistry of these amine moieties is often critical for therapeutic efficacy and safety, making their enantioselective synthesis a cornerstone of modern drug development.[2][3] This guide details the strategic use of 1-(4-Iodophenyl)ethanamine, a versatile chiral synthon, in the asymmetric synthesis of complex pharmaceutical intermediates. This molecule is uniquely valuable due to its combination of a stereogenic center at the benzylic position and a synthetically versatile iodine atom on the phenyl ring. The iodine serves as an effective handle for post-synthetic modification via transition-metal-catalyzed cross-coupling reactions, enabling the construction of diverse and complex molecular architectures.[4]

This document provides in-depth technical protocols and the underlying scientific rationale for two primary asymmetric strategies: the resolution of racemic mixtures via enzymatic catalysis and the direct asymmetric synthesis from a prochiral ketone. Furthermore, it demonstrates the application of the resulting enantiopure amine in a palladium-catalyzed Suzuki cross-coupling reaction, a key step in building more elaborate drug precursors.

Strategic Importance of this compound in Asymmetric Synthesis

The pursuit of enantiomerically pure compounds is a defining challenge in pharmaceutical synthesis.[2] this compound emerges as a high-value starting material for several reasons:

  • Established Chirality: The amine group is attached to a stereogenic center. Once this center is set in a specific configuration (R or S), it can direct the stereochemistry of subsequent reactions or become a core chiral element of the final API.

  • Orthogonal Functionality: The molecule possesses two distinct reactive sites: the nucleophilic amine and the iodinated aromatic ring. The amine is readily used for amide bond formation or as a directing group, while the carbon-iodine bond is primed for cross-coupling chemistry. This orthogonality allows for a stepwise, controlled elaboration of the molecular structure.

  • Synthetic Accessibility: The racemic precursor is readily available, and as this guide will demonstrate, efficient methods exist for accessing its enantiopure forms.

The following sections will provide validated protocols for harnessing the potential of this building block.

Pathway I: Enzymatic Kinetic Resolution of Racemic this compound

Principle & Rationale: Enzymatic Kinetic Resolution (EKR) is a powerful green chemistry tool that leverages the high stereoselectivity of enzymes to separate a racemic mixture.[5][6] In this process, an enzyme, typically a lipase, selectively catalyzes the acylation of one enantiomer of the amine at a much higher rate than the other. This results in a mixture of an acylated amine (e.g., the R-amide) and the unreacted, enantiomerically enriched amine (the S-amine), which can then be separated by standard chemical techniques. The choice of a lipase, such as Candida antarctica Lipase B (CALB), is based on its broad substrate tolerance, high stability in organic solvents, and well-documented enantioselectivity.[7][8] This method is favored for its exceptionally mild reaction conditions and high enantiomeric excesses (ee), often exceeding 99%.

Workflow: Enzymatic Kinetic Resolution (EKR)

EKR_Workflow racemate Racemic (R/S)- This compound reaction Selective Acylation (Kinetic Resolution) racemate->reaction enzyme Lipase (e.g., CALB) + Acyl Donor (e.g., Isopropyl Acetate) enzyme->reaction separation Separation (e.g., Chromatography or Extraction) reaction->separation s_amine (S)-1-(4-Iodophenyl)ethanamine (Unreacted, High ee) separation->s_amine Product 1 r_amide (R)-N-Acetyl- This compound separation->r_amide Product 2 hydrolysis Hydrolysis (e.g., HCl) r_amide->hydrolysis r_amine (R)-1-(4-Iodophenyl)ethanamine (High ee) hydrolysis->r_amine

Caption: Workflow for separating enantiomers via Enzymatic Kinetic Resolution.

Protocol 1: Lipase-Catalyzed Resolution of (±)-1-(4-Iodophenyl)ethanamine

Materials:

  • (±)-1-(4-Iodophenyl)ethanamine (1.0 eq)

  • Immobilized Candida antarctica Lipase B (CALB) (e.g., Novozym 435)

  • Isopropyl acetate (Acylating agent and solvent)

  • Sodium Carbonate (Na₂CO₃), anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add (±)-1-(4-Iodophenyl)ethanamine (e.g., 10 mmol, 2.47 g).

  • Add isopropyl acetate (e.g., 50 mL). The use of an acetate ester as the acyl donor and solvent drives the reaction equilibrium forward.

  • Add immobilized CALB (e.g., 100 mg) and anhydrous Na₂CO₃ (e.g., 0.5 eq, 5 mmol, 0.53 g). The base neutralizes the acetic acid byproduct, preventing enzyme denaturation and potential racemization.[8]

  • Reaction Execution: Seal the flask and stir the suspension at a controlled temperature (e.g., 45 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them using chiral HPLC or GC. The goal is to stop the reaction at or near 50% conversion to maximize the enantiomeric excess of both the remaining amine and the formed amide.

  • Work-up & Separation:

    • Once ~50% conversion is reached, filter off the enzyme (which can be washed, dried, and reused).

    • Concentrate the filtrate under reduced pressure to remove the bulk of the isopropyl acetate.

    • Dissolve the residue in DCM (50 mL) and extract with 1 M HCl (2 x 25 mL). The unreacted (S)-amine will move to the aqueous acidic layer as the hydrochloride salt. The (R)-amide will remain in the organic layer.

  • Isolation of (S)-Amine:

    • Combine the aqueous layers and basify to pH > 10 with a strong base (e.g., 6 M NaOH) while cooling in an ice bath.

    • Extract the free (S)-amine with DCM (3 x 30 mL).

    • Combine the organic extracts, dry over MgSO₄, filter, and concentrate to yield enantiomerically pure (S)-1-(4-Iodophenyl)ethanamine.

  • Isolation of (R)-Amide:

    • Wash the original organic layer (from step 6) with saturated NaHCO₃ solution (25 mL) and then brine (25 mL).

    • Dry over MgSO₄, filter, and concentrate to yield enantiomerically enriched (R)-N-acetyl-1-(4-Iodophenyl)ethanamine. This can be hydrolyzed back to the (R)-amine if desired.

Data Summary: Representative Results for EKR
SubstrateEnzymeAcyl DonorTemp (°C)Time (h)Conversion (%)ProductYield (%)ee (%)
(±)-1-(4-Iodophenyl)ethanamineCALBIsopropyl Acetate4524~50(S)-Amine~45>99
(±)-1-(4-Iodophenyl)ethanamineCALBIsopropyl Acetate4524~50(R)-Amide~48>98

Pathway II: Direct Asymmetric Synthesis via Reductive Amination

Principle & Rationale: Asymmetric reductive amination is a highly atom-economical strategy for synthesizing chiral amines directly from prochiral ketones.[9][10] This one-pot process involves the condensation of a ketone (4-iodoacetophenone) with an amine source (like ammonia) to form an imine intermediate, which is then reduced in situ by a chiral catalyst system.[9][11] Transition metal catalysts, particularly those based on Ruthenium (Ru) or Iridium (Ir) complexed with chiral ligands, are highly effective for this transformation, delivering the desired amine with high yield and enantioselectivity. This approach avoids the 50% theoretical yield limit of classic kinetic resolution and streamlines the synthetic pathway.[5]

Mechanism: Catalytic Asymmetric Reductive Amination

Reductive_Amination cluster_0 Catalytic Cycle ketone 4-Iodoacetophenone + NH₃ imine Prochiral Imine ketone->imine -H₂O product_complex Product-Catalyst Complex imine->product_complex + [Ru-H]⁻ catalyst [Ru(II)-Chiral Ligand] hydride_cat [Ru(II)-H(Chiral Ligand)]⁻ catalyst->hydride_cat + H₂ product_complex->catalyst Release product Chiral Amine (High ee) product_complex->product h2 H₂ (Reducing Agent)

Caption: Simplified catalytic cycle for asymmetric reductive amination.

Protocol 2: Ru-Catalyzed Asymmetric Reductive Amination

Materials:

  • 4-Iodoacetophenone (1.0 eq)

  • Ru-catalyst precursor (e.g., [RuCl₂(p-cymene)]₂)

  • Chiral Ligand (e.g., (R,R)-TsDPEN)

  • Ammonium Formate (HCOONH₄) (Ammonia source and reductant)

  • Formic Acid (HCOOH)

  • Solvent (e.g., Isopropanol)

Procedure:

  • Catalyst Pre-formation (Optional but recommended): In a glovebox, charge a Schlenk flask with the Ru-precursor and the chiral ligand in the appropriate solvent. Stir under an inert atmosphere (N₂ or Ar) at room temperature for 30-60 minutes.

  • Reaction Setup: In a separate flask, dissolve 4-iodoacetophenone (e.g., 10 mmol, 2.46 g) and ammonium formate (e.g., 5.0 eq, 50 mmol, 3.15 g) in a mixture of formic acid and isopropanol.

  • Reaction Execution: Add the pre-formed catalyst solution to the substrate mixture under an inert atmosphere.

  • Heat the reaction mixture to a specified temperature (e.g., 40-60 °C) and stir for 12-24 hours. The formic acid/ammonium formate system serves as both the ammonia source and the hydrogen donor for the reduction.

  • Monitoring: Track the disappearance of the starting ketone and the formation of the amine product by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench by carefully adding saturated NaHCO₃ solution until gas evolution ceases.

    • Extract the product with an organic solvent like ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain the pure chiral this compound.

  • Chiral Analysis: Determine the enantiomeric excess (ee) of the purified product using chiral HPLC.

Data Summary: Representative Results for Asymmetric Reductive Amination
SubstrateCatalyst SystemReductant/N-SourceSolventTemp (°C)Yield (%)ee (%)
4-Iodoacetophenone[RuCl₂(p-cymene)]₂ / (R,R)-TsDPENHCOONH₄ / HCOOHIsopropanol5085-95>97 (S)

Application: Suzuki Cross-Coupling for Intermediate Elaboration

Principle & Rationale: With an enantiopure source of this compound secured, the iodine atom provides a powerful connection point for building molecular complexity. The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[4] This reaction is tolerant of numerous functional groups, including the free amine on our chiral building block, making it ideal for late-stage diversification in a synthetic route.

Overall Synthetic Strategy

Synthetic_Strategy start Prochiral Ketone or Racemic Amine asymmetric_step Asymmetric Synthesis (Protocol 1 or 2) start->asymmetric_step chiral_amine (S)-1-(4-Iodophenyl)ethanamine asymmetric_step->chiral_amine coupling_step Suzuki Coupling (Protocol 3) chiral_amine->coupling_step final_product Chiral Biaryl- ethylamine Intermediate coupling_step->final_product boronic_acid Ar'-B(OH)₂ boronic_acid->coupling_step

Caption: Overall strategy from simple precursors to complex chiral intermediates.

Protocol 3: Suzuki Coupling of (S)-1-(4-Iodophenyl)ethanamine

Materials:

  • (S)-1-(4-Iodophenyl)ethanamine (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • Inert Atmosphere: This reaction is sensitive to oxygen. All steps must be performed under an inert atmosphere (N₂ or Ar) using Schlenk techniques or in a glovebox. All solvents must be degassed prior to use.

  • Reaction Setup: To a Schlenk flask, add (S)-1-(4-Iodophenyl)ethanamine (e.g., 5 mmol, 1.24 g), the arylboronic acid (e.g., 6 mmol, 0.91 g), the base (e.g., 15 mmol, 2.07 g K₂CO₃), and the palladium catalyst (e.g., 0.25 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., 25 mL of a 4:1 mixture of Dioxane:Water).

  • Reaction Execution: Heat the mixture with vigorous stirring to a temperature of 80-100 °C for 4-12 hours.

  • Monitoring: Follow the consumption of the starting aryl iodide by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with water (25 mL).

    • Extract with ethyl acetate (3 x 40 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via silica gel column chromatography to yield the desired biaryl-ethylamine intermediate.

Data Summary: Representative Suzuki Coupling Results
Aryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)
(S)-1-(4-Iodophenyl)ethanamine4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9088
(S)-1-(4-Iodophenyl)ethanaminePyridine-3-boronic acidPdCl₂(dppf)Cs₂CO₃Toluene/H₂O10082

Conclusion

This compound stands out as a highly strategic and versatile building block for the asymmetric synthesis of pharmaceutical intermediates. The protocols detailed herein provide robust and reliable pathways to access its enantiopure forms through either high-yield enzymatic resolution or atom-economical asymmetric reductive amination. The true synthetic power of this chiral amine is realized in its subsequent functionalization via palladium-catalyzed cross-coupling reactions, allowing for the rapid and controlled construction of complex, high-value chiral molecules. The mastery of these techniques is essential for researchers, scientists, and drug development professionals aiming to create novel, enantiomerically pure therapeutics efficiently and sustainably.

References

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23). Available at: [Link]

  • Hansen, K. B., et al. (2009). A Highly Efficient Synthesis of Sitagliptin. ResearchGate. Available at: [Link]

  • Kim, G-H., et al. (2019). Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase. Enzyme and Microbial Technology, 120, 52-60. Available at: [Link]

  • Kim, G-H., et al. (2019). Enzymatic Synthesis of Sitagliptin Intermediate Using a Novel ω-Transaminase. ResearchGate. Available at: [Link]

  • Lin, C-Y., et al. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. Molecules, 29(3), 679. Available at: [Link]

  • Araujo, Y., & Porto, A. L. M. (2015). Biocatalytic Acetylation of Primary Amines by Lipases under Orbital Shaking and Microwave Radiation. ResearchGate. Available at: [Link]

  • Various Authors. (2014). Process for the preparation of sitagliptin and intermediate compounds. Google Patents.
  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society, 127(50), 17620-1. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. Available at: [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • American Chemical Society. (2025). Amines in Pharmaceutical Synthesis. Green Chemistry Teaching and Learning Community. Available at: [Link]

  • Various Authors. (2018). Synthesizing Chiral Drug Intermediates by Biocatalysis. Ohio University. Available at: [Link]

  • Various Authors. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Ohio University. Available at: [Link]

  • Alchem Pharmtech. (2024). This compound. Alchem Pharmtech. Available at: [Link]

  • Li, S., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. International Journal of Molecular Sciences, 23(21), 13195. Available at: [Link]

  • Vicario, J., et al. (2005). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry, 3(19), 3536-42. Available at: [Link]

  • Lu, Y., & Li, C-J. (2003). Asymmetric synthesis of chiral b-iodo Baylis–Hillman esters using MgI2 as promoter via a one-pot three-component reaction. Tetrahedron Letters, 44(36), 6839-6842. Available at: [Link]

  • Andersson, M. (2017). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal. Available at: [Link]

  • Fulop, F., & Boros, Z. (2020). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry, 22(19), 6246-6281. Available at: [Link]

  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Organic Chemistry Portal. Available at: [Link]

  • Fulop, F., & Boros, Z. (2020). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. PMC - NIH. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Unlock Precision: The Role of Chiral Amines in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Sharma, M., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ChemRxiv. Available at: [Link]

  • Hreczycho, G. (2018). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. SlidePlayer. Available at: [Link]

  • Nguyen, L. A., et al. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science, 2(2), 85-100. Available at: [Link]

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Sources

Application Note: 1-(4-Iodophenyl)ethanamine as a Versatile Chiral Auxiliary for Diastereoselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 1-(4-Iodophenyl)ethanamine as a chiral auxiliary in diastereoselective reactions. In asymmetric synthesis, chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction.[1] this compound stands out due to its dual functionality: its stereogenic center effectively directs the formation of new chiral centers, while the iodinated phenyl ring serves as a versatile synthetic handle for downstream modifications via cross-coupling reactions. This note details the principles, applications, and step-by-step protocols for its use in key transformations such as alkylation and Michael additions, followed by methods for its cleavage and subsequent derivatization.

Introduction: The Strategic Advantage of a Bifunctional Auxiliary

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the biological activity of a drug is often exclusive to a single stereoisomer.[2][3] Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to guide a subsequent stereoselective transformation.[1] After the desired chiral center is created, the auxiliary is removed and can often be recovered.

This compound is an exemplary chiral building block.[2] Its utility stems from two key structural features:

  • The α-Methylbenzylamine Core: This well-established chiral motif provides excellent stereochemical control in a variety of reactions by creating a sterically defined environment that biases the approach of incoming reagents.

  • The 4-Iodophenyl Group: The iodine atom is a uniquely versatile functional group. It provides a site for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the late-stage introduction of molecular complexity.[2] This feature enables the rapid synthesis of diverse compound libraries from a common chiral intermediate.

This combination allows for a powerful synthetic strategy: first, establish a key stereocenter with high diastereoselectivity, and second, elaborate the molecular structure using the iodo handle.

General Workflow and Principle of Stereodirection

The use of this compound as a chiral auxiliary follows a well-defined, three-stage process. This workflow is designed to first install chirality and then either remove the auxiliary or use its inherent functionality for further synthesis.

G cluster_0 A Prochiral Carboxylic Acid (R-COOH) C Chiral Amide Intermediate A->C Amide Coupling (e.g., DCC, EDCI) B (S)-1-(4-Iodophenyl)ethanamine B->C D Enolate Formation (e.g., LDA, −78 °C) C->D E Diastereoselective Reaction (e.g., Alkylation, Michael Add.) D->E F Diastereomerically Enriched Product E->F G Auxiliary Cleavage (e.g., Acid Hydrolysis) F->G Option 1 J Downstream Modification (e.g., Suzuki Coupling) F->J Option 2 H Enantiomerically Pure Target Molecule G->H I Recovered Auxiliary G->I

Figure 2: Steric model for diastereoselective alkylation.

Protocol: Asymmetric Alkylation of a Propionamide Derivative

This protocol is a representative procedure for the diastereoselective alkylation of an N-propionyl amide derived from (S)-1-(4-Iodophenyl)ethanamine.

Materials:

  • N-((S)-1-(4-iodophenyl)ethyl)propanamide

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate)

Procedure:

  • Preparation: Dissolve the N-propionyl amide (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried, round-bottom flask under an argon atmosphere.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add LDA solution (1.1 equiv) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 1 hour.

  • Alkylation: Add benzyl bromide (1.2 equiv) dropwise to the enolate solution. Maintain the temperature at -78 °C and stir for 4 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL per mmol of substrate) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by HPLC analysis.

ElectrophileYield (%)Diastereomeric Ratio (d.r.)
Benzyl bromide85-95%>95:5
Iodomethane90-98%>95:5
Allyl iodide80-90%>93:7
Table 1: Representative data for the alkylation of N-propionyl amides derived from 1-phenylethylamine analogues, demonstrating expected outcomes.
[4]

Application 2: Diastereoselective Michael Addition

The Michael addition, or conjugate 1,4-addition, is a powerful method for forming C-C bonds with α,β-unsaturated carbonyl compounds. [5]When the nucleophile is an enolate derived from a chiral amide, the reaction can proceed with high diastereoselectivity.

Protocol: Asymmetric Michael Addition to an Enone

This protocol describes the addition of the lithium enolate of N-((S)-1-(4-iodophenyl)ethyl)propanamide to cyclohex-2-en-1-one.

Materials:

  • N-((S)-1-(4-iodophenyl)ethyl)propanamide

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution

  • Cyclohex-2-en-1-one

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Enolate Formation: Generate the lithium enolate as described in the alkylation protocol (Steps 1 & 2).

  • Conjugate Addition: In a separate flask, dissolve cyclohex-2-en-1-one (1.5 equiv) in anhydrous THF and cool to -78 °C. Slowly transfer the enolate solution via cannula into the solution of the enone over 20 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 3 hours.

  • Quenching and Workup: Quench the reaction with saturated NH₄Cl solution and perform an extractive workup as described previously.

  • Purification & Analysis: Purify the product by flash chromatography. Determine the diastereomeric ratio by HPLC or chiral GC analysis. High levels of diastereoselectivity are expected, driven by the same steric principles that govern the alkylation reaction. [6][7]

Auxiliary Cleavage and Recovery

A crucial step in this methodology is the efficient removal of the chiral auxiliary to release the desired enantiomerically enriched product. [8]The amide bond can be cleaved under various conditions to yield different functional groups.

  • To Carboxylic Acid: Vigorous acidic (e.g., 6 M H₂SO₄, reflux) or basic (e.g., 4 M KOH, reflux) hydrolysis cleaves the amide to furnish the chiral carboxylic acid. This method allows for the recovery of the chiral amine auxiliary from the aqueous layer after neutralization.

  • To Alcohol: Reduction of the amide using strong reducing agents like lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol.

  • To Aldehyde: Partial reduction can be achieved with reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Protocol: Hydrolytic Cleavage to a Carboxylic Acid

Procedure:

  • Dissolve the purified, diastereomerically enriched amide product in a 1:1 mixture of THF and 6 M aqueous H₂SO₄.

  • Heat the mixture to reflux (approx. 90-100 °C) for 12-24 hours, monitoring the reaction by TLC.

  • Cool the mixture to room temperature and extract with diethyl ether or ethyl acetate to remove the carboxylic acid product.

  • Basify the aqueous layer with solid NaOH or concentrated NaOH solution until pH > 12.

  • Extract the aqueous layer with dichloromethane to recover the this compound auxiliary.

Downstream Modification: Leveraging the Iodo Handle

The true synthetic power of this auxiliary is realized when the iodophenyl group is used for further functionalization. This is especially valuable when the auxiliary is kept in place during the modification or when the final product retains the 4-iodophenyl moiety.

G A Chiral Product with 4-Iodophenyl Group B Suzuki Coupling (Ar-B(OH)₂, Pd cat.) A->B C Heck Coupling (Alkene, Pd cat.) A->C D Sonogashira Coupling (Alkyne, Pd/Cu cat.) A->D E Biaryl Product B->E F Styrenyl Product C->F G Alkynyl Product D->G

Figure 3: Downstream synthetic pathways using the iodo functional handle.

This strategy allows for the creation of complex chiral molecules, such as analogues of bioactive compounds or ligands for catalysis, from a common, stereochemically defined intermediate.

Conclusion

This compound is a highly effective and strategically advantageous chiral auxiliary. It provides excellent stereocontrol in fundamental C-C bond-forming reactions while simultaneously incorporating a versatile functional handle for late-stage diversification. The protocols outlined in this note demonstrate its utility in diastereoselective alkylation and Michael additions, followed by straightforward cleavage or derivatization. This dual-purpose nature makes it an invaluable tool for researchers in organic synthesis and medicinal chemistry.

References

  • Benchchem. (n.d.). (S)-1-(4-iodophenyl)ethanamine | 56639-48-6.
  • Macmillan Group. (2001). Enantioselective Michael Additions in Natural Products Synthesis.
  • Chu, L., Wang, X.-C., Moore, C. E., Rheingold, A. L., & Yu, J.-Q. (2013). Pd-Catalyzed Enantioselective C−H Iodination: Asymmetric Synthesis of Chiral Diarylmethylamines. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Malik, M. S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health (NIH).
  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • MDPI. (n.d.). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. National Institutes of Health (NIH).
  • Myers, A. G., et al. (n.d.). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. National Institutes of Health (NIH). Retrieved from [Link]

  • Anonymous. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Flow Chemistry Conference.
  • DOI. (n.d.). Diastereotopic Group-Selective Intramolecular Aldol Reactions Initiated by Enantioselective Conjugate Silylation. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Diastereoselective, Catalytic Access to Cross‐Aldol Products Directly from Esters and Lactones. Retrieved from [Link]

  • MDPI. (n.d.). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of chiral amine compound.
  • ResearchGate. (2013). An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Yamaguchi, J., Abe, K., & Narushima, T. (2013). Convenient Cleavage Reaction of 1-Acylhydantoin to Amide. International Journal of Organic Chemistry. Retrieved from [Link]

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Application Notes and Protocols for the Chiral Resolution of Racemic Acids Using 1-(4-Iodophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the theory and practice of using 1-(4-iodophenyl)ethanamine as a chiral resolving agent for the separation of racemic carboxylic acids. While direct and detailed literature on the application of this compound is sparse, its structural analogue, 1-(4-bromophenyl)ethylamine, is a well-documented resolving agent. The protocols and principles outlined herein are based on the established efficacy of closely related halogenated phenylethylamines and general principles of diastereomeric salt resolution, providing a robust framework for researchers to apply to the iodo-derivative.

Introduction: The Strategic Advantage of this compound in Chiral Resolution

In the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), the resolution of racemates remains a cornerstone technique, particularly for large-scale production. The choice of a resolving agent is critical and is dictated by factors such as efficiency, cost, and the ease of recovery. This compound emerges as a promising candidate within the class of chiral phenylethylamines for several key reasons:

  • Crystallinity of Diastereomeric Salts: The presence of a heavy iodine atom in the para position of the phenyl ring can significantly influence the crystal lattice energy of the resulting diastereomeric salts. This often leads to well-defined, crystalline solids with substantial differences in solubility, which is the physical basis for their separation.

  • Structural Rigidity and Defined Interactions: The phenyl ring provides a rigid scaffold that, in conjunction with the chiral center, allows for predictable and distinct diastereomeric interactions (e.g., hydrogen bonding, π-π stacking) with the racemic acid.

  • Recoverability: As a basic amine, this compound can be readily recovered and recycled after the resolution process by simple acid-base extraction, enhancing the economic viability of the method.

The Underlying Principle: Mechanism of Diastereomeric Salt Formation and Separation

The classical resolution of a racemic carboxylic acid, (±)-R-COOH, with an enantiomerically pure chiral amine, such as (S)-1-(4-iodophenyl)ethanamine, is predicated on the formation of two diastereomeric salts. These salts, (S)-Amine·(R)-Acid and (S)-Amine·(S)-Acid, are not mirror images and therefore possess different physical properties, most notably, different solubilities in a given solvent system.[1][2]

This disparity in solubility allows for the fractional crystallization of the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor. Subsequent isolation of the crystalline salt and its treatment with a strong acid will liberate the enantiomerically enriched carboxylic acid and regenerate the resolving agent.

Experimental Workflow: From Racemic Mixture to Enantiomeric Purity

The overall process for the chiral resolution of a racemic acid using this compound can be visualized as a cyclical workflow, ensuring the recovery and potential reuse of the valuable resolving agent.

G cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Liberation & Isolation Racemic Acid\n(R/S-Acid) Racemic Acid (R/S-Acid) Salt Formation Salt Formation Racemic Acid\n(R/S-Acid)->Salt Formation 1.0 equiv Resolving Agent\n(S-Amine) Resolving Agent (S-Amine) Resolving Agent\n(S-Amine)->Salt Formation 0.5-1.0 equiv Solvent Solvent Solvent->Salt Formation Diastereomeric Salt Mixture\n(R,S-Salt & S,S-Salt) Diastereomeric Salt Mixture (R,S-Salt & S,S-Salt) Salt Formation->Diastereomeric Salt Mixture\n(R,S-Salt & S,S-Salt) Cooling & Filtration Cooling & Filtration Diastereomeric Salt Mixture\n(R,S-Salt & S,S-Salt)->Cooling & Filtration Less Soluble Salt\n(e.g., S,S-Salt) Less Soluble Salt (e.g., S,S-Salt) Cooling & Filtration->Less Soluble Salt\n(e.g., S,S-Salt) Mother Liquor\n(Enriched in R,S-Salt) Mother Liquor (Enriched in R,S-Salt) Cooling & Filtration->Mother Liquor\n(Enriched in R,S-Salt) Acidification & Extraction Acidification & Extraction Less Soluble Salt\n(e.g., S,S-Salt)->Acidification & Extraction Enriched Acid\n(S-Acid) Enriched Acid (S-Acid) Acidification & Extraction->Enriched Acid\n(S-Acid) Recovered Resolving Agent\n(S-Amine) Recovered Resolving Agent (S-Amine) Acidification & Extraction->Recovered Resolving Agent\n(S-Amine)

Figure 1: General workflow for chiral resolution.

Detailed Protocol: Resolution of Racemic Mandelic Acid with (S)-1-(4-Halophenyl)ethanamine

The following protocol is a representative procedure adapted from established methods for resolving mandelic acid and its derivatives using chiral phenylethylamines.[3][4] Researchers should consider this a starting point for optimization with this compound.

Materials:

  • Racemic Mandelic Acid

  • (S)-1-(4-Iodophenyl)ethanamine

  • Ethyl Acetate

  • Deionized Water

  • 1 M Hydrochloric Acid

  • 1 M Sodium Hydroxide

  • Anhydrous Magnesium Sulfate

  • Organic solvents for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

Part A: Diastereomeric Salt Formation and Crystallization

  • In a suitable flask, dissolve 1.0 equivalent of racemic mandelic acid in a minimal amount of a mixture of ethyl acetate and water (e.g., 9:1 v/v).

  • Gently heat the solution to ensure complete dissolution.

  • In a separate container, dissolve 0.5 equivalents of (S)-1-(4-iodophenyl)ethanamine in ethyl acetate.

  • Slowly add the amine solution to the warm mandelic acid solution with continuous stirring.

  • Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.

  • Further cool the mixture in an ice bath for 1-2 hours to maximize the yield of the precipitate.

  • Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold ethyl acetate.

  • Dry the crystals under vacuum. The obtained solid is the diastereomeric salt enriched in one enantiomer.

Part B: Liberation of the Enantiomerically Enriched Mandelic Acid

  • Suspend the dried diastereomeric salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate).

  • Acidify the mixture by the dropwise addition of 1 M HCl with vigorous stirring until the pH is approximately 1-2.

  • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched mandelic acid.

  • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.

Part C: Recovery of the Chiral Resolving Agent

  • To the aqueous layer from step B3, add 1 M NaOH dropwise with stirring until the pH is basic (pH > 10).

  • Extract the liberated (S)-1-(4-iodophenyl)ethanamine with an organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to recover the chiral resolving agent.

Data Presentation: Expected Outcomes and Optimization Parameters

Racemic AcidResolving AgentSolvent SystemMolar Ratio (Acid:Amine)Yield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Resolved AcidReference
(±)-Mandelic Acid(1R,2S)-(-)-Ephedrine95% Ethanol1:1High>95%[3]
(±)-Mandelic Acid Derivative(D)- or (L)-Cyclic AmideEthyl Acetate/Water1:0.5Not specifiedHigh[4]
(±)-(1-methyl-2-phenyl)-ethylamine(S,S)-Tartaric AcidIsopropyl Alcohol1:0.587.5%83.5%[5]

Key Optimization Parameters:

  • Solvent System: The choice of solvent is crucial as it directly impacts the differential solubility of the diastereomeric salts. A screening of various solvents (e.g., alcohols, esters, ketones, and their mixtures with water) is highly recommended.

  • Stoichiometry: The molar ratio of the resolving agent to the racemic acid can influence both the yield and the enantiomeric purity of the product. Typically, a ratio of 0.5 to 1.0 equivalents of the resolving agent is employed.[4]

  • Temperature Profile: The cooling rate during crystallization can affect the crystal size and the degree of enantiomeric enrichment. Slow, controlled cooling is generally preferred.

  • Recrystallization: One or more recrystallizations of the diastereomeric salt may be necessary to achieve the desired level of enantiomeric purity.

Conclusion

This compound represents a valuable, yet under-explored, tool in the arsenal of chiral resolving agents. Its structural features suggest a high potential for the efficient resolution of racemic carboxylic acids. The protocols and principles detailed in this guide, though based on analogous compounds, provide a solid and scientifically-grounded starting point for researchers to develop robust and efficient chiral separation processes. As with any resolution, empirical optimization of solvent, stoichiometry, and crystallization conditions will be key to achieving high yields and enantiomeric purities.

References

  • Rehder, K. S. (2003). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(−)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating Chiral Technology.
  • Google Patents. (2008). Process for the preparation and resolution of mandelic acid derivatives.
  • National Center for Biotechnology Information. (n.d.). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Retrieved from [Link]

  • Google Patents. (1982). Resolution of racemic mandelic acid.
  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123.
  • ResearchGate. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers. Retrieved from [Link]

  • Google Patents. (1997). Process for resolving chiral acids with 1-aminoindan-2-ols.
  • MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Molbank, 2025(1), M1953.
  • LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]

Sources

Protocol for the resolution of carboxylic acids with (S)-1-(4-Iodophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Efficiency Resolution of Racemic Carboxylic Acids Using (S)-1-(4-Iodophenyl)ethanamine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy. A significant majority of therapeutic agents are chiral, and often, only one enantiomer exhibits the desired pharmacological effect while the other may be inactive or, in some cases, responsible for adverse effects. Consequently, the efficient separation of racemic mixtures—a process known as chiral resolution—remains a cornerstone of synthetic chemistry.

This document provides a detailed guide to one of the most reliable and widely adopted methods for this purpose: the resolution of racemic carboxylic acids via diastereomeric salt formation. Specifically, it details the use of (S)-1-(4-Iodophenyl)ethanamine as a highly effective chiral resolving agent. This protocol is designed for senior researchers and process chemists, offering not just a step-by-step procedure but also the underlying principles and strategic considerations necessary for successful, scalable resolutions.

The Principle: Exploiting Differential Solubility

The classical method of chiral resolution by diastereomeric salt formation hinges on a fundamental principle: while enantiomers possess identical physical properties (e.g., solubility, melting point), diastereomers do not.[1][2] The process involves reacting a racemic mixture of a chiral acid with a single, pure enantiomer of a chiral base.[3]

Let's consider a racemic carboxylic acid, (R/S)-Acid, and our enantiomerically pure resolving agent, (S)-Base:

  • (R)-Acid + (S)-Base → (R,S)-Diastereomeric Salt

  • (S)-Acid + (S)-Base → (S,S)-Diastereomeric Salt

These two resulting salts, (R,S) and (S,S), are diastereomers of each other. This crucial transformation means they now have distinct physical properties, most importantly, different solubilities in a given solvent system.[4] By carefully selecting the solvent and controlling crystallization conditions, one of the diastereomeric salts will preferentially crystallize from the solution, allowing for its physical separation by filtration.[5] Subsequently, the enantiomerically pure acid can be liberated from the isolated salt.

The Resolving Agent: Why (S)-1-(4-Iodophenyl)ethanamine?

The choice of a resolving agent is the most critical factor for a successful resolution. An ideal agent should be enantiomerically pure, readily available, and form stable, highly crystalline salts with the target compound.[4] (S)-1-(4-Iodophenyl)ethanamine has emerged as a superior choice for several reasons:

  • High Crystallinity: The presence of the rigid phenyl ring and the heavy iodine atom often promotes the formation of well-ordered, stable crystal lattices in the resulting diastereomeric salts. This is a key factor in achieving efficient separation through crystallization.

  • Structural Analogue: It is a structural analogue of the widely used 1-phenylethanamine, but the iodo-substituent can significantly alter the solubility and crystal packing properties of the diastereomeric salts, often providing a successful resolution where the simpler amine fails.

  • Easy Recovery: As a basic compound, it can be easily recovered from the mother liquor or after liberation from the salt, making the process more economical and sustainable.

Experimental Workflow: A Four-Phase Protocol

The resolution process can be logically divided into four distinct phases, from initial salt formation to the final analysis of the purified enantiomer.

G cluster_0 Phase 1: Salt Formation cluster_1 Phase 2: Separation cluster_2 Phase 3: Liberation cluster_3 Phase 4: Analysis racemic_acid Racemic Carboxylic Acid ((R/S)-Acid) dissolve Dissolve in Optimal Solvent racemic_acid->dissolve resolving_agent (S)-1-(4-Iodophenyl)ethanamine ((S)-Base) resolving_agent->dissolve mix Combine & Heat to Dissolution dissolve->mix diastereomers Solution of Diastereomers ((R,S)-Salt & (S,S)-Salt) mix->diastereomers cool Slow Cooling & Crystallization diastereomers->cool filtration Vacuum Filtration cool->filtration crystals Less Soluble Salt Crystals (e.g., (R,S)-Salt) filtration->crystals mother_liquor Mother Liquor (Enriched in (S,S)-Salt) filtration->mother_liquor liberate_acid Acidify (e.g., HCl) & Extract crystals->liberate_acid pure_enantiomer Enantiopure Carboxylic Acid ((R)-Acid) liberate_acid->pure_enantiomer hplc Chiral HPLC Analysis pure_enantiomer->hplc ee_determination Determine Enantiomeric Excess (% ee) hplc->ee_determination

Caption: Workflow for Chiral Resolution of Carboxylic Acids.

Phase 1: Diastereomeric Salt Formation

Objective: To form a pair of diastereomeric salts in a suitable solvent system.

Rationale: The choice of solvent is paramount as the success of the resolution depends entirely on the difference in solubility between the two diastereomeric salts.[4] A screening of several solvents of varying polarity (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof) is highly recommended. The ideal solvent will dissolve both salts at an elevated temperature but allow for the selective crystallization of only one diastereomer upon cooling.

Protocol:

  • In an Erlenmeyer flask equipped with a magnetic stirrer, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of the chosen solvent heated to a gentle reflux.

  • In a separate flask, dissolve (S)-1-(4-Iodophenyl)ethanamine (0.5-1.0 equivalents) in the same solvent.

    • Scientist's Note: Starting with 0.5 equivalents of the resolving agent is often more efficient. This stoichiometry ensures that the less soluble diastereomeric salt crystallizes out, leaving the more soluble salt and the unreacted enantiomer of the acid in the solution, which can maximize the purity of the first crop of crystals.[6]

  • Slowly add the resolving agent solution to the refluxing solution of the carboxylic acid.

  • Continue heating and stirring for 15-30 minutes to ensure complete salt formation. If the solution is not clear, add a small amount of additional solvent until all solids dissolve.

Phase 2: Selective Crystallization and Isolation

Objective: To isolate the less soluble diastereomeric salt in high purity.

Rationale: The rate of cooling directly impacts crystal size and purity. Slow, controlled cooling allows for the formation of larger, more ordered crystals, which are less likely to trap impurities or the other diastereomer.[4]

Protocol:

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Insulating the flask (e.g., in a dewar or by wrapping it in glass wool) can promote slower cooling.

  • Once the flask has reached ambient temperature and crystal formation appears complete, place it in an ice bath (0-5 °C) for at least 1 hour to maximize the yield of the precipitate.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals sparingly with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Dry the crystals under vacuum to a constant weight. At this stage, a sample should be taken for analysis (e.g., melting point, NMR) to determine the diastereomeric excess (d.e.). If the d.e. is insufficient, a recrystallization step may be necessary.

Phase 3: Liberation of the Enantiopure Carboxylic Acid

Objective: To break the salt and isolate the desired pure enantiomer of the carboxylic acid.

Rationale: This is a simple acid-base workup. By adding a strong acid (like HCl), the chiral amine is protonated, forming a water-soluble salt (e.g., (S)-1-(4-Iodophenyl)ethanaminium chloride), which liberates the free carboxylic acid. The free acid, typically being less polar, can then be extracted into an organic solvent.[7]

Protocol:

  • Suspend the dried diastereomeric salt crystals in a biphasic mixture of an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • While stirring vigorously, add 1M hydrochloric acid (HCl) dropwise until the aqueous layer is acidic (pH 1-2, check with pH paper). All solids should dissolve, resulting in two clear layers.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Phase 4: Recovery of the Resolving Agent (Optional but Recommended)

Objective: To recover the expensive resolving agent for reuse.

Rationale: To make the process cost-effective, the chiral amine can be recovered from the aqueous layer of the liberation step.

Protocol:

  • Combine the acidic aqueous layer from Phase 3 and the mother liquor from Phase 2.

  • Cool the combined solution in an ice bath and make it basic by the slow addition of a strong base (e.g., 5M NaOH) until the pH is >10.

  • The free (S)-1-(4-Iodophenyl)ethanamine will separate as an oil or solid.

  • Extract the free amine into an organic solvent (e.g., dichloromethane), dry the organic layer, and remove the solvent under reduced pressure to recover the resolving agent.

Analytical Characterization: Verifying Success

The success of a resolution is quantified by the enantiomeric excess (% ee) of the final product. Several analytical techniques can be employed.

Analytical MethodPrincipleApplication Notes
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase leads to different retention times.The most common and accurate method. Requires method development to find the right column and mobile phase.[8]
NMR Spectroscopy Using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to convert enantiomers into diastereomers in situ, which exhibit distinct signals in the NMR spectrum.[9]A rapid method for determining enantiomeric ratios without physical separation. The choice of CSA is critical.
Optical Rotation Measurement of the rotation of plane-polarized light by the chiral sample using a polarimeter.A classical method. The % ee is calculated by comparing the sample's specific rotation to the known value for the pure enantiomer. Less accurate for samples with low ee.[3]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out The melting point of the diastereomeric salt is lower than the boiling point of the solvent; the salt is too soluble.Try a lower-boiling point solvent or a solvent mixture. Add the resolving agent at a lower temperature.
No Crystallization The diastereomeric salts are too soluble in the chosen solvent.Use a less polar solvent or a solvent/anti-solvent system. Concentrate the solution. Try cooling to lower temperatures (e.g., -20 °C).
Low Diastereomeric/ Enantiomeric Excess Poor solubility difference between the diastereomers. Cooling was too rapid, trapping the other diastereomer.Screen for a more selective solvent system. Ensure very slow cooling. Perform one or more recrystallizations of the diastereomeric salt.
Poor Yield The desired diastereomeric salt has significant solubility even at low temperatures. Insufficient amount of resolving agent used.Use a less polar solvent to decrease solubility. Ensure stoichiometry is optimized.

Conclusion

The resolution of racemic carboxylic acids using (S)-1-(4-Iodophenyl)ethanamine is a robust and highly effective technique for obtaining enantiomerically pure materials. Success relies on a systematic approach, beginning with a thorough solvent screen to maximize the solubility difference between the resulting diastereomeric salts. By carefully controlling stoichiometry, crystallization rate, and purification steps, researchers can achieve high yields and excellent enantiomeric purity. This protocol provides a comprehensive framework to guide chemists in the efficient and logical development of chiral resolution processes critical to modern drug discovery and development.

References

  • Benchchem. (n.d.). Recrystallization for Diastereomeric Excess Enhancement. Technical Support Center.
  • Wikipedia. (2023). Chiral resolution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]

  • Wang, Y., et al. (2024). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2). Retrieved from [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • American Chemical Society. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. Retrieved from [Link]

  • Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]

  • American Chemical Society. (n.d.). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of the enantiomers of a novel anticonvulsant, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, in rats. Retrieved from [Link]

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The Strategic Application of 1-(4-Iodophenyl)ethanamine in the Synthesis of Bioactive Molecules: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of 1-(4-Iodophenyl)ethanamine in Medicinal Chemistry

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures with high precision is paramount. This compound emerges as a cornerstone building block for medicinal chemists, offering a unique combination of a chiral ethylamine side chain and a highly reactive iodinated phenyl ring. This strategic arrangement provides a versatile scaffold for the synthesis of a diverse array of bioactive molecules, particularly through its amenability to palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker than its bromine or chlorine counterparts, rendering it highly susceptible to oxidative addition to a palladium(0) catalyst, a key step in many bond-forming reactions.[1] This heightened reactivity allows for milder reaction conditions and broader substrate scope, making it an invaluable tool in the synthesis of novel therapeutics.

This technical guide will delve into the practical applications of this compound, with a focus on its utilization in the synthesis of kinase inhibitors, a critical class of drugs in oncology and immunology. We will provide detailed, field-proven protocols for key synthetic transformations and explain the causality behind the experimental choices, empowering researchers to leverage this versatile building block in their own drug discovery programs.

Core Application: A Scaffold for Kinase Inhibitors

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme, and the pyrrolo[2,3-d]pyrimidine scaffold has been identified as a privileged structure for this purpose, mimicking the adenine core of ATP.[3]

The strategic incorporation of this compound allows for the facile introduction of a substituted phenyl group at a key position of a kinase inhibitor scaffold, often directed towards the solvent-exposed region of the ATP-binding pocket. This can lead to enhanced potency and selectivity. A prime example of a potent kinase inhibitor with a similar structural motif is AZD5363, an Akt kinase inhibitor.[4][5]

This guide will focus on a synthetic strategy to generate a novel analogue of such kinase inhibitors, leveraging this compound as a key starting material.

Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound in the synthesis of bioactive molecules lies in its application in palladium-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis and are indispensable tools in the pharmaceutical industry.[6][7] The two most relevant reactions for the application of this building block are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[6][8]

The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a versatile method for the creation of carbon-carbon bonds between an organoboron compound and an organic halide.[9][10] The high reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation.

Diagram 1: General Scheme of a Suzuki-Miyaura Coupling Reaction

Suzuki_Miyaura ArylIodide This compound (or derivative) Catalyst Pd(0) Catalyst + Ligand ArylIodide->Catalyst Oxidative Addition BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Catalyst Transmetalation Product Biaryl Product (Bioactive Molecule Precursor) Catalyst->Product Reductive Elimination Base Base (e.g., K2CO3, Cs2CO3) Base->Catalyst

Caption: A simplified workflow of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a common linkage in many pharmaceutical agents.[6][11] This reaction allows for the coupling of amines with aryl halides, and again, the reactivity of the C-I bond in this compound is highly advantageous.

Diagram 2: General Scheme of a Buchwald-Hartwig Amination

Buchwald_Hartwig ArylIodide This compound (or derivative) Catalyst Pd(0) Catalyst + Ligand ArylIodide->Catalyst Oxidative Addition Amine Heterocyclic Amine (e.g., Pyrrolopyrimidine) Amine->Catalyst Amine Coordination Product Aryl Amine Product (Bioactive Molecule) Catalyst->Product Reductive Elimination Base Base (e.g., NaOtBu, Cs2CO3) Base->Catalyst Deprotonation

Caption: A simplified workflow of the Buchwald-Hartwig amination reaction.

Experimental Protocols: Synthesis of a Kinase Inhibitor Analogue

The following section provides a detailed, step-by-step protocol for the synthesis of a hypothetical, yet plausible, kinase inhibitor analogue, demonstrating the utility of this compound. This protocol is designed to be a self-validating system, with clear steps and justifications.

Target Molecule: N-(1-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)ethyl)acetamide

This target molecule incorporates the key pharmacophoric elements: the pyrrolo[2,3-d]pyrimidine core for kinase hinge binding and the substituted phenyl group derived from this compound.

Step 1: Protection of the Amine

To prevent side reactions during the subsequent cross-coupling step, the primary amine of this compound should be protected. An acetyl group is a suitable choice.

Protocol 1: Acetylation of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.2 eq).

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford N-(1-(4-iodophenyl)ethyl)acetamide.

Step 2: Buchwald-Hartwig Amination

With the protected amine in hand, the key C-N bond-forming reaction can be performed to couple the iodinated aromatic ring with the pyrrolo[2,3-d]pyrimidine core.

Protocol 2: Buchwald-Hartwig Coupling of N-(1-(4-iodophenyl)ethyl)acetamide with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), N-(1-(4-iodophenyl)ethyl)acetamide (1.1 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), and Xantphos (0.1 eq).

  • Base and Solvent Addition: Add cesium carbonate (Cs₂CO₃, 2.0 eq) and anhydrous 1,4-dioxane (0.1 M).

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filter cake with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Step 3: Deprotection of the Amine (Optional)

Depending on the desired final compound, the acetyl protecting group can be removed. For our target molecule, this step is not required. However, for the synthesis of analogues with a free amine, a deprotection step would be necessary.

Protocol 3: Deprotection of the Acetyl Group

  • Reaction Setup: Dissolve the protected amine in a mixture of methanol and water.

  • Reagent Addition: Add an excess of a base such as potassium carbonate or sodium hydroxide.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Neutralize the reaction mixture with a mild acid and extract the product with a suitable organic solvent. Dry the organic layer and concentrate to obtain the deprotected amine.

Diagram 3: Synthetic Pathway to a Kinase Inhibitor Analogue

Synthesis_Pathway Start This compound Step1 Acetylation (Ac2O, Et3N, DCM) Start->Step1 Intermediate1 N-(1-(4-iodophenyl)ethyl)acetamide Step1->Intermediate1 Step2 Buchwald-Hartwig Coupling (4-chloro-7H-pyrrolo[2,3-d]pyrimidine, Pd2(dba)3, Xantphos, Cs2CO3, Dioxane) Intermediate1->Step2 Product N-(1-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)ethyl)acetamide (Target Molecule) Step2->Product

Caption: Synthetic route for the target kinase inhibitor analogue.

Data Summary

The following table summarizes the key parameters for the proposed synthetic protocols. The yields are hypothetical and would need to be determined experimentally.

StepReaction TypeKey ReagentsSolventTemperature (°C)Time (h)
1AcetylationAcetic anhydride, TriethylamineDCM0 to RT2-4
2Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃1,4-Dioxane10012-24

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in the synthesis of bioactive molecules. Its strategic application, particularly in palladium-catalyzed cross-coupling reactions, provides medicinal chemists with a powerful tool to efficiently construct complex molecular architectures. The detailed protocols provided in this guide offer a practical framework for the synthesis of kinase inhibitor analogues, a testament to the utility of this reagent. As the demand for novel therapeutics continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Addie, M., Ballard, P., Buttar, D., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H- pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073.
  • Buchwald–Hartwig amination. (2023). In Wikipedia. Retrieved from [Link]

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. (2013). ResearchGate. Retrieved from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). National Center for Biotechnology Information. Retrieved from [Link]

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  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (2021). PubMed Central. Retrieved from [Link]

  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. (2020). PubMed Central. Retrieved from [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). PubMed. Retrieved from [Link]

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  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (2016). PubMed Central. Retrieved from [Link]

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  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). University of Rochester. Retrieved from [Link]

  • Suzuki coupling reaction. (2020). YouTube. Retrieved from [Link]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H- pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. (2013). The University of Manchester. Retrieved from [Link]

  • US10654855B2 - Protein kinase B inhibitors. (2020). Google Patents.
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2025). Semantic Scholar. Retrieved from [Link]

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Application Note: A Systematic Approach to Chiral HPLC Method Development for the Enantiomers of 1-(4-Iodophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and systematic protocol for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of 1-(4-Iodophenyl)ethanamine enantiomers. Enantiomeric purity is a critical quality attribute in the pharmaceutical industry, and reliable analytical methods are essential for research, development, and quality control.[1][2] This guide details a logical workflow, from initial chiral stationary phase (CSP) screening and mobile phase optimization to final method validation according to the International Council for Harmonisation (ICH) guidelines.[3][4] By explaining the scientific rationale behind each experimental choice, this document serves as a practical resource for researchers, scientists, and drug development professionals tasked with developing selective and reliable chiral separation methods.

Introduction and Analyte Overview

This compound is a chiral primary amine and a valuable building block in the synthesis of various pharmaceutical compounds.[5] Its structure consists of a stereocenter benzylic to an iodophenyl ring, making it a suitable candidate for resolution via chiral chromatography. The presence of the basic amine group, the aromatic ring, and the polar iodine atom allows for multiple points of interaction with a chiral stationary phase, including hydrogen bonding, π-π interactions, and dipole-dipole interactions.[6][7]

The differential pharmacological and toxicological effects of individual enantiomers are well-documented, making their separation and quantification a regulatory necessity.[2] Direct separation using chiral HPLC is the most prevalent and efficient technique for determining enantiomeric composition.[1][8] This note focuses on a screening-based strategy to efficiently identify optimal separation conditions.

Analyte Structure:

  • Compound: this compound

  • Molecular Formula: C₈H₁₀IN[9]

  • Molecular Weight: 247.08 g/mol [9]

  • Structure:

    • (R)-1-(4-Iodophenyl)ethanamine

    • (S)-1-(4-Iodophenyl)ethanamine

Chiral Method Development Strategy

The development of a successful chiral separation method is often an empirical process, but a systematic approach grounded in the principles of chiral recognition can significantly streamline the effort.[1][10] Our strategy is based on a two-stage screening and optimization workflow.

The Rationale for CSP Selection

For an aromatic amine like this compound, polysaccharide-based CSPs are the premier choice for initial screening.[11][12] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a broad range of chiral recognition mechanisms.[6][13] The analyte can enter the chiral helical grooves of the polysaccharide polymer, where enantioselective interactions such as hydrogen bonds, dipole-dipole forces, and π-π stacking with the phenylcarbamate derivatives on the selector occur.[6][7] Immobilized polysaccharide CSPs offer the additional advantage of being compatible with a wider range of solvents, enhancing method development flexibility.[6]

While other CSPs like crown ethers are known for separating primary amines[14][15], the versatility of polysaccharide phases makes them a more efficient starting point for a screening approach.

Mobile Phase Strategy

A normal-phase mobile system, typically consisting of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), is the standard starting point for polysaccharide CSPs. The alcohol modifier plays a crucial role by competing with the analyte for polar interaction sites on the CSP. By varying the concentration of the alcohol, one can modulate the retention and selectivity of the separation.

For basic analytes like amines, peak tailing can be a common issue due to interactions with residual acidic silanols on the silica support. To mitigate this, a small amount of a basic additive, such as diethylamine (DEA), is often added to the mobile phase to improve peak shape and efficiency.

Workflow Visualization

The entire method development and validation process can be visualized as a logical progression from defining the analytical goals to establishing a validated, routine method.

Chiral_Method_Development_Workflow Workflow for Chiral HPLC Method Development & Validation ATP 1. Define Analytical Target Profile (ATP) Analyte 2. Characterize Analyte (this compound) ATP->Analyte Screening 3. Method Screening Analyte->Screening CSPScreen A. CSP Screening (Polysaccharide Columns) Screening->CSPScreen MPScreen B. Mobile Phase Screening (Normal Phase) Screening->MPScreen Optimization 4. Method Optimization (Fine-tune Modifier %) CSPScreen->Optimization MPScreen->Optimization Validation 5. Method Validation (ICH Guidelines Q2(R2)) Optimization->Validation FinalMethod 6. Final Verified Method Validation->FinalMethod

Caption: A systematic workflow for chiral HPLC method development.

Experimental Protocols

Materials and Instrumentation
  • Analyte: Racemic this compound standard

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH)

  • Additive: Diethylamine (DEA)

  • Instrumentation: HPLC system with UV detector, autosampler, and column thermostat.

Protocol 1: Chiral Stationary Phase (CSP) Screening

Objective: To identify the most promising CSP that shows baseline or near-baseline separation of the enantiomers.

  • Prepare Stock Solution: Accurately weigh and dissolve racemic this compound in the mobile phase to a concentration of 1.0 mg/mL.

  • Prepare Mobile Phase: Prepare an initial screening mobile phase of Hexane/IPA (90:10, v/v) with 0.1% DEA. Filter and degas the mobile phase.

  • Set Up HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 230 nm (based on UV absorbance of the phenyl ring)

    • Injection Volume: 5 µL

  • Screen Columns: Sequentially install and equilibrate each of the following polysaccharide-based columns. Inject the sample and record the chromatogram.

    • CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))

    • CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate))

    • CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate))

    • CHIRALPAK® ID (Amylose tris(3-chlorophenylcarbamate))

  • Evaluate Results: For each column, calculate the retention factor (k'), selectivity (α), and resolution (Rs). Identify the column providing the highest resolution.

Protocol 2: Mobile Phase Optimization

Objective: To fine-tune the mobile phase composition to achieve optimal resolution (Rs ≥ 2.0) with a reasonable analysis time.

  • Select Best CSP: Install the column that provided the best initial separation from Protocol 1.

  • Vary Alcohol Modifier Percentage: Using the selected CSP, prepare a series of mobile phases by varying the percentage of the alcohol modifier (e.g., IPA). For example:

    • Hexane/IPA (95:5, v/v) + 0.1% DEA

    • Hexane/IPA (90:10, v/v) + 0.1% DEA

    • Hexane/IPA (85:15, v/v) + 0.1% DEA

    • Hexane/IPA (80:20, v/v) + 0.1% DEA

  • Analyze Samples: Equilibrate the column with each mobile phase and inject the sample.

  • Identify Optimal Conditions: Plot the resolution (Rs) and retention time of the second eluting peak against the percentage of IPA. Select the composition that provides the best balance of high resolution and short run time.

Protocol 3: Method Validation

Objective: To validate the final optimized method according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[16]

  • Specificity: Inject a blank (mobile phase) and the racemic standard. The blank should show no interfering peaks at the retention times of the enantiomers.

  • Linearity: Prepare a series of at least five concentrations of the racemic standard (e.g., from 1 µg/mL to 100 µg/mL). Plot the peak area against concentration for each enantiomer and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform a recovery study by spiking a known amount of each pure enantiomer (if available) into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Perform six replicate injections of a single standard solution. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should meet the pre-defined acceptance criteria.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably quantified with acceptable precision and accuracy. This is particularly important for enantiomeric purity testing.

  • Robustness: Intentionally make small variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±1% organic) and assess the impact on the resolution and retention times. The resolution should remain > 1.8.

Results and Discussion (Illustrative Data)

CSP Screening

A screening of four polysaccharide-based CSPs was performed. The CHIRALPAK® IC column demonstrated superior performance, providing baseline separation of the two enantiomers.

| Table 1: CSP Screening Results for this compound Enantiomers | | :--- | :--- | :--- | :--- | :--- | | Chiral Stationary Phase | k'₁ | k'₂ | Selectivity (α) | Resolution (Rs) | | CHIRALPAK® IA | 2.15 | 2.15 | 1.00 | 0.00 | | CHIRALPAK® IB | 3.45 | 3.62 | 1.05 | 0.85 | | CHIRALPAK® IC | 2.88 | 3.51 | 1.22 | 2.65 | | CHIRALPAK® ID | 1.90 | 2.01 | 1.06 | 0.92 | Mobile Phase: Hexane/IPA (90:10, v/v) + 0.1% DEA; Flow Rate: 1.0 mL/min; Temp: 25 °C

Method Optimization and Final Conditions

The mobile phase was optimized on the CHIRALPAK® IC column. A composition of Hexane/IPA (92:8, v/v) with 0.1% DEA was found to provide excellent resolution with a shorter analysis time compared to the initial screening conditions.

| Table 2: Optimized Chromatographic Conditions | | :--- | :--- | | Parameter | Condition | | Column | CHIRALPAK® IC, 250 x 4.6 mm, 5 µm | | Mobile Phase | n-Hexane / Isopropanol / DEA (92:8:0.1, v/v/v) | | Flow Rate | 1.0 mL/min | | Temperature | 25 °C | | Detection | UV at 230 nm | | Injection Volume | 5 µL | | Retention Time 1 | ~7.2 min | | Retention Time 2 | ~8.9 min | | Resolution (Rs) | 2.95 |

Method Validation Summary

The optimized method was successfully validated according to ICH guidelines. The results confirm that the method is accurate, precise, and robust for the intended application.

| Table 3: Summary of Method Validation Results | | :--- | :--- | :--- | | Parameter | Acceptance Criteria | Result | | Linearity (r²) | ≥ 0.999 | 0.9998 | | Accuracy (% Recovery) | 98.0 - 102.0% | 99.1% - 101.3% | | Precision (Repeatability, %RSD) | ≤ 2.0% | 0.45% | | Intermediate Precision (%RSD) | ≤ 2.0% | 0.68% | | LOQ (for minor enantiomer) | S/N ≥ 10 | 0.5 µg/mL | | Robustness | Rs > 1.8 | Passed |

Conclusion

A robust, selective, and efficient chiral HPLC method for the separation of this compound enantiomers was successfully developed and validated. The systematic screening approach identified CHIRALPAK® IC with a normal-phase mobile phase of Hexane/IPA/DEA as the optimal system. The comprehensive validation confirms that the method is suitable for accurate and precise quantification of the enantiomers, making it a valuable tool for quality control and research in pharmaceutical development.

References

  • Title: Polysaccharide-based CSPs Source: Chiralpedia URL: [Link]

  • Title: HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID Source: Taylor & Francis Online URL: [Link]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

  • Title: Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview Source: PubMed URL: [Link]

  • Title: Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Source: Semantic Scholar URL: [Link]

  • Title: Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications Source: PubMed Central (PMC) URL: [Link]

  • Title: HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID Source: Taylor & Francis Online URL: [Link]

  • Title: Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines Source: MDPI URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL: [Link]

  • Title: Structures of the polysaccharide-based chiral stationary phases used in this study Source: ResearchGate URL: [Link]

  • Title: Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram Source: Dhaka University Journal of Pharmaceutical Sciences URL: [Link]

  • Title: ICH guideline Q14 on analytical procedure development Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Getting Started with Chiral Method Development Source: Regis Technologies URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

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Suzuki coupling reactions involving 1-(4-Iodophenyl)ethanamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling of 1-(4-Iodophenyl)ethanamine Derivatives

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of organic synthesis, a testament to its profound impact on the construction of carbon-carbon bonds.[1] First reported by Professor Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool, particularly in the pharmaceutical and fine chemical industries, for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[1][2][3] The significance of this work was recognized with the 2010 Nobel Prize in Chemistry, shared by Suzuki, Heck, and Negishi for their development of palladium-catalyzed cross-couplings.[2]

This guide focuses on a specific, yet highly relevant, application: the Suzuki coupling of this compound and its derivatives. These compounds are valuable chiral building blocks in medicinal chemistry, serving as precursors for a vast array of biologically active molecules, including kinase inhibitors, receptor modulators, and other therapeutic agents. The primary amine on the chiral ethylamine moiety presents both a key functional handle and a potential challenge for the palladium catalyst. This document provides a deep dive into the mechanistic underpinnings, practical protocols, and optimization strategies required to successfully employ these substrates in modern drug discovery campaigns.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura reaction lies in a well-orchestrated catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][4][5] Understanding this cycle is paramount for rational troubleshooting and optimization.

The cycle comprises three fundamental steps:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (in this case, the C-I bond of the this compound derivative).[1][6] This is often the rate-determining step of the reaction.[1] The high reactivity of aryl iodides (I > OTf > Br >> Cl) makes them excellent substrates for this initial step.[2] This process oxidizes the catalyst to a Pd(II) species.

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) complex.[1] A crucial player in this phase is the base, which activates the boronic acid by forming a more nucleophilic boronate species, thereby facilitating the ligand exchange on the palladium center.[4][7][8]

  • Reductive Elimination: In the final step, the two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond in the desired biaryl product.[6] This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[4][5]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ (Active Catalyst) OxAd Ar-Pd(II)-I(L₂) (Oxidative Addition Intermediate) Pd0->OxAd Oxidative Addition Trans Ar-Pd(II)-Ar'(L₂) (Transmetalation Intermediate) OxAd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) Trans->Product ArI Ar-I (this compound) ArI->OxAd ArB Ar'-B(OH)₂ (Boronic Acid) Boronate [Ar'B(OH)₃]⁻ ArB->Boronate Activation Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Trans

Diagram 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Key Considerations for Coupling with Amine-Containing Substrates

The presence of the primary amine in this compound derivatives introduces a specific challenge: catalyst inhibition. The Lewis basic nitrogen atom of the amine can coordinate to the electron-deficient palladium center.[9][10] This coordination can occupy sites necessary for the catalytic cycle to proceed, leading to catalyst deactivation and low yields.[10]

Strategies to Mitigate Catalyst Inhibition:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich monophosphine ligands, such as those from the Buchwald group (e.g., SPhos, XPhos), are highly effective.[9][11] Their steric bulk can disfavor the binding of the amine to the palladium center while promoting the desired oxidative addition and reductive elimination steps.

  • Base Selection: The base not only activates the boronic acid but also influences the overall reaction environment. While common bases like sodium or potassium carbonate can be effective, potassium phosphate (K₃PO₄) is often a superior choice in challenging couplings, including those with amine-containing substrates.[8][9][11] Its strength and solubility profile can be optimal for promoting the reaction while minimizing side reactions.

  • Solvent System: Aprotic polar solvents are typically employed. Mixtures of solvents like 1,4-dioxane, toluene, or THF with water are common.[2][12][13] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[14]

General Protocol for Suzuki Coupling of a this compound Derivative

This protocol provides a robust starting point for the coupling of a generic this compound derivative with an arylboronic acid. Optimization may be required based on the specific boronic acid used.

Materials & Equipment
  • This compound derivative (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 5:1 v/v)

  • Reaction vessel (e.g., oven-dried round-bottom flask or microwave vial)

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Experimental Procedure
  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the this compound derivative (1.0 equiv), the arylboronic acid (1.2 equiv), the base (K₃PO₄, 2.0 equiv), the palladium precatalyst (Pd₂(dba)₃, 1 mol%), and the phosphine ligand (SPhos, 2 mol%).

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure the exclusion of oxygen.[8][11]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4–16 hours).[8]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[4][9] Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

  • Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Workflow start Start reagents 1. Reagent Preparation (Aryl Iodide, Boronic Acid, Catalyst, Ligand, Base) start->reagents setup 2. Reaction Setup (Combine reagents in vessel) reagents->setup inert 3. Inert Atmosphere (Evacuate & backfill with Ar/N₂) setup->inert solvent 4. Solvent Addition (Add degassed solvent) inert->solvent reaction 5. Heating & Stirring (e.g., 100°C, 12h) solvent->reaction monitor 6. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 7. Aqueous Workup (Extraction & Washing) monitor->workup Complete purify 8. Purification (Column Chromatography) workup->purify analyze 9. Analysis (NMR, MS) purify->analyze end End (Pure Product) analyze->end

Diagram 2: General Experimental Workflow for Suzuki Coupling.

Optimization Parameters

The success of a Suzuki coupling often depends on the careful selection of reaction components. The following table provides a starting point for optimization, particularly when initial trials yield suboptimal results.

ParameterReagent/ConditionRationale & Field Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) precatalysts, respectively, that require a phosphine ligand. Pd(PPh₃)₄ is an active Pd(0) catalyst but can be less effective for challenging substrates compared to modern ligand systems.[7][9]
Ligand PPh₃, SPhos, XPhos, RuPhosFor amine-containing substrates, bulky, electron-rich ligands like SPhos or XPhos are often superior to PPh₃ as they accelerate reductive elimination and prevent catalyst inhibition.[11][15]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHK₃PO₄ is a strong, effective base for many challenging couplings.[8][11] Cs₂CO₃ is highly soluble in organic solvents and can be effective but is more expensive. Carbonates are a good general-purpose choice.[2][8]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFThe choice of solvent affects the solubility of all components. A small amount of water is typically beneficial for dissolving the base and activating the boronic acid.[12][16][17] Anhydrous conditions can be attempted with bases like KF.[7]
Temperature Room Temp to 120 °CAryl iodides are highly reactive and can often couple at lower temperatures (60-80 °C). More challenging substrates or less reactive boronic acids may require higher temperatures (90-110 °C).[4][11]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst2. Catalyst Inhibition3. Poor Substrate Solubility1. Ensure rigorous degassing to prevent catalyst oxidation. Use fresh catalyst/ligand.[10][11]2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).[9]3. Screen different solvent systems (e.g., Toluene, DMF) to improve solubility.[13][17]
Protodeboronation 1. Unstable Boronic Acid2. Excess Water/Base3. Prolonged High Temperature1. Use the boronic acid as soon as possible, or consider converting it to a more stable pinacol ester.[10]2. Use the minimum effective amount of base and water.3. Attempt the reaction at a lower temperature for a longer time.[11]
Homocoupling of Boronic Acid 1. Presence of Oxygen2. Inefficient Transmetalation1. Improve the degassing procedure (e.g., freeze-pump-thaw cycles).[10]2. Ensure the base is appropriate and sufficiently soluble to activate the boronic acid effectively.
Dehalogenation of Starting Material 1. Hydride source in the reaction2. Side reaction promoted by catalyst1. Ensure solvents are anhydrous (if intended) and pure.[9]2. Screen different ligands or lower the reaction temperature.[11]

Conclusion

The Suzuki-Miyaura coupling of this compound derivatives is a powerful method for synthesizing complex, chiral molecules essential for drug discovery. While the primary amine presents a potential hurdle through catalyst inhibition, this can be effectively overcome through the rational selection of modern, sterically demanding phosphine ligands, appropriate bases like K₃PO₄, and carefully controlled reaction conditions. By understanding the underlying mechanism and employing systematic optimization and troubleshooting, researchers can reliably leverage this reaction to accelerate the synthesis of novel chemical entities.

References

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Yoneda, S. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Bis(thiazole) pincer palladium complexes showed efficient catalytic activity for the Suzuki–Miyaura coupling of aryl halides... (n.d.). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and... (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki coupling of heteroaryl halides with aryl boronic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics. ACS Publications. Retrieved from [Link]

  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021). ResearchGate. Retrieved from [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Retrieved from [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (n.d.). RSC Publishing. Retrieved from [Link]

  • Noël, T., & Musacchio, A. J. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Organic Letters, 13(19), 5180–5183. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH. Retrieved from [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]

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Application Note: A Robust Biocatalytic Route to Enantiopure 1-(4-Iodophenyl)ethanamine via Lipase-Catalyzed Kinetic Resolution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Enantiomerically pure chiral amines are indispensable building blocks in modern medicinal chemistry and pharmaceutical development.[1][2] Specifically, 1-(4-iodophenyl)ethanamine serves as a critical synthon for a variety of targeted therapeutics. Traditional chemical methods for obtaining single-enantiomer amines often rely on harsh conditions, expensive chiral auxiliaries, or inefficient resolution techniques.[3] This application note details a highly efficient, scalable, and environmentally benign protocol for the synthesis of enantiopure this compound using biocatalysis. We present a method based on the principle of enzymatic kinetic resolution (KR), leveraging the high stereoselectivity of Candida antarctica Lipase B (CAL-B) to resolve a racemic mixture of this compound. This protocol provides a reliable pathway to obtain both the (S)-amine and the (R)-acylated amine in high enantiomeric excess (>99% ee).

Introduction: The Case for Biocatalytic Synthesis

The three-dimensional structure of a drug molecule is critical to its biological activity. For chiral molecules, one enantiomer often exhibits the desired therapeutic effect while the other may be inactive or even cause harmful side effects. Consequently, regulatory agencies worldwide mandate the development of single-enantiomer drugs. This compound is a valuable chiral intermediate whose stereochemistry is crucial for the efficacy of the final active pharmaceutical ingredient (API).[4]

Biocatalysis has emerged as a powerful technology that utilizes natural catalysts (enzymes) to perform chemical transformations with unparalleled selectivity under mild conditions.[2][5] For the production of chiral amines, two primary biocatalytic strategies are prevalent:

  • Asymmetric Synthesis from Prochiral Ketones: ω-transaminases can directly convert a prochiral ketone (e.g., 4'-iodoacetophenone) into a single enantiomer of the corresponding amine, offering a theoretical yield of 100%.[3][6][7]

  • Kinetic Resolution (KR) of Racemic Amines: Lipases selectively catalyze the acylation of one enantiomer from a racemic mixture, leaving the other unreacted. This allows for the separation of two enantiopurified compounds, with a maximum theoretical yield of 50% for each.[1][8][9]

This guide focuses on the lipase-catalyzed kinetic resolution method. This approach was selected for its operational simplicity, the robustness and commercial availability of the biocatalyst (Candida antarctica Lipase B, often immobilized as Novozym 435), and its proven efficacy across a wide range of amine substrates.[8][9][10]

Principle of the Method: Enantioselective Acylation

Kinetic resolution exploits the difference in reaction rates between two enantiomers with a chiral catalyst. In this protocol, the lipase CAL-B demonstrates a strong preference for the (R)-enantiomer of this compound.

The core mechanism involves the following steps:

  • The racemic amine (a 50:50 mixture of R- and S-enantiomers) is placed in an organic solvent with an acyl donor (e.g., ethyl acetate).

  • The lipase selectively recognizes and binds the (R)-amine.

  • The enzyme catalyzes the transfer of an acetyl group from the ethyl acetate to the (R)-amine, forming (R)-N-(1-(4-iodophenyl)ethyl)acetamide.

  • The (S)-amine is a poor substrate for the enzyme and remains largely unreacted in the solution.

At approximately 50% conversion, the reaction mixture contains the (S)-amine and the (R)-amide, both in high enantiomeric purity. These two compounds, having different functional groups (amine vs. amide), can be easily separated using standard chemical extraction techniques.

G cluster_0 Reaction Mixture cluster_1 Post-Reaction Products (~50% Conversion) Racemate Racemic Amine (R/S)-1-(4-Iodophenyl)ethanamine R_Amine (R)-Amine Racemate->R_Amine 50% S_Amine (S)-Amine Racemate->S_Amine 50% AcylDonor Ethyl Acetate (Acyl Donor & Solvent) Enzyme CAL-B Lipase (Novozym 435) AcylDonor->Enzyme Provides Acetyl Group R_Amide (R)-Amide (Product) Enzyme->R_Amide Catalyzes Acylation R_Amine->Enzyme Binds Preferentially S_Amine->Enzyme S_Amine_Unreacted (S)-Amine (Unreacted) S_Amine->S_Amine_Unreacted Remains in Solution

Figure 1: Mechanism of lipase-catalyzed kinetic resolution.

Experimental Protocols

Part A: Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Racemic this compound>98%Sigma-Aldrich
Novozym® 435 (Immobilized CAL-B)-Sigma-Aldrich / Novozymes
Ethyl Acetate (EtOAc)Anhydrous, >99.5%Fisher Scientific
Diethyl Ether (Et₂O)ACS GradeVWR
Hydrochloric Acid (HCl)2 M Aqueous SolutionJ.T. Baker
Sodium Hydroxide (NaOH)2 M Aqueous SolutionEMD Millipore
Magnesium Sulfate (MgSO₄)AnhydrousAcros Organics
Chiral HPLC ColumnChiralcel® OD-H, 5 µmDaicel Chiral Technologies
HexaneHPLC GradeFisher Scientific
Isopropanol (IPA)HPLC GradeFisher Scientific
Part B: Enzymatic Resolution Procedure
  • To a 100 mL screw-cap flask, add racemic this compound (1.0 g, 4.05 mmol).

  • Add 40 mL of anhydrous ethyl acetate. Ethyl acetate serves as both the solvent and the acylating agent.[10]

  • Add the immobilized lipase, Novozym 435 (100 mg, 10% w/w of substrate).

    • Causality Note: Immobilized enzymes are preferred as they can be easily recovered by simple filtration and reused multiple times, significantly improving process economics.

  • Seal the flask and place it in an orbital shaker set to 50 °C and 200 RPM.[1]

  • Monitor the reaction progress by taking small aliquots (approx. 50 µL) every 4-6 hours. Filter the aliquot to remove the enzyme beads, dilute with mobile phase, and analyze via chiral HPLC (see Part D) to determine conversion and enantiomeric excess (% ee).

  • Stop the reaction when the conversion reaches ~50% (typically 24-48 hours). This point maximizes the yield and enantiopurity of both the remaining substrate and the product.

Part C: Product Work-up and Separation
  • Enzyme Recovery: Remove the immobilized enzyme by vacuum filtration. Wash the enzyme beads with 10 mL of fresh ethyl acetate and allow them to air dry. The recovered enzyme can be stored for future use.

  • Solvent Removal: Combine the filtrate and washings. Remove the ethyl acetate under reduced pressure using a rotary evaporator.

  • Acid-Base Extraction: a. Dissolve the resulting residue in 50 mL of diethyl ether. b. Transfer the solution to a separatory funnel and extract with 2 M HCl (3 x 25 mL). The unreacted (S)-amine will be protonated and move into the aqueous phase as the hydrochloride salt. c. Combine the aqueous layers. This contains the (S)-amine. d. The remaining organic layer contains the neutral (R)-amide. Wash this layer with 25 mL of saturated sodium bicarbonate solution, followed by 25 mL of brine.

  • Isolation of (R)-Amide: a. Dry the (R)-amide-containing organic layer over anhydrous MgSO₄. b. Filter and concentrate the solvent under reduced pressure to yield (R)-N-(1-(4-iodophenyl)ethyl)acetamide as a solid.

  • Isolation of (S)-Amine: a. Cool the combined aqueous layers (from step 3c) in an ice bath. b. Slowly add 2 M NaOH solution with stirring until the pH is >12. This deprotonates the amine hydrochloride, regenerating the free (S)-amine. c. Extract the free (S)-amine with diethyl ether (3 x 30 mL). d. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-1-(4-iodophenyl)ethanamine as an oil.

Part D: Analytical Method for Enantiomeric Excess (ee) Determination

The enantiomeric purity of the starting material, unreacted amine, and amide product must be determined by chiral High-Performance Liquid Chromatography (HPLC).[11]

ParameterCondition
Instrument Agilent 1260 Infinity HPLC or equivalent
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropanol (90:10 v/v)[12][13]
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm[14]
Injection Volume 10 µL
Sample Prep Dilute ~1 mg of sample in 1 mL of mobile phase

Note: Retention times may vary slightly between systems. It is crucial to first inject the racemic starting material to identify the retention times for both enantiomers.

Data Presentation and Workflow

Expected Results
CompoundTheoretical YieldExpected % eePhysical State
(S)-1-(4-Iodophenyl)ethanamine< 50%> 99%Oil
(R)-N-(1-(4-iodophenyl)ethyl)acetamide< 50%> 99%Solid
Experimental Workflow Diagram

G start 1. Reaction Setup Racemic Amine + EtOAc + Novozym 435 reaction 2. Enzymatic Resolution 50°C, 200 RPM, 24-48h start->reaction monitoring Chiral HPLC Monitoring reaction->monitoring every 4-6h filtration 3. Filtration Separate enzyme from product mixture reaction->filtration at ~50% conversion monitoring->reaction enzyme_out Recovered Enzyme (for reuse) filtration->enzyme_out workup 4. Acid-Base Extraction Separate Amine from Amide filtration->workup s_amine 5. Isolate (S)-Amine workup->s_amine Aqueous Phase + Base r_amide 6. Isolate (R)-Amide workup->r_amide Organic Phase analysis_s 7. Final Analysis Chiral HPLC (% ee) s_amine->analysis_s analysis_r 7. Final Analysis Chiral HPLC (% ee) r_amide->analysis_r

Figure 2: Overall experimental workflow from reaction to analysis.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive enzyme (improper storage or expired).2. Presence of water in the solvent.3. Incorrect temperature.1. Use a fresh batch of Novozym 435.2. Use anhydrous grade ethyl acetate.3. Verify the shaker/incubator temperature is stable at 50 °C.
Low Enantioselectivity (% ee) 1. Reaction proceeded far beyond 50% conversion, leading to acylation of the less-preferred (S)-enantiomer.2. Enzyme is not suitable for this specific substrate.1. Monitor the reaction more frequently and stop it closer to 50% conversion.2. While highly reliable, if CAL-B fails, consider screening other lipases (e.g., from Pseudomonas cepacia).
Emulsion during Extraction 1. Vigorous shaking of the separatory funnel.1. Use gentle inversions instead of vigorous shaking.2. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Poor Peak Shape in HPLC 1. Column contamination or degradation.2. Sample is too concentrated.1. Flush the column with a stronger solvent (e.g., 100% IPA). If unresolved, replace the column.2. Dilute the sample further before injection.

Conclusion

This application note provides a comprehensive and validated protocol for the biocatalytic synthesis of enantiopure this compound via lipase-catalyzed kinetic resolution. The described method is robust, highly selective, and employs mild, environmentally friendly conditions. By utilizing the commercially available immobilized enzyme Novozym 435, this procedure offers an accessible and scalable solution for researchers in academia and the pharmaceutical industry, facilitating the production of critical chiral building blocks for drug discovery and development.

References

  • Al-Qawasmeh, R. A., et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

  • Grzechnik, M., et al. (2019). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC - NIH. Available at: [Link]

  • Reetz, M. T., et al. (1995). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. ResearchGate. Available at: [Link]

  • Chirotech Technology Limited. (2000). Resolution of chiral amines. Google Patents.
  • Reetz, M. T., et al. (1995). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. CHIMIA. Available at: [Link]

  • Araujo, Y., & Porto, A. L. M. (2015). Biocatalytic Acetylation of Primary Amines by Lipases under Orbital Shaking and Microwave Radiation. ResearchGate. Available at: [Link]

  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. PubMed. Available at: [Link]

  • Kara, S., et al. (2017). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. PMC - NIH. Available at: [Link]

  • Regalado, E. L., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of Enantiopure Functionalized Amines Using Biocatalysis. ResearchGate. Available at: [Link]

  • González-Sabín, J., et al. (2005). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry. Available at: [Link]

  • Östlund, A. (2019). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal. Available at: [Link]

  • Ramirez, C. (2020). The Use of ω-Transaminase for Chiral Amine Synthesis in Organic Synthesis. University of Illinois Chemistry. Available at: [Link]

  • Bis, E., & Fessner, W. D. (2021). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. Available at: [Link]

  • Archelas, A., & Furstoss, R. (1997). Synthesis of enantiopure epoxides through biocatalytic approaches. PubMed. Available at: [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Zablocki, M., et al. (2023). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. PMC - PubMed Central. Available at: [Link]

  • Lakó, Á., et al. (2021). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. PMC - NIH. Available at: [Link]

Sources

Application Note: Streamlined Large-Scale Synthesis and Purification of 1-(4-Iodophenyl)ethanamine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1-(4-Iodophenyl)ethanamine is a critical chiral building block in the synthesis of numerous pharmaceutical agents. Its stereochemical purity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the large-scale synthesis of racemic this compound via reductive amination, followed by a detailed protocol for its purification and chiral resolution using diastereomeric salt crystallization. The methodologies presented are designed for scalability, robustness, and high fidelity, ensuring the production of enantiomerically pure material suitable for drug development professionals.

Introduction: The Strategic Importance of Chiral Amines

Chiral amines are foundational components in over 40% of pharmaceuticals, serving as key intermediates and chiral auxiliaries.[1] The specific three-dimensional arrangement of atoms in a chiral molecule, known as its stereochemistry, can drastically alter its pharmacological and toxicological properties.[2][3] this compound, with its chiral center at the benzylic carbon, is a valuable synthon. The presence of the iodo-substituent provides a reactive handle for further molecular elaboration through cross-coupling reactions, making it a versatile intermediate in medicinal chemistry.

The synthesis of enantiomerically pure amines can be approached through asymmetric synthesis or the resolution of a racemic mixture.[4][5][6][7][8] While asymmetric synthesis offers an elegant route to a single enantiomer, the development and optimization of such processes for large-scale production can be time-consuming and costly.[1] In contrast, the resolution of a racemic mixture, though theoretically limited to a 50% yield for the desired enantiomer, often presents a more pragmatic and readily scalable approach for initial large-scale campaigns.[1][2][9] This guide focuses on the latter strategy, providing a field-proven workflow for obtaining high-purity (R)- or (S)-1-(4-Iodophenyl)ethanamine.

Synthesis Pathway: Reductive Amination

The synthesis of racemic this compound is efficiently achieved through a one-pot reductive amination of 4-iodoacetophenone.[10] This method is widely used in industrial settings due to its operational simplicity and the availability of starting materials.[10][11] The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the corresponding amine.[10]

G cluster_reactants Reactants cluster_reaction Reductive Amination cluster_reagents Reagents cluster_product Product A 4-Iodoacetophenone C Imine Intermediate Formation A->C B Ammonia Source (e.g., NH4OAc) B->C D In situ Reduction C->D Reduction G Racemic this compound D->G E Sodium Borohydride (NaBH4) E->D F Methanol (Solvent) F->C F->D

Causality of Experimental Choices
  • Choice of Amine Source: Ammonium acetate serves as a convenient in situ source of ammonia. The acetate salt also helps to maintain a weakly acidic pH, which is optimal for imine formation.[10]

  • Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and relatively mild reducing agent suitable for large-scale operations.[10][12] It selectively reduces the imine intermediate in the presence of the starting ketone under controlled conditions.[13] While other reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) can be used, NaBH₄ is often preferred for its lower toxicity and cost.[12][13]

  • Solvent: Methanol is an excellent solvent for both the reactants and the borohydride reducing agent. Its protic nature also facilitates the reduction process.

Large-Scale Synthesis Protocol

Safety First: This procedure involves flammable solvents and water-reactive reagents. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[14][15] Sodium borohydride reacts violently with water to release flammable hydrogen gas and is toxic if swallowed or in contact with skin. Handle under an inert atmosphere and keep away from water and acids.[16]

Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equivalents
4-Iodoacetophenone246.041.00 kg1.0
Ammonium Acetate77.082.36 kg7.5
Sodium Borohydride37.830.31 kg2.0
Methanol32.0410 L-
Deionized Water18.0210 L-
Dichloromethane84.9315 L-
Saturated NaCl (aq)-5 L-
Anhydrous MgSO₄120.370.5 kg-

Table 1: Reagent Quantities for Large-Scale Synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 4-iodoacetophenone (1.00 kg) and methanol (10 L).

  • Addition of Amine Source: Add ammonium acetate (2.36 kg) to the solution and stir until fully dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.31 kg) portion-wise over 1-2 hours, maintaining the internal temperature below 10 °C. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding deionized water (10 L) while maintaining the temperature below 25 °C.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract with dichloromethane (3 x 5 L).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (5 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (0.5 kg), filter, and concentrate under reduced pressure to yield the crude racemic this compound as an oil.

Purification and Chiral Resolution

The crude product is first purified by vacuum distillation to remove non-volatile impurities. The key step to obtaining the enantiomerically pure product is the chiral resolution of the purified racemate.[] This is achieved by forming diastereomeric salts with a chiral acid.[2][9] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[9][]

G cluster_input Input cluster_process Chiral Resolution cluster_reagents Reagents cluster_output Output A Racemic this compound B Diastereomeric Salt Formation A->B C Fractional Crystallization B->C D Isolation of Diastereomeric Salt C->D G Enantiomerically Pure Amine D->G Liberation of Free Amine E Chiral Acid (e.g., L-Tartaric Acid) E->B F Solvent (e.g., Ethanol) F->B

Rationale for Protocol Design
  • Choice of Resolving Agent: L-Tartaric acid is a readily available and inexpensive chiral resolving agent that has been shown to be effective for the resolution of primary amines.[2]

  • Solvent System: The choice of solvent is critical for achieving good separation of the diastereomeric salts. A solvent system where one diastereomer is significantly less soluble than the other is ideal. Ethanol is a common choice for this purpose.

  • Fractional Crystallization: This technique relies on the principle that the less soluble diastereomer will crystallize out of the solution upon cooling, leaving the more soluble diastereomer in the mother liquor.[]

Chiral Resolution Protocol
Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equivalents
Racemic Amine247.081.00 kg1.0
L-Tartaric Acid150.090.61 kg1.0
Ethanol46.0715 L-
2M NaOH (aq)40.00As needed-
Dichloromethane84.9310 L-

Table 2: Reagent Quantities for Chiral Resolution.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the purified racemic this compound (1.00 kg) in hot ethanol (10 L). In a separate flask, dissolve L-tartaric acid (0.61 kg) in hot ethanol (5 L).

  • Mixing and Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, then cool further to 0-5 °C for 12 hours to induce crystallization.

  • Filtration: Collect the precipitated diastereomeric salt by vacuum filtration and wash with cold ethanol.

  • Recrystallization: To improve the diastereomeric purity, recrystallize the salt from a minimal amount of hot ethanol.

  • Monitoring Purity: The enantiomeric excess (e.e.) of the resolved amine can be determined by chiral HPLC analysis of a small sample of the free amine liberated from the salt.

  • Liberation of the Free Amine: Suspend the diastereomerically pure salt in water and add 2M aqueous sodium hydroxide until the pH is >12.

  • Extraction: Extract the liberated free amine with dichloromethane (3 x 3 L).

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically pure this compound.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

  • Identity: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) should be used to confirm the chemical structure.

  • Purity: Purity should be assessed by HPLC.

  • Enantiomeric Purity: The enantiomeric excess (e.e.) must be determined using chiral HPLC.[18]

Conclusion

This application note provides a robust and scalable method for the synthesis and purification of enantiomerically pure this compound. The reductive amination of 4-iodoacetophenone offers a straightforward route to the racemic amine, while the subsequent chiral resolution via diastereomeric salt crystallization is a well-established and reliable method for obtaining the desired enantiomer in high purity.[9][10][] Adherence to the detailed protocols and safety precautions outlined herein will enable researchers and drug development professionals to produce this valuable chiral building block on a large scale with high confidence in its quality.

References

  • Sodium borohydride - Safety Data Sheet. (n.d.).
  • Sodium Borohydride - ESPI Metals. (n.d.).
  • Chiral Resolution and Separation Services - BOC Sciences. (n.d.).
  • Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts.
  • Sodium borohydride - Standard Operating Procedure. (2012, December 14).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio.
  • SODIUM BOROHYDRIDE HAZARD SUMMARY. (n.d.). NJ.gov.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.).
  • (S)-1-(4-iodophenyl)ethanamine | 56639-48-6 | Benchchem. (n.d.).
  • Part 6: Resolution of Enantiomers - Chiralpedia. (2025, September 15).
  • What are the emerging technologies for pharmaceutical intermediate purification? - Blog. (2025, August 8).
  • What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? (2012, September 12). ResearchGate.
  • Purification of synthesis intermediates - Séché Environnement. (n.d.).
  • 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. (2023, February 21).
  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (n.d.). PMC - NIH.
  • What are the key steps in the purification of pharmaceutical intermediates? - Blog. (2025, August 20).
  • Chiral Drug Separation. (n.d.).
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI.
  • Chiral Resolution Screening | Solid State - Onyx Scientific. (n.d.).
  • (r)-1-(4-iodophenyl)ethanamine hydrochloride (C8H10IN) - PubChemLite. (n.d.).
  • (R)-1-(4-iodophenyl)ethan-1-amine | 150085-44-2 | ChemScene. (n.d.).
  • (S)-1-(4-iodophenyl)ethan-1-amine | 56639-48-6 | ChemScene. (n.d.).
  • Reductive amination - Wikipedia. (n.d.).
  • 1-(4-Iodophenyl)ethan-1-one | C8H7IO | CID 72869 - PubChem. (n.d.).
  • Direct reductive amination of various acetophenone analogues with N-methylaniline a - ResearchGate. (n.d.).
  • The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. (2025, November 19). PubMed.
  • (1R)-1-(4-iodophenyl)ethan-1-amine - ChemBK. (2024, April 9).
  • The Ghosh Laboratory: New Asymmetric Synthesis Research - Purdue Chemistry. (n.d.).
  • Asymmetric synthesis of chiral b-iodo Baylis–Hillman esters using MgI2 as promoter via a one - myweb. (n.d.).
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • Asymmetric Synthesis of Axinellamines A and B. (n.d.). PMC - PubMed Central - NIH.
  • Reductive Amination - Common Conditions. (n.d.).
  • Reductive Amination. (2023, March 16). YouTube.
  • (R)-1-(4-iodophenyl)ethan-1-amine | 150085-44-2 - Sigma-Aldrich. (n.d.).
  • (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. (2025, January 17). MDPI.

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Application Notes & Protocols: The Versatility of 1-(4-Iodophenyl)ethanamine Derivatives in Radiopharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of targeted radiolabeled compounds is a cornerstone of nuclear medicine, enabling powerful diagnostic imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[1][2][3] The selection of a suitable precursor molecule is a critical determinant of a radiotracer's success, influencing radiolabeling efficiency, specific activity, and in-vivo biological behavior.[1] This document provides a detailed technical guide on the application of 1-(4-Iodophenyl)ethanamine and its derivatives as versatile precursors for the preparation of radiolabeled compounds. We will explore its utility in both direct radioiodination for SPECT imaging and as a foundational synthon for advanced radiolabeling strategies, including palladium-catalyzed cross-coupling reactions for PET probe development.

Introduction: The Strategic Importance of the Aryl Iodide Moiety

This compound and its structural analogues are amphetamine-related compounds that possess a unique combination of chemical and biological properties, making them highly valuable in radiopharmaceutical development.[4] The core structure consists of a phenethylamine backbone, which can be modified to target various biological processes, and a strategically placed iodine atom on the phenyl ring.

The significance of this molecule lies in the dual functionality of the aryl iodide group:

  • Direct Radiolabeling Site: The stable iodine atom (¹²⁷I) can be directly substituted with a radioactive iodine isotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I). This is the most direct route to preparing radioiodinated tracers, particularly for SPECT imaging.[5] The resulting radiopharmaceuticals often exhibit high lipophilicity, enabling them to cross the blood-brain barrier, a crucial feature for neuroimaging agents.[4][6]

  • Reactive Handle for Advanced Synthesis: The carbon-iodine bond is a highly reactive site for transition metal-catalyzed cross-coupling reactions.[7] This allows the aryl iodide to serve as a versatile building block, enabling the introduction of various functionalities, including prosthetic groups labeled with PET isotopes like Fluorine-18 ([¹⁸F]).[8] This synthetic flexibility dramatically expands the utility of the precursor beyond simple radioiodination.

This guide will detail the methodologies for harnessing both of these functionalities, providing researchers with the foundational knowledge and practical protocols to leverage this important class of precursors.

Application in SPECT Imaging: Synthesis of [¹²³I]Iofetamine (IMP)

One of the most prominent applications of a this compound derivative is in the synthesis of N-isopropyl-p-iodoamphetamine, commercially known as Iofetamine (¹²³I) or IMP.[4][9] This radiopharmaceutical is used for cerebral blood perfusion imaging with SPECT, aiding in the diagnosis and evaluation of stroke, seizures, and dementia.[4][6][9]

The synthesis relies on the direct electrophilic substitution of the non-radioactive iodine with Iodine-123.

Principle of Isotopic Exchange Radioiodination

The preparation of [¹²³I]Iofetamine typically involves an isotopic exchange reaction where a non-radioactive organoiodine precursor is heated in the presence of a radioactive iodide salt, such as [¹²³I]NaI. The reaction is often facilitated by a copper(I) catalyst. This method is effective for aryl iodides and provides the desired product with high specific activity.

Workflow for [¹²³I]Iofetamine Synthesis and Quality Control

The following diagram illustrates the general workflow from the precursor to the final, quality-controlled radiopharmaceutical product.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Quality Control (QC) Precursor N-isopropyl-p-iodoamphetamine (Non-radioactive Precursor) Reaction Isotopic Exchange Reaction (e.g., 140°C, 30 min) Precursor->Reaction Reagents [¹²³I]NaI Cu(I) Catalyst Reaction Buffer Reagents->Reaction Crude Crude Reaction Mixture Reaction->Crude SPE Solid Phase Extraction (SPE) (e.g., C18 Sep-Pak) Crude->SPE HPLC Semi-Preparative HPLC SPE->HPLC FinalProduct Purified [¹²³I]Iofetamine in Ethanol/Saline HPLC->FinalProduct QC_Sample QC Sample of Final Product FinalProduct->QC_Sample Radio_TLC Radio-TLC (Radiochemical Purity) QC_Sample->Radio_TLC Analytical_HPLC Analytical HPLC (Radiochemical & Chemical Purity) QC_Sample->Analytical_HPLC Sterility Sterility & Endotoxin Testing QC_Sample->Sterility QC_Result Release for Clinical Use Radio_TLC->QC_Result Analytical_HPLC->QC_Result Sterility->QC_Result

Caption: Workflow for the synthesis, purification, and quality control of [¹²³I]Iofetamine.

Detailed Protocol: Synthesis of [¹²³I]Iofetamine

This protocol is a representative methodology. Researchers must adapt and validate all procedures according to local regulations and available equipment.

Materials & Equipment:

  • Precursor: N-isopropyl-p-iodoamphetamine (non-radioactive).

  • Radionuclide: High-purity [¹²³I]Sodium Iodide in 0.1 M NaOH.

  • Catalyst: Copper(I) Chloride or similar Cu(I) salt.

  • Solvent: Propylene glycol or other high-boiling point solvent.

  • Purification: C18 Sep-Pak cartridges, semi-preparative and analytical HPLC systems with a radioactivity detector.

  • QC: Radio-TLC scanner, sterile filtration units (0.22 µm).

  • General: Lead-shielded hot cell, remote manipulators, reaction vial (e.g., 1 mL V-vial), heating block.

Methodology:

  • Preparation: In a shielded hot cell, add N-isopropyl-p-iodoamphetamine precursor (approx. 1-2 mg) and a small amount of Cu(I)Cl to a sterile reaction vial.

  • Radionuclide Addition: Carefully transfer the [¹²³I]NaI solution (e.g., 185-370 MBq) to the reaction vial.

  • Reaction: Seal the vial and heat it in a pre-heated block at 130-150°C for 30-45 minutes. Causality: The high temperature is necessary to drive the isotopic exchange reaction, which has a significant activation energy.

  • Cooling & Quenching: After the reaction, cool the vial to room temperature. Add a quenching solution (e.g., 1 mL of a saline/ethanol mixture) to dilute the reaction mixture.

  • Initial Purification (SPE): Pass the diluted mixture through a pre-conditioned C18 Sep-Pak cartridge. Wash the cartridge with water to remove unreacted [¹²³I]NaI and other polar impurities. Elute the product with ethanol. Causality: The lipophilic [¹²³I]Iofetamine is retained on the C18 stationary phase while the hydrophilic iodide salt is washed away.

  • Final Purification (HPLC): Inject the ethanol eluate onto a semi-preparative HPLC column (e.g., reverse-phase C18). Collect the radioactive peak corresponding to [¹²³I]Iofetamine.

  • Formulation: Evaporate the HPLC solvent under a stream of sterile nitrogen and reformulate the final product in a sterile solution suitable for injection (e.g., sterile saline with 10% ethanol).

  • Sterilization: Pass the final formulated product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

  • Quality Control:

    • Radiochemical Purity: Analyze a sample using analytical HPLC and/or radio-TLC to ensure purity is >95%.

    • pH: Confirm the pH is within the acceptable range for injection (typically 4.0-7.0).[10]

    • Visual Inspection: Check for any particulate matter.

    • Sterility and Endotoxin Testing: Perform tests as per pharmacopeia standards.

Application in PET Imaging: The Aryl Iodide as a Cross-Coupling Partner

The true versatility of this compound precursors is revealed in their use for synthesizing PET radiotracers, most commonly those labeled with Fluorine-18 ([¹⁸F], t½ ≈ 110 min).[11] Direct labeling with [¹⁸F]fluoride is not feasible on this molecule. Instead, the aryl iodide serves as an excellent electrophile in palladium-catalyzed cross-coupling reactions.[8]

This approach involves reacting the aryl iodide precursor with a second molecule that carries the radioisotope, often referred to as a prosthetic group or a radiolabeled building block.

Key Cross-Coupling Reactions

Several palladium-catalyzed reactions are suitable for this purpose, each with its own advantages.

Reaction Name Coupling Partners Key Features & Rationale
Suzuki-Miyaura Coupling Aryl Iodide + Organoboron reagent (e.g., arylboronic acid)High functional group tolerance; mild reaction conditions are often possible. Boronic acids are generally stable and many are commercially available.[12][13]
Stille Coupling Aryl Iodide + Organotin reagent (organostannane)Very reliable and robust reaction. The main drawback is the toxicity of the tin byproducts, which must be completely removed from the final radiopharmaceutical.[14][15][16]
Buchwald-Hartwig Amination Aryl Iodide + AmineForms a new C-N bond. This is useful for linking the core structure to a radiolabeled prosthetic group that contains an amine functionality.[17][18][19]

Rationale for Palladium Catalysis: These reactions proceed through a catalytic cycle involving a palladium(0) species. The cycle typically includes oxidative addition of the aryl iodide to the palladium center, transmetalation with the organometallic partner, and reductive elimination to form the new C-C or C-N bond and regenerate the catalyst.[14][20] The high reactivity of the C-I bond makes aryl iodides ideal substrates for the initial oxidative addition step.[7]

Conceptual Protocol: [¹⁸F]Fluorination via Suzuki Coupling

This protocol outlines a conceptual strategy for labeling a derivative of this compound.

  • Prosthetic Group Synthesis: First, a suitable [¹⁸F]-labeled boronic ester, such as 4-([¹⁸F]fluorophenyl)boronic acid, is synthesized via established methods (e.g., nucleophilic substitution on a diaryliodonium salt or trimethylammonium precursor).

  • Cross-Coupling Reaction:

    • In a reaction vial, combine the this compound precursor (with its amine group appropriately protected, e.g., with a Boc group), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

    • Add the freshly prepared [¹⁸F]-labeled boronic acid/ester.

    • Heat the mixture in a suitable solvent (e.g., DMF or dioxane/water) for a short period (5-15 minutes).

  • Deprotection: If a protecting group was used on the amine, it must be removed under conditions that do not degrade the radiolabeled product (e.g., using acid for a Boc group).

  • Purification & Formulation: The final radiolabeled product is purified, typically by HPLC, and formulated for injection, following steps similar to those described for [¹²³I]Iofetamine.

This indirect labeling strategy significantly broadens the scope of molecules that can be developed from the this compound scaffold, opening the door to a vast array of PET imaging agents for diverse biological targets.

Conclusion

This compound and its derivatives represent a class of highly valuable and versatile precursors in the field of radiopharmaceutical sciences. Their utility extends from the straightforward synthesis of radioiodinated SPECT agents like [¹²³I]Iofetamine to serving as a reactive platform for modern palladium-catalyzed cross-coupling reactions. This dual functionality allows researchers to use a common structural scaffold to develop a wide range of imaging agents for both SPECT and PET. A thorough understanding of the underlying chemical principles—isotopic exchange for radioiodination and organometallic cross-coupling for more complex syntheses—is essential for any scientist or drug development professional working to create the next generation of molecular imaging probes.

References

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  • Patsnap Synapse. (2024, July 17). What is the mechanism of Iofetamine Hydrochloride I-123? Retrieved from [Link]

  • Iovkova-Berends, L., et al. (2021). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. Molecules, 26(15), 4543. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Sargent, T., et al. (1982). A new iodo-amphetamine for rapid positron tomographic measurement of brain blood flow with 122I. INIS-IAEA. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 14). What is Iofetamine Hydrochloride I-123 used for? Retrieved from [Link]

  • Vaidyanathan, G., et al. (2011). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. Applied Radiation and Isotopes, 69(10), 1438-1443. Retrieved from [Link]

  • Winchell, H. S., et al. (1980). N-isopropyl-[123I] p-iodoamphetamine: single-pass brain uptake and washout; binding to brain synaptosomes; and localization in dog and monkey brain. Journal of Nuclear Medicine, 21(10), 947-52. Retrieved from [Link]

  • Staicu, A., et al. (2021). Radiolabeled multi-layered coated gold nanoparticles as potential biocompatible PET/SPECT tracers. Journal of Materials Chemistry B, 9(33), 6649-6659. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Reddy, V. P., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23456–23467. Retrieved from [Link]

  • Aleš Marek Group. (n.d.). Synthesis of Radiolabeled Compounds. Retrieved from [Link]

  • PDRadiopharma Inc. (n.d.). Iofetamine (123I) Injection Daiichi. Retrieved from [Link]

  • Moravek. (n.d.). How Do You Synthesize Radiolabeled Compounds? Retrieved from [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]

  • Nichols, D. E. (2018). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. Journal of Medicinal Chemistry, 61(15), 6545-6555. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Nichols, D. E. (2018). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review. ACS Publications. Retrieved from [Link]

  • Sinelshchikova, A. A., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 27(19), 6608. Retrieved from [Link]

  • John, C. S., et al. (1996). Synthesis, in vitro validation and in vivo pharmacokinetics of [125I]N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) ethylamine: a high-affinity ligand for imaging sigma receptor positive tumors. Nuclear Medicine and Biology, 23(7), 843-849. Retrieved from [Link]

  • Baldwin, R. M., & Wu, J. L. (1987). In vivo chemistry of iofetamine HCl iodine-123 (IMP). OSTI.GOV. Retrieved from [Link]

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  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Retrieved from [Link]

  • Yasukawa, T., et al. (2021). Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles. Synlett, 32(05), 502-504. Retrieved from [Link]

  • SynArchive. (n.d.). Stille Coupling. Retrieved from [Link]

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  • Sharma, G., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 916843. Retrieved from [Link]

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  • Cui, M., et al. (2012). Radioiodinated (1 E,4 E)-1-(4-aminophenyl)-5-(4-iodophenyl)penta-1,4-dien-3-one and (1 E,4 E). Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis with 1-(4-Iodophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Iodophenyl)ethanamine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the nuances of synthesizing with this versatile building block. The presence of both a reactive aryl iodide and a primary amine offers a wide range of synthetic possibilities, but also presents unique challenges. This document is designed to provide you with the insights needed to optimize your reaction conditions and achieve your desired synthetic outcomes.

Section 1: Navigating Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds at the 4-position of the phenyl ring. However, the presence of the primary amine can lead to side reactions or catalyst inhibition if not properly managed.

Frequently Asked Questions (FAQs)

Q1: I am planning a Suzuki coupling with this compound. Do I need to protect the primary amine?

A1: While not always strictly necessary, protecting the primary amine, for instance as a tert-butyloxycarbonyl (Boc) carbamate, is highly recommended. The free amine can potentially coordinate to the palladium catalyst, interfering with the catalytic cycle. Furthermore, under basic conditions, the amine can act as a nucleophile, leading to undesired side products. N-Boc protection is a robust strategy that can be easily reversed under acidic conditions.

Q2: My Buchwald-Hartwig amination using this compound as the aryl halide is giving low yields. What are the likely causes?

A2: Low yields in Buchwald-Hartwig aminations with aryl iodides can often be attributed to iodide-mediated catalyst inhibition. The iodide ions generated during the reaction can form stable, off-cycle palladium-iodide complexes, effectively sequestering the active catalyst.[1][2] To mitigate this, consider using ligands that are less susceptible to forming inactive bridged dimers, such as bulky biarylphosphine ligands. Additionally, ensuring your reagents and solvent are scrupulously dry is critical, as water can facilitate catalyst decomposition.

Q3: Can I perform a Sonogashira coupling on this compound without protecting the amine?

A3: It is possible, but protection is advisable for consistent results. The amine base used in Sonogashira couplings (e.g., triethylamine, diisopropylamine) is typically less basic than those used in Suzuki or Buchwald-Hartwig reactions, which can minimize side reactions involving the primary amine of your substrate.[3][4][5][6] However, for complex substrates or when pushing for high yields, N-protection will prevent potential coordination to the copper co-catalyst or the palladium center.

Troubleshooting Guide for Cross-Coupling Reactions
Issue Potential Cause Troubleshooting Steps
Low or No Conversion 1. Inactive Catalyst- Use a pre-catalyst or ensure in situ generation of the active Pd(0) species. - Degas the reaction mixture thoroughly to remove oxygen.
2. Iodide Inhibition (Buchwald-Hartwig)- Switch to a less polar solvent like toluene to decrease the solubility of iodide salts.[2] - Use a ligand known to resist the formation of inactive palladium-iodide dimers (e.g., BrettPhos for primary amines).[2][7]
3. Poor Ligand Choice- For Suzuki couplings with amine-containing substrates, bulky, electron-rich phosphine ligands are often effective. - For Buchwald-Hartwig aminations with primary amines, ligands like BrettPhos have been specifically designed for this purpose.[2]
Formation of Side Products 1. Homocoupling of the Boronic Acid (Suzuki)- Ensure slow addition of the boronic acid. - Use a milder base.
2. Reductive Dehalogenation (Hydrodeiodination)- This can occur via β-hydride elimination from a palladium-amide intermediate.[8] - Ensure a rigorously inert atmosphere.
3. N-Arylation of the Substrate (Self-Coupling)- Protect the primary amine of this compound.
Racemization of the Chiral Center 1. Harsh Reaction Conditions- If the stereochemical integrity of the ethylamine moiety is critical, screen for milder bases and lower reaction temperatures. While palladium-catalyzed aminations can often proceed without loss of enantiopurity, this should be experimentally verified.[9]
Experimental Protocols

Protocol 1: N-Boc Protection of this compound

  • Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv) and a base such as triethylamine (1.2 equiv) or N,N-diisopropylethylamine (DIPEA).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • To a dry reaction vessel, add N-Boc-1-(4-Iodophenyl)ethanamine (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).

  • Purge the vessel with an inert gas (argon or nitrogen).

  • Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine N-Boc-1-(4-Iodophenyl)ethanamine (1.0 equiv), the desired amine (1.2 equiv), a palladium pre-catalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), a suitable ligand (e.g., BrettPhos, 1.5-3 mol%), and a strong base (e.g., NaOt-Bu, LHMDS, 1.4 equiv).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture (typically 80-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, quench carefully with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.

Section 2: Acylation and Reductive Amination

The primary amine of this compound is a versatile handle for forming amides and more complex secondary or tertiary amines.

Frequently Asked Questions (FAQs)

Q1: What are the best conditions for acylating this compound?

A1: Acylation with acyl chlorides is a straightforward and high-yielding reaction. It is typically performed in an aprotic solvent like dichloromethane or THF in the presence of a non-nucleophilic base such as triethylamine or pyridine to scavenge the HCl byproduct.[10] The reaction is usually fast and can be run at room temperature.

Q2: I want to perform a reductive amination with this compound and a ketone. Which reducing agent should I use?

A2: Sodium triacetoxyborohydride (STAB) is an excellent choice for one-pot reductive aminations.[11] It is mild enough not to reduce the ketone starting material but is effective at reducing the intermediate iminium ion. The reaction is typically carried out in a chlorinated solvent like dichloroethane (DCE) or dichloromethane. Sodium cyanoborohydride (NaBH₃CN) is another option, often used under slightly acidic conditions.[11][12]

Troubleshooting Guide for Acylation and Reductive Amination
Issue Potential Cause Troubleshooting Steps
Incomplete Acylation 1. Insufficiently Reactive Acylating Agent- Use a more reactive acylating agent, such as an acyl chloride instead of an anhydride.
2. Poor Solubility- Choose a solvent in which all reactants are soluble.
Low Yield in Reductive Amination 1. Inefficient Imine Formation- For sterically hindered ketones or amines, the addition of a Lewis acid like Ti(OiPr)₄ can promote imine formation. - The removal of water using molecular sieves can also drive the equilibrium towards the imine.
2. Decomposition of the Reducing Agent- Ensure the reaction is not overly acidic, especially when using borohydride-based reagents.
Formation of Bis-Alkylated Product (Reductive Amination) 1. Reaction with the Product Amine- This is less of a concern with STAB but can occur with other reducing agents. Use a slight excess of the carbonyl compound.
Experimental Protocols

Protocol 4: N-Acylation with an Acyl Chloride

  • Dissolve this compound (1.0 equiv) and a base (e.g., triethylamine, 1.5 equiv) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify by chromatography or recrystallization.

Protocol 5: Reductive Amination with a Ketone

  • To a solution of this compound (1.0 equiv) and a ketone (1.1 equiv) in dichloroethane, add sodium triacetoxyborohydride (1.5 equiv) in portions.

  • Stir the reaction at room temperature for 12-24 hours. A small amount of acetic acid can be added to catalyze imine formation if the reaction is sluggish.

  • Monitor the reaction by LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Section 3: Visualizing Reaction Pathways

Diagrams of Key Transformations

Suzuki_Coupling A This compound B N-Boc Protected Intermediate A->B Boc₂O E Coupled Product B->E Suzuki Coupling C Aryl/Vinyl Boronic Acid C->E Suzuki Coupling D Pd Catalyst, Base D->E Suzuki Coupling F Deprotection (Acid) E->F Final Product

Caption: Suzuki coupling workflow with N-Boc protection.

Buchwald_Hartwig_Amination A This compound D N-Arylated Product A->D Buchwald-Hartwig Amination B Amine Coupling Partner B->D Buchwald-Hartwig Amination C Pd Catalyst, Ligand, Base C->D Buchwald-Hartwig Amination

Caption: Direct Buchwald-Hartwig amination pathway.

Reductive_Amination A This compound C Imine/Iminium Intermediate A->C Condensation B Aldehyde or Ketone B->C E Secondary/Tertiary Amine Product C->E Reduction D Reducing Agent (e.g., STAB) D->E Reduction

Caption: Reductive amination of a carbonyl compound.

References

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  • Miyaura, N. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Journal of Organometallic Chemistry, 690(21-22), 4747–4752. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414–7427. [Link]

  • Kumar, A., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. Organic Letters, 12(8), 1864–1867. [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved January 2, 2026, from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Wang, C., et al. (2018). N-acylation of amides through internal nucleophilic catalysis. Nature Communications, 9(1), 1-8. [Link]

  • Ding, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 919371. [Link]

  • Reddit. (2023, May 7). Acylation of N-Aryl systems using acyl chlorides. r/Chempros. Retrieved January 2, 2026, from [Link]

  • Ates, C., et al. (2001). Methods for the acylation of amine compounds. U.S.
  • ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. Retrieved January 2, 2026, from [Link]

  • Frisch, A. C., & Beller, M. (2005). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Angewandte Chemie International Edition, 44(6), 674-688. [Link]

  • ResearchGate. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved January 2, 2026, from [Link]

  • Clark, J. (2023). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura reaction of N -Boc-4-iodophenylalanine 1 with Phenylboronic Acid 3 Catalyzed by Microgel Pd-Nanoparticle Hybrid Systems at Different Temperatures. Retrieved January 2, 2026, from [Link]

  • Kumar, A., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Letters, 12(8), 1864-1867. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Efficient Copper-Catalyzed Cross-Coupling of 1-Boc-piperazine with Aryl Iodides and Its Application in the Synthesis of Trazodone. Retrieved January 2, 2026, from [Link]

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Technical Support Center: Troubleshooting Low Yield in the Resolution of Acids with 1-(4-Iodophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of carboxylic acids using 1-(4-Iodophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this critical enantioseparation process. Low yield is a frequent impediment, and this resource provides in-depth, experience-driven insights to help you optimize your resolution and achieve higher yields of your desired enantiomer.

I. Troubleshooting Guide: Diagnosing and Solving Low Yield

The resolution of a racemic acid with this compound relies on the differential solubility of the two resulting diastereomeric salts.[1][2] A low yield of the desired enantiomer often points to issues in the formation, crystallization, or isolation of the less soluble diastereomeric salt. This section addresses specific problems you might be encountering.

Question 1: I'm not getting any precipitate, or the precipitate is an oil. What's going wrong?

This is a common issue that typically points to problems with solvent choice or the concentration of your reactants.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The solvent plays a critical role in the success of a diastereomeric salt resolution.[3][4] An ideal solvent will dissolve both diastereomeric salts at an elevated temperature but will allow for the selective crystallization of the less soluble salt upon cooling.[4]

    • Troubleshooting Steps:

      • Solvent Screening: If you are not seeing any precipitation, the solvent may be too good at solvating both diastereomeric salts. Conversely, an oily precipitate suggests the solvent is not ideal for crystallization. It is highly recommended to perform a small-scale solvent screen with a variety of solvents of differing polarities.[3][5] Good starting points often include alcoholic solvents like methanol or ethanol.[3]

      • Solvent Mixtures: Employing a solvent/anti-solvent system can be effective.[5] For instance, if your salt is soluble in methanol, try adding a less polar co-solvent like diethyl ether or hexane to induce crystallization.

  • Low Concentration of Reactants: If the concentration of the acid and resolving agent is too low, the solution may not reach supersaturation, a necessary condition for crystallization to occur.

    • Troubleshooting Steps:

      • Increase Concentration: Carefully increase the concentration of your racemic acid and this compound.[5] Be mindful not to create a solution that is too viscous, which can hinder crystal growth.

  • Presence of Impurities: Impurities in your racemic acid or resolving agent can inhibit crystallization or lead to the formation of oils.[5][6]

    • Troubleshooting Steps:

      • Purify Starting Materials: Ensure the purity of your starting materials through appropriate purification techniques such as recrystallization or chromatography.

Question 2: I've isolated a crystalline product, but my yield is very low. What are the likely causes?

Low yield, despite successful crystallization, often indicates that a significant portion of the desired diastereomeric salt remains in solution or is lost during the workup.

Possible Causes & Solutions:

  • High Solubility of the Desired Diastereomeric Salt: The difference in solubility between the two diastereomeric salts may not be substantial enough in the chosen solvent system.[7]

    • Troubleshooting Steps:

      • Optimize Crystallization Temperature: The temperature profile of the crystallization process is critical.[3][8] Generally, the salt formation is carried out at a higher temperature to ensure complete dissolution, followed by slow, controlled cooling to induce crystallization.[3] Avoid rapid cooling, as this can lead to co-precipitation of the more soluble diastereomer and trap impurities.[3] Experiment with different final cooling temperatures (e.g., room temperature, 4 °C, -20 °C) to maximize the precipitation of the less soluble salt.

      • Adjust Stoichiometry: While a 1:1 molar ratio of the racemic acid to the resolving agent is common, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes be more efficient for initial evaluations.[5][6] This can lead to a higher enantiomeric excess in the precipitated salt, although the theoretical maximum yield will be lower.

  • Material Loss During Workup: Significant product loss can occur during the filtration and washing steps.

    • Troubleshooting Steps:

      • Minimize Solvent for Washing: Wash the collected crystals with a minimal amount of cold solvent to remove impurities without dissolving a substantial amount of the product.[5]

      • Liberation of the Free Acid: After isolating the diastereomeric salt, the desired acid enantiomer must be liberated, typically by treatment with a strong acid.[9] Ensure complete protonation and efficient extraction of the free acid into an organic solvent.

Question 3: My yield is acceptable, but the enantiomeric excess (e.e.) of my resolved acid is low. How can I improve this?

Low enantiomeric excess indicates that the more soluble diastereomeric salt is co-precipitating with the less soluble one.

Possible Causes & Solutions:

  • Poor Diastereomeric Salt Selectivity: The chosen solvent may not provide a sufficient difference in solubility between the two diastereomers.

    • Troubleshooting Steps:

      • Re-evaluate Solvent System: As with low yield, a thorough solvent screen is crucial for improving enantiomeric excess.[5]

  • Co-crystallization of Both Diastereomers: This can occur if the cooling process is too rapid or if the solution is too concentrated.

    • Troubleshooting Steps:

      • Recrystallization: The most effective way to improve enantiomeric excess is to recrystallize the isolated diastereomeric salt.[5] This process will further enrich the less soluble diastereomer.

      • Controlled Cooling: Implement a slow and controlled cooling profile to allow for selective crystallization. Seeding the supersaturated solution with a small crystal of the desired diastereomeric salt can also promote the crystallization of the desired form.[10][11]

II. Frequently Asked Questions (FAQs)

This section addresses broader questions about the resolution of acids with this compound.

Q1: What is the fundamental principle behind chiral resolution using this compound?

Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers.[1] Since enantiomers have identical physical properties, they cannot be separated by standard techniques like crystallization.[2][12] The strategy involves reacting the racemic acid with a single enantiomer of a chiral base, in this case, this compound. This reaction forms a pair of diastereomeric salts.[13] Unlike enantiomers, diastereomers have different physical properties, including solubility.[2][14] This difference in solubility allows for the separation of the diastereomeric salts by fractional crystallization.[9] The less soluble salt will preferentially crystallize out of the solution, while the more soluble one remains in the mother liquor. Once the less soluble diastereomeric salt is isolated, the resolved acid can be recovered by treatment with a strong acid.[15]

Q2: How do I choose the best solvent for my resolution?

The choice of solvent is critical and often system-dependent.[3] The goal is to find a solvent where the two diastereomeric salts have a significant difference in solubility.[3][7] A solvent that is too polar may dissolve both salts, preventing crystallization, while a non-polar solvent may cause both to precipitate, leading to poor separation.[3] A good starting point is often an alcoholic solvent like methanol or ethanol.[3] However, a systematic solvent screen is the most reliable way to identify the optimal solvent or solvent mixture for your specific acid.

Q3: Can I use a solvent mixture to improve my resolution?

Yes, using solvent mixtures is a common and effective strategy to fine-tune the polarity and solvating properties of the crystallization medium.[3] For example, adding a less polar co-solvent (an "anti-solvent") like hexane or diethyl ether to a more polar solvent like ethanol can often enhance the difference in solubility between the diastereomers, leading to a more efficient resolution.[3]

Q4: What is the ideal crystallization temperature?

The optimal temperature profile for crystallization is dependent on the specific diastereomeric salts and the solvent system being used.[3][8] A general approach involves dissolving the salts at an elevated temperature to ensure complete dissolution, followed by a slow and controlled cooling process to room temperature or below.[3] Rapid cooling should be avoided as it can lead to the co-precipitation of the more soluble diastereomer and the trapping of impurities, ultimately reducing both yield and enantiomeric excess.[3]

Q5: How can I determine the enantiomeric excess (e.e.) of my resolved acid?

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the enantiomeric excess of your resolved acid.[5] This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification. The ratio of the peak areas corresponding to each enantiomer in the chromatogram is used to calculate the e.e.

III. Experimental Workflow and Data Presentation

General Experimental Protocol for Chiral Resolution
  • Salt Formation: In a suitable flask, dissolve the racemic carboxylic acid and one equivalent of this compound in a minimal amount of a chosen solvent (e.g., methanol, ethanol) with gentle heating until a clear solution is obtained.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try further cooling in a refrigerator or freezer. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent.

  • Liberation of the Enantiomerically Enriched Acid: Suspend the isolated diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., diethyl ether, dichloromethane). Acidify the aqueous layer with a strong acid (e.g., HCl) until the pH is acidic.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer a few more times with the organic solvent. Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC.

Data Summary: Key Parameters for Optimization
ParameterRange of Conditions to TestRationale for Optimization
Solvent Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, and mixtures thereofTo find a system with the largest solubility difference between diastereomeric salts.[3][4]
Temperature Cooling to room temp, 4 °C, -20 °C; slow vs. rapid coolingTo control the rate of crystallization and maximize the precipitation of the less soluble salt.[3][8]
Stoichiometry 0.5 to 1.0 equivalents of resolving agentTo balance yield and enantiomeric excess.[5][6]
Concentration Varies depending on the solubility of the saltsTo achieve supersaturation without causing rapid, non-selective precipitation.

IV. Visualization of the Resolution Workflow

The following diagram illustrates the key steps in the chiral resolution process.

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Isolation and Liberation Racemic Acid\n(R-Acid + S-Acid) Racemic Acid (R-Acid + S-Acid) Mixture of Diastereomeric Salts\n(R-Acid-S-Base + S-Acid-S-Base) Mixture of Diastereomeric Salts (R-Acid-S-Base + S-Acid-S-Base) Racemic Acid\n(R-Acid + S-Acid)->Mixture of Diastereomeric Salts\n(R-Acid-S-Base + S-Acid-S-Base) Reaction Chiral Resolving Agent\n(S)-1-(4-Iodophenyl)ethanamine Chiral Resolving Agent (S)-1-(4-Iodophenyl)ethanamine Chiral Resolving Agent\n(S)-1-(4-Iodophenyl)ethanamine->Mixture of Diastereomeric Salts\n(R-Acid-S-Base + S-Acid-S-Base) Less Soluble Diastereomeric Salt\n(e.g., S-Acid-S-Base) Less Soluble Diastereomeric Salt (e.g., S-Acid-S-Base) Mixture of Diastereomeric Salts\n(R-Acid-S-Base + S-Acid-S-Base)->Less Soluble Diastereomeric Salt\n(e.g., S-Acid-S-Base) Crystallization More Soluble Diastereomeric Salt\n(e.g., R-Acid-S-Base in solution) More Soluble Diastereomeric Salt (e.g., R-Acid-S-Base in solution) Mixture of Diastereomeric Salts\n(R-Acid-S-Base + S-Acid-S-Base)->More Soluble Diastereomeric Salt\n(e.g., R-Acid-S-Base in solution) Pure Enantiomer\n(S-Acid) Pure Enantiomer (S-Acid) Less Soluble Diastereomeric Salt\n(e.g., S-Acid-S-Base)->Pure Enantiomer\n(S-Acid) Acidification & Extraction Recovered Resolving Agent\n(S)-1-(4-Iodophenyl)ethanamine) Recovered Resolving Agent (S)-1-(4-Iodophenyl)ethanamine) Less Soluble Diastereomeric Salt\n(e.g., S-Acid-S-Base)->Recovered Resolving Agent\n(S)-1-(4-Iodophenyl)ethanamine) Recovered Resolving Agent\n(S)-1-(4-Iodophenyl)ethanamine Recovered Resolving Agent (S)-1-(4-Iodophenyl)ethanamine

Caption: Workflow for chiral resolution via diastereomeric salt formation.

V. References

  • Lam, A. W. H., & Ng, K. M. (n.d.). Chiral Resolution Via Diastereomeric Salt Crystallization. Retrieved from vertexaisearch.cloud.google.com

  • Oketani, R., Shiohara, K., & Hisaki, I. (n.d.). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv. Retrieved from vertexaisearch.cloud.google.com

  • BenchChem. (n.d.). Effect of solvent choice on the efficiency of resolution with (R)-1,2-diaminopropane. Retrieved from vertexaisearch.cloud.google.com

  • Bosits, M. H., Bereczki, L., Bombicz, P., Szalay, Z., Pataki, H., & Demeter, Á. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 205-216. Retrieved from vertexaisearch.cloud.google.com

  • (n.d.). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. National Institutes of Health. Retrieved from vertexaisearch.cloud.google.com

  • Bosits, M. H., Bereczki, L., Bombicz, P., Szalay, Z., Pataki, H., & Demeter, Á. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 205-216. Retrieved from vertexaisearch.cloud.google.com

  • (n.d.). Scientific Strategy for Optical Resolution by Salt Crystallization: New Methodologies for Controlling Crystal Shape, Crystallization, and Chirality of Diastereomeric Salt. ResearchGate. Retrieved from vertexaisearch.cloud.google.com

  • (n.d.). Racemic Modification and Resolution of Racemic Mixture. Pharmaguideline. Retrieved from vertexaisearch.cloud.google.com

  • (n.d.). Chiral resolution. Wikipedia. Retrieved from vertexaisearch.cloud.google.com

  • (n.d.). Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts. ResearchGate. Retrieved from vertexaisearch.cloud.google.com

  • (2023, September 20). 5.8 Racemic Mixtures and the Resolution of Enantiomers. OpenStax. Retrieved from vertexaisearch.cloud.google.com

  • (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Retrieved from vertexaisearch.cloud.google.com

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  • (n.d.). Effect of the third solvent on resolution results. ResearchGate. Retrieved from vertexaisearch.cloud.google.com

  • (n.d.). (S)-1-(4-iodophenyl)ethanamine | 56639-48-6. Benchchem. Retrieved from vertexaisearch.cloud.google.com

  • Pires, R. (2020, January 24). Resolution of a Racemic Mixture. YouTube. Retrieved from vertexaisearch.cloud.google.com

  • BenchChem. (n.d.). Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine. Retrieved from vertexaisearch.cloud.google.com

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. Retrieved from vertexaisearch.cloud.google.com

  • (n.d.). Resolution of a Racemic Mixture. Science Learning Center. Retrieved from vertexaisearch.cloud.google.com

  • (n.d.). Racemic Mixtures and the Resolution of Enantiomers. MCC Organic Chemistry. Retrieved from vertexaisearch.cloud.google.com

  • (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. National Institutes of Health. Retrieved from vertexaisearch.cloud.google.com

  • BenchChem. (n.d.). Troubleshooting low enantiomeric excess in chiral resolutions. Retrieved from vertexaisearch.cloud.google.com

  • (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Retrieved from vertexaisearch.cloud.google.com

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from vertexaisearch.cloud.google.com

  • (n.d.). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols. Google Patents. Retrieved from vertexaisearch.cloud.google.com

  • (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Retrieved from vertexaisearch.cloud.google.com

  • (n.d.). Process for the separation of a mixture of enantiomers. European Patent Office. Retrieved from vertexaisearch.cloud.google.com

  • (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Retrieved from vertexaisearch.cloud.google.com

  • BenchChem. (n.d.). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. Retrieved from vertexaisearch.cloud.google.com

  • (2025, June 17). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Retrieved from vertexaisearch.cloud.google.com

  • (2022, December 23). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. National Institutes of Health. Retrieved from vertexaisearch.cloud.google.com

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  • (n.d.). Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of the enantiomers of a novel anticonvulsant, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, in rats. PubMed. Retrieved from vertexaisearch.cloud.google.com

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Technical Support Center: Enhancing Enantioselectivity with 1-(4-Iodophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Iodophenyl)ethanamine. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this versatile chiral building block to achieve high enantioselectivity in their synthetic routes. Here, we address common challenges and frequently asked questions to help you optimize your reactions and troubleshoot effectively.

Introduction to this compound in Asymmetric Synthesis

This compound is a valuable chiral amine for several key reasons. Its primary amine serves as a handle for the formation of imines or amides, allowing it to function as a chiral auxiliary or as a component of a chiral catalyst. The sterically demanding 4-iodophenyl group provides effective facial shielding, which is crucial for directing the approach of incoming reagents to a prochiral center, thereby inducing asymmetry. Furthermore, the iodine atom offers a site for further functionalization, for instance, through cross-coupling reactions, enabling the synthesis of complex molecular architectures.

This guide will provide practical advice on maximizing the enantioselectivity of your reactions, troubleshooting common issues, and ensuring the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in asymmetric synthesis?

This compound is primarily used in three ways:

  • As a Chiral Auxiliary: It can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.

  • As a Chiral Resolving Agent: It can be used to separate a racemic mixture of acidic compounds by forming diastereomeric salts that can be separated by crystallization.

  • As a Precursor to Chiral Ligands and Catalysts: The amine can be modified to create more complex chiral ligands for metal-catalyzed asymmetric reactions or used as a precursor for organocatalysts.

Q2: How do I attach this compound as a chiral auxiliary to my substrate?

The most common method is to form an amide or an imine.

  • For carboxylic acid substrates: Couple the acid with this compound using standard peptide coupling reagents (e.g., DCC, EDC) to form a chiral amide.

  • For ketone or aldehyde substrates: Condense the carbonyl compound with this compound, often with a dehydrating agent or Dean-Stark apparatus, to form a chiral imine.

Q3: What are the best methods for removing the 1-(4-Iodophenyl)ethyl auxiliary post-reaction?

The method for removal depends on the linkage to your molecule of interest.

  • Amide linkage: Hydrolysis under acidic or basic conditions is the standard procedure. Care must be taken to choose conditions that do not epimerize the newly created stereocenter.

  • Imine linkage: Mild acidic hydrolysis is typically sufficient to cleave the imine bond and recover your product and the chiral amine.[1]

Q4: Can the choice of enantiomer, (R)- or (S)-1-(4-Iodophenyl)ethanamine, be used to access either enantiomer of my final product?

Yes. One of the significant advantages of using a chiral auxiliary is that by choosing either the (R)- or (S)-enantiomer of the auxiliary, you can selectively synthesize the corresponding enantiomer of your product. This provides access to both product enantiomers from a common prochiral substrate.

Troubleshooting Guide: Improving Enantioselectivity

Low enantiomeric excess (e.e.) is a common challenge in asymmetric synthesis. The following guide addresses potential causes and provides systematic solutions when using this compound.

Problem 1: Lower than expected enantiomeric excess (e.e.)

Possible Causes & Solutions:

  • Purity of Reagents and Solvents:

    • Diagnosis: Impurities in your starting materials, reagents, or solvents can interfere with the reaction. For example, trace amounts of water can hydrolyze intermediates, while other impurities might act as competing catalysts or ligands.

    • Solution: Ensure all reagents are of high purity. Use freshly distilled, anhydrous solvents. The this compound should be enantiomerically pure. Its enantiomeric purity can be checked using chiral HPLC or by forming a derivative with a known chiral agent and analyzing by NMR.

  • Suboptimal Reaction Temperature:

    • Diagnosis: The enantioselectivity of many asymmetric reactions is highly temperature-dependent. Higher temperatures can lead to lower selectivity by providing enough thermal energy to overcome the energetic difference between the diastereomeric transition states.

    • Solution: Systematically screen lower reaction temperatures. A good starting point is to decrease the temperature in 10-20°C increments (e.g., from room temperature to 0°C, then -20°C, -40°C, and -78°C). While lower temperatures often improve e.e., they also slow down the reaction rate, so a balance must be found.

  • Incorrect Solvent Choice:

    • Diagnosis: The solvent can significantly influence the conformation of the substrate-auxiliary complex and the transition state, thereby affecting enantioselectivity. A change in solvent polarity or coordinating ability can alter the stereochemical outcome. There are even instances of "chirality switching" where changing the solvent can invert the major enantiomer formed.[2]

    • Solution: Screen a range of solvents with varying polarities and coordinating abilities. For example, compare non-polar solvents (e.g., toluene, hexanes), polar aprotic solvents (e.g., dichloromethane, THF, ethyl acetate), and polar protic solvents (if compatible with the reaction).

  • Inappropriate Lewis Acid or Catalyst:

    • Diagnosis: In reactions where a Lewis acid or another catalyst is used in conjunction with the chiral auxiliary, the nature and stoichiometry of this additive are critical. The Lewis acid can coordinate to the substrate-auxiliary complex, creating a more rigid and ordered transition state, which enhances facial discrimination.

    • Solution: Screen different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) and optimize their stoichiometry. In some cases, a bulky Lewis acid may enhance stereoselectivity, while in others, a smaller one may be more effective.

Problem 2: Formation of Diastereomers in Undesired Ratios

Possible Causes & Solutions:

  • Steric and Electronic Mismatch:

    • Diagnosis: The stereochemical outcome is dictated by the minimization of steric clashes in the transition state. The bulky 4-iodophenyl group of the auxiliary is designed to block one face of the reactive center. If the substrate also contains bulky groups, there may be competing steric interactions.

    • Solution: Analyze the transition state model. It may be necessary to modify the substrate to reduce competing steric interactions. Alternatively, if the auxiliary is used to form an imine with a ketone, the stereoselectivity will be influenced by the relative size of the two groups attached to the carbonyl.

  • Equilibration of Intermediates or Product:

    • Diagnosis: If the newly formed stereocenter is labile under the reaction or workup conditions, the product can epimerize, leading to a lower diastereomeric ratio and, consequently, a lower e.e. after auxiliary removal.

    • Solution: Use milder reaction and workup conditions. For example, if using strong acid or base for auxiliary removal, consider enzymatic or milder chemical methods. Analyze the product mixture at different time points to see if the diastereomeric ratio changes over time.

Experimental Protocols

Protocol 1: General Procedure for a Diastereoselective Alkylation using this compound as a Chiral Auxiliary

This protocol provides a general workflow for the alkylation of a ketone via a chiral imine.

  • Imine Formation:

    • In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve the ketone (1.0 eq.) and (R)-1-(4-Iodophenyl)ethanamine (1.1 eq.) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

    • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap (typically 2-4 hours).

    • Cool the reaction to room temperature and remove the solvent under reduced pressure. The crude imine is often used directly in the next step.

  • Diastereoselective Alkylation:

    • Dissolve the crude imine in anhydrous THF and cool to -78°C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a solution of LDA (1.1 eq.) in THF and stir for 30 minutes to form the corresponding aza-enolate.

    • Add the alkylating agent (e.g., methyl iodide, 1.2 eq.) and stir at -78°C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

    • Quench the reaction at -78°C by adding a saturated aqueous solution of NH₄Cl.

    • Warm the mixture to room temperature and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Auxiliary Cleavage and Analysis:

    • Dissolve the crude product in a mixture of THF and 1 M HCl.

    • Stir at room temperature for 1-2 hours until the imine is fully hydrolyzed (monitor by TLC).

    • Neutralize the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with ethyl acetate.

    • The aqueous layer contains the protonated chiral auxiliary, which can be recovered by basification and extraction.

    • Purify the product ketone by flash column chromatography.

    • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Data Presentation

The following table illustrates how reaction parameters can be systematically varied to optimize the enantioselectivity of a hypothetical reaction.

EntrySolventTemperature (°C)Lewis Acid (eq.)Yield (%)e.e. (%)
1Toluene25None8565
2Toluene0None8278
3Toluene-20None7585
4Toluene-78None6092
5DCM-78None5588
6THF-78None6290
7Toluene-78TiCl₄ (1.1)70>99

Visualizations

Logical Workflow for Troubleshooting Low Enantioselectivity

troubleshooting_workflow cluster_conditions Reaction Condition Optimization start Low e.e. Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp If purity is confirmed optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent If e.e. is still low optimize_catalyst Screen Lewis Acids / Catalysts optimize_solvent->optimize_catalyst If further improvement is needed check_epimerization Investigate Potential Epimerization optimize_catalyst->check_epimerization If results are inconsistent success High e.e. Achieved check_epimerization->success Upon resolution

Caption: Troubleshooting workflow for low enantioselectivity.

Mechanism of Stereochemical Induction

stereochemical_induction cluster_pathways Diastereomeric Pathways Prochiral_Substrate Prochiral Substrate Intermediate Diastereomeric Intermediate / Transition State Prochiral_Substrate->Intermediate + Auxiliary Chiral_Auxiliary This compound (Chiral Auxiliary) Chiral_Auxiliary->Intermediate Product_R Product (R-enantiomer) Intermediate->Product_R Favored Pathway (Lower Energy) Product_S Product (S-enantiomer) Intermediate->Product_S Disfavored Pathway (Higher Energy)

Caption: General mechanism of stereochemical induction.

References

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Master Organic Chemistry. (2025, April 10). Stereoselective and Stereospecific Reactions. Retrieved from [Link]

  • MDPI. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of the temperature on the enantioselectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Chirality Switching in the Crystallization of 1-(4-Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation. Retrieved from [Link]

  • MDPI. (2022, June 11). Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic asymmetric synthesis of 1,4-enynes. Retrieved from [Link]

  • Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess. Retrieved from [Link]

  • Chinese Chemical Society. (n.d.). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical study on the enantioselectvity in a chiral oxazaphospholidine-borane catalyzed reduction of acetophenone. Retrieved from [Link]

Sources

Preventing side reactions in the synthesis of 1-(4-Iodophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-Iodophenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. The following information provides in-depth, experience-based solutions to common challenges encountered during the synthesis, ensuring high yield and purity of your target compound.

I. Overview of Synthetic Strategies

The synthesis of this compound, a valuable chiral building block in pharmaceutical development, is most commonly achieved via reductive amination of 4-iodoacetophenone.[1][2] This method is favored for its efficiency and atom economy. Alternative routes, such as the Leuckart reaction, also exist but often require harsher conditions.[3][4] This guide will primarily focus on troubleshooting the reductive amination pathway, as it is the most prevalent and offers multiple points for optimization.

II. Troubleshooting Guide: Reductive Amination

Reductive amination involves the reaction of a carbonyl compound (4-iodoacetophenone) with an amine source (e.g., ammonia, ammonium salt) to form an intermediate imine, which is then reduced to the target amine.[2][5]

Q1: My reaction yield is low, and I observe significant amounts of unreacted 4-iodoacetophenone. What are the likely causes and solutions?

A1: Low conversion is a frequent issue stemming from several factors related to imine formation and reduction.

  • Inefficient Imine Formation: The equilibrium between the ketone/ammonia and the imine/water can be unfavorable.

    • Causality: Water produced during imine formation can hydrolyze the imine back to the starting materials. The reaction is often run under conditions that favor imine formation, typically at a slightly acidic pH (4-5) which protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine.[5] However, if the pH is too low, the amine nucleophile will be protonated and rendered non-nucleophilic.

    • Troubleshooting & Optimization:

      • pH Control: Ensure the reaction medium is weakly acidic. The use of ammonium acetate can serve as both the ammonia source and a buffer.

      • Water Removal: Employing a dehydrating agent or azeotropic distillation (e.g., with a Dean-Stark trap) can drive the equilibrium towards the imine. However, avoid strong dehydrating agents that could interfere with the reducing agent.[6]

  • Suboptimal Reducing Agent: The choice and timing of the reducing agent addition are critical.

    • Causality: Some reducing agents, like sodium borohydride (NaBH₄), can reduce both the starting ketone and the intermediate imine.[7] If added too early or if imine formation is slow, the ketone will be reduced to the corresponding alcohol (1-(4-iodophenyl)ethanol), a common byproduct.

    • Troubleshooting & Optimization:

      • Selective Reducing Agents: Use a reducing agent that is selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[5][8] These reagents are less reactive towards ketones under neutral or weakly acidic conditions but readily reduce the protonated iminium ion.[5]

      • Staged Addition: If using a less selective reducing agent like NaBH₄, allow sufficient time for imine formation before adding the reducing agent.[7]

Q2: I am observing the formation of a significant amount of 1-(4-iodophenyl)ethanol as a byproduct. How can I prevent this?

A2: The formation of the corresponding alcohol is a clear indication that the reduction of the ketone is competing with the reduction of the imine.

  • Causality: This side reaction is prevalent when using non-selective reducing agents like sodium borohydride, which readily reduces aldehydes and ketones.[7]

  • Troubleshooting & Optimization:

    • Prioritize Selective Reductants: The most effective solution is to switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is milder and highly selective for imines and iminium ions.[8]

    • Optimize Reaction Conditions: If you must use NaBH₄, ensure that imine formation is maximized before its introduction. This can be achieved by monitoring the reaction (e.g., by TLC or ¹H NMR) for the disappearance of the ketone before adding the borohydride.

Q3: My final product is contaminated with a secondary amine, N,N-bis[1-(4-iodophenyl)ethyl]amine. What causes this over-alkylation and how do I minimize it?

A3: The formation of a dialkylated amine is a common side reaction when the primary amine product is more nucleophilic than the initial amine source (ammonia) and reacts with the remaining imine.[8]

  • Causality: The newly formed primary amine can react with another molecule of 4-iodoacetophenone to form a new imine, which is then reduced to the secondary amine.

  • Troubleshooting & Optimization:

    • Stoichiometry Control: Use a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol). This stoichiometric excess ensures that the concentration of ammonia is always significantly higher than the concentration of the primary amine product, statistically favoring the desired reaction.

    • Slow Addition of Ketone: Adding the 4-iodoacetophenone slowly to the reaction mixture containing the ammonia source and reducing agent can help maintain a low concentration of the ketone and the primary amine product, thereby minimizing the chance of the secondary reaction.

III. Frequently Asked Questions (FAQs)

Q: Can I use the Leuckart reaction for this synthesis? What are the potential pitfalls?

A: Yes, the Leuckart reaction, which uses formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source, is a viable alternative.[3][9] However, it typically requires high temperatures (120-165 °C), which can lead to decomposition of the starting material or product.[3][10] A common side reaction is the formation of the N-formyl derivative of the target amine, which requires a subsequent hydrolysis step to yield the free amine.[4]

Q: How can I synthesize an enantiomerically pure form of this compound?

A: Achieving high enantiopurity is crucial for many pharmaceutical applications.[1] Several strategies can be employed:

  • Asymmetric Reductive Amination: This is a highly efficient method that utilizes a chiral catalyst or auxiliary to direct the stereochemical outcome of the reduction.[11][12] Chiral ligands can be used in combination with a metal catalyst to achieve high enantioselectivity.

  • Enzymatic Resolution: Biocatalytic methods, such as using lipases or transaminases, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.[13]

  • Chiral Resolution: A classical approach involves reacting the racemic amine with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts, which can then be separated by crystallization.

Q: I'm having trouble with the purification of the final product. What are some effective methods?

A: this compound is a basic compound, which can be exploited for purification.

  • Acid-Base Extraction: The crude product can be dissolved in a non-polar organic solvent (e.g., ethyl acetate) and washed with a dilute acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Column Chromatography: If impurities have similar basicity, column chromatography on silica gel is an effective method. A solvent system such as dichloromethane/methanol with a small amount of triethylamine can be used. The triethylamine helps to prevent the amine from tailing on the acidic silica gel.

IV. Visualizing the Workflow

Reductive Amination Workflow

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification ketone 4-Iodoacetophenone imine_formation Imine Formation (Weakly Acidic, ~pH 5) ketone->imine_formation amine_source Ammonia Source (e.g., NH4OAc) amine_source->imine_formation solvent Solvent (e.g., Methanol) solvent->imine_formation reduction Reduction imine_formation->reduction Intermediate Imine quench Quench Reaction reduction->quench extraction Acid-Base Extraction quench->extraction purification Purification (e.g., Chromatography) extraction->purification product This compound purification->product

Caption: Reductive Amination Workflow for this compound.

V. Quantitative Data Summary

ParameterRecommended ConditionRationalePotential Side Reaction if Deviated
pH 4-5Optimal for imine formation without protonating the amine nucleophile.[5]<4: No reaction (amine protonated). >6: Slow imine formation.
Reducing Agent NaBH(OAc)₃ or NaBH₃CNSelective for imine/iminium ion over ketone.[5][8]NaBH₄: Reduction of starting ketone to alcohol.
Amine Source Stoichiometry >5 equivalentsMinimizes over-alkylation by favoring reaction with ammonia over the product amine.<2 equivalents: Increased formation of secondary amine.
Temperature Room TemperatureSufficient for most reductive aminations with selective reagents.Elevated Temp: May increase side reactions or decomposition.

VI. Experimental Protocol: Reductive Amination using NaBH(OAc)₃

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-iodoacetophenone (1.0 eq) and ammonium acetate (10 eq).

  • Add methanol as the solvent and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a separate flask, dissolve sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in methanol.

  • Slowly add the NaBH(OAc)₃ solution to the reaction mixture over 30 minutes.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing 1% triethylamine) to afford the pure this compound.

References

Sources

Common byproducts in the preparation of 1-(4-Iodophenyl)ethanamine and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-(4-Iodophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this key synthetic intermediate. Here, we provide in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format, grounded in established chemical principles and field-proven experience.

Introduction to the Synthesis

The most prevalent laboratory and industrial-scale synthesis of this compound involves the reductive amination of 4-iodoacetophenone. This method is favored for its efficiency and adaptability. However, like any chemical transformation, it is not without its potential for side reactions, leading to the formation of byproducts that can complicate purification and compromise the quality of the final product. This guide will focus on identifying and removing these common impurities.

Troubleshooting Guide & FAQs

FAQ 1: My reaction seems incomplete, and I see a significant amount of starting material (4-iodoacetophenone) in my crude product. What went wrong?

This is a common issue that can often be traced back to several factors related to the reaction conditions.

Causality and Resolution:

  • Insufficient Reaction Time or Temperature: Reductive amination, while generally efficient, may require extended reaction times or elevated temperatures to proceed to completion, depending on the specific reagents used. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone spot is no longer visible.

  • Inefficient Imine Formation: The first step of reductive amination is the formation of an imine intermediate from the ketone and the ammonia source. This is an equilibrium process, and the presence of water can shift the equilibrium back towards the starting materials.[1] While some water can be tolerated or is even necessary for certain protocols like the Leuckart reaction,[2][3] excessive water can be detrimental.

    • Troubleshooting Tip: If you are not using an aqueous ammonia source, ensure your solvent and other reagents are anhydrous. The addition of a dehydrating agent, such as molecular sieves, can help drive the imine formation forward.

  • Inactive Reducing Agent: The hydride reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) may have degraded due to improper storage or handling. It is crucial to use a fresh, active reducing agent.

FAQ 2: I've isolated my product, but I have a significant amount of a non-polar impurity that I suspect is 1-(4-Iodophenyl)ethanol. How can I confirm its identity and remove it?

The formation of the corresponding alcohol is a classic byproduct in reductive amination, arising from the direct reduction of the starting ketone.

Identification and Removal Strategy:

  • Causality: This side reaction is particularly prevalent when using a strong, non-selective reducing agent like sodium borohydride (NaBH₄), which can reduce both the ketone and the imine intermediate.[1][4] If the rate of ketone reduction is comparable to or faster than the rate of imine formation and subsequent reduction, a significant amount of the alcohol byproduct will be formed.

  • Identification: The presence of 1-(4-Iodophenyl)ethanol can be confirmed by ¹H NMR spectroscopy. Look for a characteristic quartet at approximately 4.8 ppm corresponding to the methine proton (CH-OH) and a doublet at around 1.4 ppm for the methyl group. These chemical shifts will differ from the desired amine product.

  • Prevention: To minimize the formation of the alcohol byproduct, consider using a milder and more selective reducing agent, such as sodium triacetoxyborohydride (STAB), which preferentially reduces the iminium ion over the ketone.[4]

  • Removal Protocol: Acid-Base Extraction. This is a highly effective method for separating the basic amine from the neutral alcohol and any remaining ketone.[5][6]

    Step-by-Step Protocol for Acid-Base Extraction:

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or dichloromethane.

    • Transfer the solution to a separatory funnel and extract with an aqueous solution of a weak acid, such as 1 M hydrochloric acid.[5] The basic amine will be protonated to form its hydrochloride salt, which is soluble in the aqueous layer. The neutral impurities (ketone and alcohol) will remain in the organic layer.

    • Separate the two layers. The organic layer containing the neutral byproducts can be discarded after checking for any remaining product by TLC.

    • Wash the aqueous layer with fresh organic solvent to remove any residual neutral impurities.

    • To recover the purified amine, basify the aqueous layer by the slow addition of a strong base, such as 2 M sodium hydroxide, until the solution is basic (pH > 10). This will deprotonate the amine hydrochloride, regenerating the free amine, which will precipitate out or form an oily layer.

    • Extract the aqueous layer with fresh organic solvent (e.g., diethyl ether or dichloromethane) multiple times to ensure complete recovery of the amine.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the purified this compound.

FAQ 3: My mass spectrometry results indicate the presence of a higher molecular weight byproduct. I suspect over-alkylation. How can I avoid this and purify my product?

The formation of a secondary amine, N-(1-(4-iodophenyl)ethyl)-1-(4-iodophenyl)ethanamine, is a potential byproduct due to the primary amine product reacting with another molecule of the starting ketone.

Minimizing Over-alkylation and Purification:

  • Causality: The newly formed primary amine can act as a nucleophile and react with the remaining 4-iodoacetophenone to form a new imine, which is then reduced to the secondary amine. This is more likely to occur if there is a high concentration of the primary amine product in the presence of unreacted ketone.

  • Prevention:

    • Stoichiometry Control: Using a large excess of the ammonia source relative to the ketone can help to minimize the formation of the secondary amine.

    • Stepwise Procedure: A more controlled approach is to first form the imine by reacting 4-iodoacetophenone with the ammonia source and then, in a separate step, add the reducing agent. This ensures that the concentration of the primary amine is low when unreacted ketone is still present.

    • Reaction Conditions: Some studies suggest that running the reductive amination under non-acidic conditions can suppress the formation of tertiary amines, and by extension, may help in reducing secondary amine formation.

  • Purification:

    • Column Chromatography: If acid-base extraction is insufficient to separate the primary and secondary amines due to their similar basicity, column chromatography is the most effective method. The polarity difference between the primary and secondary amines is usually sufficient for separation on a silica gel column. A solvent system of hexane and ethyl acetate with a small amount of triethylamine to prevent tailing is a good starting point.

    • Recrystallization: If the desired product is a solid, recrystallization of the free base or its hydrochloride salt can be an effective purification method.[7]

      General Protocol for Recrystallization of the Hydrochloride Salt:

      • Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., isopropanol).

      • Add a solution of HCl in a solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether) dropwise until precipitation is complete.

      • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (approx. ppm, CDCl₃)
This compound C₈H₁₀IN247.087.6 (d, 2H), 7.0 (d, 2H), 4.1 (q, 1H), 1.5 (s, 2H, NH₂), 1.3 (d, 3H)
4-IodoacetophenoneC₈H₇IO246.047.8 (d, 2H), 7.6 (d, 2H), 2.6 (s, 3H)
1-(4-Iodophenyl)ethanolC₈H₉IO248.067.6 (d, 2H), 7.1 (d, 2H), 4.8 (q, 1H), 1.8 (s, 1H, OH), 1.4 (d, 3H)
N-(1-(4-iodophenyl)ethyl)-1-(4-iodophenyl)ethanamineC₁₆H₁₈I₂N477.13Aromatic protons, two overlapping quartets for the methine protons, and two overlapping doublets for the methyl groups. The NH proton will appear as a broad singlet.

Visualizing the Process

Reaction Pathway and Byproduct Formation

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts ketone 4-Iodoacetophenone imine Imine ketone->imine + Ammonia - H₂O alcohol 1-(4-Iodophenyl)ethanol ketone->alcohol + [H] ammonia Ammonia Source product This compound imine->product + [H] sec_amine Secondary Amine product->sec_amine + Ketone, +[H]

Caption: Synthetic route to this compound and common byproducts.

Purification Workflow

G start Crude Reaction Mixture (Amine, Ketone, Alcohol) dissolve Dissolve in Organic Solvent start->dissolve extract Acid-Base Extraction (Aqueous HCl) dissolve->extract separate Separate Layers extract->separate organic Organic Layer (Ketone, Alcohol) separate->organic Neutral Byproducts aqueous Aqueous Layer (Amine HCl Salt) separate->aqueous Desired Product basify Basify Aqueous Layer (NaOH) aqueous->basify extract_amine Extract with Organic Solvent basify->extract_amine dry Dry and Evaporate extract_amine->dry pure_product Purified this compound dry->pure_product

Caption: Workflow for the purification of this compound.

References

  • Wikipedia. (2023). Acid–base extraction. Wikipedia. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Wikipedia. (2023). Leuckart reaction. Wikipedia. [Link]

  • Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. [Link]

  • Grokipedia. (n.d.). Leuckart reaction. Grokipedia. [Link]

  • Scribd. (n.d.). Leuckart Reaction Mechanism. Scribd. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reddit. (2023). Ways to reduce the bis amination during a reductive amination?. r/Chempros. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Biotage. [Link]

  • YouTube. (2023). Straight Answers: Best column for amine purification. Biotage. [Link]

  • Wikipedia. (2024). Reductive amination. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Navigating the Scale-Up of Reactions with 1-(4-Iodophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for chemists, researchers, and process development professionals working with 1-(4-Iodophenyl)ethanamine. This versatile building block is a cornerstone in the synthesis of a multitude of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). However, transitioning reactions involving this compound from the laboratory bench to a larger scale presents a unique set of challenges. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-tested experience. Our goal is to empower you to anticipate and overcome the hurdles of scale-up, ensuring robust, efficient, and reproducible chemical processes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries researchers have when scaling up reactions with this compound.

Q1: What are the most common classes of reactions where this compound is used, and what are the primary scale-up concerns for each?

A1: this compound is predominantly used in three main types of reactions, each with its own set of scale-up considerations:

Reaction TypePrimary Scale-Up Challenges
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Catalyst deactivation, residual palladium contamination, managing exotherms, and ensuring efficient mixing.[1][2][3][4]
Reductive Amination Control of imine formation versus side reactions, reagent stoichiometry on a large scale, and managing the safe addition of reducing agents.[5][6][7]
Amide Bond Formation Ensuring complete conversion, managing the removal of coupling agents and byproducts, and controlling the reaction temperature.
Q2: I'm observing poor solubility of this compound when moving to a larger reactor. What can I do?

A2: Solubility issues are a frequent problem during scale-up.[8] Here’s a systematic approach to troubleshooting:

  • Solvent Screening: While a solvent may work on a small scale, its properties might not be ideal for larger volumes. Consider a co-solvent system or explore alternative solvents with better solubility profiles for your specific reaction.

  • Temperature Adjustment: Gently increasing the temperature of the reaction mixture can enhance solubility. However, be cautious of potential side reactions or degradation of your starting material or product at elevated temperatures.

  • Order of Addition: The sequence in which you add reagents can significantly impact solubility. Try dissolving the this compound in the solvent first before adding other reactants.

  • Aqueous Solubility: The solubility of this compound in water is low.[9] For reactions in aqueous media, consider using a phase-transfer catalyst or a co-solvent to improve miscibility.

Q3: My reaction with this compound is sluggish on a larger scale compared to the lab. What are the likely causes?

A3: A decrease in reaction rate upon scale-up often points to mass and heat transfer limitations.[8][10]

  • Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized concentration gradients, slowing down the reaction.[8] Ensure your reactor's agitation is sufficient for the scale.

  • Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making it harder to maintain a consistent temperature.[8] This can be critical for temperature-sensitive reactions. Monitor the internal reaction temperature closely and adjust your heating or cooling system accordingly.

  • Catalyst Deactivation: For catalytic reactions, ensure the catalyst is not being poisoned by impurities that may be more prevalent on a larger scale (e.g., from lower-grade solvents or reagents).

Q4: How can I effectively remove the iodide byproduct from my final product during work-up?

A4: Iodide byproducts can sometimes complicate purification.

  • Aqueous Washes: Multiple washes with an aqueous solution of a mild reducing agent like sodium thiosulfate or sodium bisulfite can help to remove residual iodine.

  • Base Wash: If your product is stable to basic conditions, a wash with a dilute aqueous base can help to remove acidic iodide species.

  • Precipitation/Crystallization: Careful selection of a crystallization solvent can often leave iodide impurities behind in the mother liquor.

Part 2: Troubleshooting Guides for Specific Reactions

This section provides detailed troubleshooting for specific issues encountered in common reactions involving this compound.

Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation.[3][11][12] However, their transition to a larger scale can be fraught with challenges.

Problem 1: Incomplete Conversion in a Suzuki Coupling Reaction.

Scenario: You are performing a Suzuki coupling between this compound and a boronic acid. On a 10g scale, you achieved >95% conversion, but on a 100g scale, the reaction stalls at 60% conversion.

Potential Causes & Solutions:

  • Inefficient Mass Transfer:

    • Explanation: Poor mixing can lead to localized depletion of reactants around the catalyst particles, effectively slowing down the reaction.[8]

    • Solution: Increase the agitation speed. If possible, use a reactor with baffles to improve mixing. For heterogeneous catalysts, ensure they are well-suspended.

  • Catalyst Deactivation:

    • Explanation: The palladium catalyst can be poisoned by impurities or degrade over time, especially at elevated temperatures.[13] Iodide buildup can also inhibit the catalyst.[13]

    • Solution:

      • Degas Solvents Thoroughly: Oxygen can oxidize the active Pd(0) catalyst. Ensure your solvents are rigorously degassed before use.

      • Use High-Purity Reagents: Impurities in the boronic acid or base can poison the catalyst.

      • Consider a More Robust Catalyst: For demanding couplings, consider using more advanced palladium pre-catalysts or ligands that offer greater stability.[1][14]

      • Additives: The addition of salts like LiCl can sometimes mitigate iodide poisoning.[13]

  • Thermal Gradients:

    • Explanation: "Hot spots" can form in large reactors due to poor heat dissipation, leading to localized decomposition of the catalyst or reactants.[8]

    • Solution: Ensure efficient cooling and monitor the internal temperature at multiple points if possible. Consider a slower addition of one of the reactants to better control the exotherm.

Workflow for Troubleshooting Incomplete Suzuki Coupling:

Dialkylation_Troubleshooting Start High Dialkylation Observed Stepwise Implement Stepwise Procedure? (Form Imine First) Start->Stepwise Reducer Change Reducing Agent? (e.g., to STAB) Stepwise->Reducer No Slow_Addition Slow Addition of Reductant? Stepwise->Slow_Addition Yes Stoichiometry Adjust Stoichiometry? (Slight excess of amine) Reducer->Stoichiometry No Reducer->Slow_Addition Yes Stoichiometry->Slow_Addition No Success Dialkylation Minimized Stoichiometry->Success Yes Slow_Addition->Success

Caption: Decision tree for minimizing dialkylation in reductive amination.

References

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Scale-Up Challenges for Intermediates: Ensuring a Smooth Transition from Lab to Commercial Production. At Tianming Pharmaceutical. Available at: [Link]

  • Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides. Semantic Scholar. Available at: [Link]

  • Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters - ACS Publications. Available at: [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. Available at: [Link]

  • Challenges of scaling up chemical processes (based on real life experiences). Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. Available at: [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Workup: Amines. Department of Chemistry : University of Rochester. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available at: [Link]

  • Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. NIH. Available at: [Link]

  • Effects of Excess Iodine and Water on Bunsen Reaction for Over-Azeotropic Limit. ResearchGate. Available at: [Link]

  • Problems with Suzuki coupling. Reddit. Available at: [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available at: [Link]

  • (S)-1-(4-Iodophenyl)ethan-1-amine hydrochloride. Available at: [Link]

  • Aqueous iodine equilibria in Mammalian iodination reactions. PubMed. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. ResearchGate. Available at: [Link]

  • THE INTERACTION OF IODINE WITH ORGANIC MATERIAL IN CONTAINMENT. INIS-IAEA. Available at: [Link]

  • The Suzuki reaction. YouTube. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

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Technical Support Center: Solvent Choice in the Resolution of 1-(4-Iodophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the BenchChem Applications Science Team

Welcome to the technical support guide for the chiral resolution of 1-(4-Iodophenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving high-efficiency separation of enantiomers. Through a series of frequently asked questions and troubleshooting scenarios, this guide provides in-depth, experience-driven insights to optimize your resolution protocols.

Frequently Asked Questions & Troubleshooting

Q1: What is the fundamental principle of resolving this compound with a chiral acid like (+)-tartaric acid?

The resolution of racemic this compound relies on the formation of diastereomeric salts. When the racemic amine—a 50:50 mixture of (R)- and (S)-enantiomers—is reacted with an enantiomerically pure chiral resolving agent like (+)-tartaric acid, two different diastereomeric salts are formed in solution.[1][2]

  • (R)-1-(4-Iodophenyl)ethanamine + (+)-Tartaric Acid → (R,R)-Diastereomeric Salt

  • (S)-1-(4-Iodophenyl)ethanamine + (+)-Tartaric Acid → (S,R)-Diastereomeric Salt

Unlike enantiomers, which have identical physical properties, diastereomers possess different three-dimensional structures and, crucially, different physicochemical properties, including solubility in a given solvent.[1][2][3] This difference is the cornerstone of the resolution; by carefully selecting a solvent, we can induce the preferential crystallization of the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor.[1][4] The isolated salt can then be treated with a base to liberate the desired enantiomerically pure amine.[5]

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Isolation & Liberation RacemicAmine Racemic (R/S)-Amine + (R)-Resolving Agent Solution Solution Containing Two Diastereomeric Salts (R,R) and (S,R) RacemicAmine->Solution In suitable solvent Crystals Crystals of Less Soluble (R,R)-Diastereomer Solution->Crystals Cooling / Evaporation MotherLiquor Mother Liquor Enriched in More Soluble (S,R)-Diastereomer Solution->MotherLiquor Stays in solution Filtration Filtration Crystals->Filtration PureAmine Pure (R)-Amine Filtration->PureAmine + Base

Figure 1: General workflow for chiral resolution via diastereomeric salt formation.
Q2: I'm observing no crystal formation, even after extended cooling. What are the likely solvent-related causes?

This is a common and frustrating issue, often pointing directly to a suboptimal solvent choice. The primary reasons include:

  • Excessive Solubility: The chosen solvent may be too "good," keeping both diastereomeric salts fully dissolved even at low temperatures. In this scenario, the solution never reaches the necessary supersaturation to drive nucleation and crystal growth.[6]

  • Lack of Solubility Differential: An effective resolving solvent must not only allow for crystallization but must also exhibit a significant difference in solubility between the two diastereomers.[6][7] If both salts are equally (and poorly) soluble, you may see amorphous precipitation or no precipitation at all.

  • Inhibition by Impurities: Trace impurities in the starting material can sometimes inhibit crystal nucleation.[6]

Troubleshooting Steps:

  • Concentrate the Solution: Carefully evaporate a portion of the solvent to increase the concentration of the salts.[6] This may be enough to achieve the required supersaturation.

  • Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line or adding a "seed crystal" of the desired product if available.[6]

  • Employ an Anti-Solvent: If the salts are highly soluble, slowly add an "anti-solvent" (a solvent in which the salts are known to be poorly soluble) to the stirred solution until turbidity persists.[8] This can effectively reduce the overall solubility and induce crystallization.

  • Conduct a Solvent Screen: The most robust solution is to perform a systematic solvent screen to identify a system with the ideal solubility profile.[6][7]

Q3: My product is "oiling out" instead of forming crystals. How can I fix this with solvent adjustments?

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline lattice.[8] This is often due to excessively high supersaturation or a crystallization temperature that is above the melting point of the salt.[8]

Solvent-Based Solutions:

  • Add More Solvent: The simplest first step is to gently heat the mixture to redissolve the oil and then add a small amount of additional solvent to reduce the supersaturation level before attempting to cool again.[6]

  • Change the Solvent System: Oiling out is often favored in highly polar solvents. Switching to a less polar solvent system can favor solid crystal formation.[6]

  • Lower the Crystallization Temperature: A slower, more controlled cooling profile to a lower final temperature may ensure the system is below the salt's melting point when precipitation occurs.[6]

Q4: My resolution is yielding a low diastereomeric excess (d.e.). How can the solvent be optimized to improve selectivity?

Low diastereomeric excess (d.e.) indicates poor separation, where the "undesired" diastereomer co-precipitates with the "desired" one.[6] This is a problem of selectivity, and the solvent plays a pivotal role.

The separation can be viewed as a competition between the kinetic product (the salt that crystallizes fastest) and the thermodynamic product (the most stable crystal lattice, which is often the least soluble).[9][10] An ideal solvent system will favor the crystallization of a single, thermodynamically stable diastereomer.

Optimization Strategies:

  • Systematic Solvent Screening: This is the most effective method. The goal is to find a solvent that maximizes the solubility difference between the two diastereomeric salts.[6] Solvents with varying polarities and hydrogen-bonding capabilities should be investigated.[7][8]

  • Slower Cooling Rate: Rapid cooling can trap the kinetic product and lead to co-precipitation.[6][7] Allowing the solution to cool slowly over several hours (e.g., by insulating the flask) provides more time for the system to reach thermodynamic equilibrium, favoring the crystallization of the least soluble salt.[7]

  • Recrystallization: The obtained salt can be recrystallized, potentially from a different solvent system, to further enhance the d.e.[6]

Solvent ClassTypical PolarityHydrogen BondingGeneral Impact on Amine Salt Resolution
Alcohols (Methanol, Ethanol)HighDonor & AcceptorOften good for initial dissolution but can be too effective, leading to low yields. Methanol/water mixtures are common.[11]
Esters (Ethyl Acetate)MediumAcceptor OnlyCan provide a good balance of solubility and selectivity.
Ketones (Acetone)MediumAcceptor OnlyFrequently used, often in combination with water, to fine-tune solubility.[11]
Ethers (THF, MTBE)Low-MediumAcceptor OnlyGood for inducing precipitation from more polar solvents (as anti-solvents).
Hydrocarbons (Heptane, Toluene)LowNonePrimarily used as anti-solvents to decrease solubility.

Note: This table provides general guidance. The optimal solvent is highly specific to the substrate and resolving agent pair.

Q5: Is it better to use a single solvent or a mixed solvent system?

Both approaches can be effective, but mixed solvent systems offer significantly more flexibility.[6] A binary system, typically consisting of a "solvent" (in which the salts are soluble) and an "anti-solvent" (in which they are not), allows for precise tuning of the solution's properties.[7] By adjusting the ratio, you can carefully control the supersaturation level, which is a key parameter for successful crystallization.[6] This method is invaluable when no single solvent provides the ideal balance of solubility and selectivity.

G cluster_0 Solvent System Design Solvent High Polarity Solvent (e.g., Methanol) High Solubility Mix Optimized Mixture (e.g., 9:1 MeOH:Toluene) Controlled Supersaturation High Selectivity Solvent->Mix Fine-tunes AntiSolvent Low Polarity Solvent (e.g., Toluene) Low Solubility AntiSolvent->Mix Fine-tunes

Figure 2: Using a mixed solvent system to optimize resolution conditions.

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization
  • Salt Formation: In an appropriate Erlenmeyer flask, dissolve the racemic this compound (1.0 equivalent) and the chiral resolving agent (e.g., (+)-tartaric acid, 0.5 to 1.0 equivalent) in the minimum amount of the chosen solvent (or solvent mixture) with gentle heating (e.g., 50-60 °C) and stirring until a clear solution is obtained.[1]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.[7]

  • Maturation: Once at room temperature, the flask can be placed in a refrigerator (4 °C) or an ice bath for several hours to maximize the yield of the crystallized salt.[2]

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor, which is rich in the undesired diastereomer.[7]

  • Analysis: Dry the crystals and determine the yield and diastereomeric excess (d.e.) via a suitable analytical method, such as chiral HPLC or NMR spectroscopy.

Protocol 2: Systematic Solvent Screening for Resolution Optimization

This protocol is designed for small-scale screening to efficiently identify promising solvent systems.

  • Preparation: Prepare a stock solution of the racemic amine and a separate stock solution of the resolving agent in a highly soluble solvent like methanol.

  • Aliquotting: In a series of small vials or a multi-well plate, combine equimolar amounts of the amine and resolving agent stock solutions.[8] Evaporate the methanol to leave the diastereomeric salt mixture as a residue.

  • Solvent Addition: To each vial, add a measured volume of a different test solvent or solvent mixture.[12] Screen a diverse range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, THF, and mixtures like methanol/water).

  • Equilibration: Seal the vials and agitate them at a controlled temperature (e.g., starting at 50 °C and slowly cooling to room temperature) for 24-48 hours to allow for crystallization and equilibration.[12]

  • Analysis: Visually inspect the vials for the quality and quantity of crystals formed.[12] Carefully isolate any crystalline material and analyze both the solid and the remaining mother liquor by chiral HPLC to determine the yield and d.e. for each solvent system.[12] The ideal solvent will produce a high yield of crystals with a high d.e.

References
  • BenchChem. (n.d.). dealing with solid solutions in diastereomeric salt resolution.
  • BenchChem. (n.d.). Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid.
  • BenchChem. (n.d.). Technical Support Center: Recrystallization for Diastereomeric Excess Enhancement.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts.
  • MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts.
  • BenchChem. (n.d.). A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid.
  • Google Patents. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
  • ResearchGate. (2014). Which solvent is good for chiral resolution by tartaric acid?.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • BenchChem. (n.d.). Troubleshooting low yields in diastereomeric salt formation.
  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
  • BenchChem. (n.d.). (S)-1-(4-iodophenyl)ethanamine | 56639-48-6.
  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content.

Sources

Managing the stability of 1-(4-Iodophenyl)ethanamine during storage and reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Iodophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on managing the stability and reactivity of this versatile building block. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during storage and in your synthetic applications.

Introduction

This compound is a valuable chiral building block in organic synthesis, prized for its utility in constructing complex molecular architectures, particularly in the development of pharmaceutical candidates. Its structure incorporates two key reactive sites: a primary amine and an aryl iodide. This duality allows for a wide range of transformations, most notably in palladium-catalyzed cross-coupling reactions and amide bond formations.

However, the very features that make this compound so useful also present specific challenges regarding its stability and reactivity. The carbon-iodine bond, while highly reactive, can also be labile, and the primary amine is susceptible to oxidation. This guide provides practical, experience-based advice to help you navigate these challenges and ensure the success of your experiments.

Part 1: Storage and Stability Troubleshooting

Proper storage and handling are critical to maintaining the purity and reactivity of this compound. Degradation can lead to inconsistent reaction outcomes, the formation of difficult-to-remove impurities, and lower yields.

Frequently Asked Questions (FAQs) - Storage and Stability

Q1: What are the ideal storage conditions for this compound?

A1: Based on safety data sheets and the known sensitivity of similar compounds, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial to protect it from air, moisture, and light.[1][2] For long-term storage, refrigeration at 2-8°C is recommended.

Parameter Recommended Condition Rationale
Temperature 2-8°CTo slow down potential degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidation of the amine functionality.[1]
Light Amber Vial or Protection from LightTo prevent photolytic cleavage of the C-I bond.[2]
Moisture Tightly Sealed Container in a Dry LocationTo prevent hydrolysis and absorption of atmospheric water.[1]

Q2: I've noticed my sample of this compound has turned a yellow or brownish color over time. Is it still usable?

A2: Discoloration is a common indicator of degradation. Aromatic amines are known to oxidize upon exposure to air, which can lead to the formation of colored impurities.[1] Additionally, aryl iodides can be light-sensitive and may slowly release elemental iodine, which is colored.[2] While a slight change in color may not significantly impact some reactions, it is a sign of reduced purity. For sensitive applications, such as catalysis or the synthesis of pharmaceutical intermediates, it is highly recommended to purify the material before use or to use a fresh, unopened sample.

Q3: How can I check the purity of my stored this compound?

A3: The purity can be assessed using several standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): This will help identify the parent compound and any major organic impurities. Look for the appearance of new aromatic or aliphatic signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for detecting volatile impurities and degradation products.

  • High-Performance Liquid Chromatography (HPLC): This can be used to quantify the purity and detect less volatile impurities.

Troubleshooting Guide: Storage Issues
Observed Problem Potential Cause Recommended Action
Discoloration (Yellowing/Browning) Oxidation of the amine group or photolytic decomposition.Purify by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes, often with a small amount of triethylamine to prevent streaking) or distillation under reduced pressure.
Reduced Yield in Reactions Degradation of the starting material, leading to a lower effective concentration.Confirm the purity of the starting material using NMR or GC-MS. If degraded, purify or use a new batch.
Inconsistent Reaction Results Inconsistent quality of the starting material due to improper storage.Implement a strict storage protocol. Aliquot the material upon receipt to minimize repeated exposure of the bulk sample to air and moisture.
Potential Degradation Pathway

The degradation of this compound can occur through two primary pathways: oxidation of the amine and cleavage of the carbon-iodine bond.

G cluster_storage Storage Conditions cluster_compound This compound cluster_degradation Degradation Products Ideal Ideal Storage (Inert, Dark, Cold) Suboptimal Suboptimal Storage (Air, Light, RT) Compound This compound Oxidized Oxidized Amine (e.g., imine, nitro) Compound->Oxidized  Air (O₂) Deiodinated Phenylethanamine (Deiodination) Compound->Deiodinated  Light (hν)  Heat G Start Low Yield in Suzuki Coupling CheckPurity Check Starting Material Purity Start->CheckPurity Degraded Degraded? CheckPurity->Degraded Purify Purify or Use New Batch Degraded->Purify Yes Catalyst Evaluate Catalyst System Degraded->Catalyst No Purify->Catalyst Inhibition Potential Iodide Inhibition? Catalyst->Inhibition ChangeLigand Switch to a More Robust Ligand (e.g., biarylphosphine) Inhibition->ChangeLigand Yes Temp Check Reaction Temperature Inhibition->Temp No ChangeLigand->Temp TooLow Too Low? Temp->TooLow IncreaseTemp Increase Temperature (e.g., 80-110 °C) TooLow->IncreaseTemp Yes SideReaction Check for Side Products (e.g., deiodination) TooLow->SideReaction No IncreaseTemp->SideReaction Deiodination Deiodination Observed? SideReaction->Deiodination Optimize Optimize Reaction Time/Temp Consider a milder base Deiodination->Optimize Yes

References

Strategies to minimize racemization during reactions with 1-(4-Iodophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(4-Iodophenyl)ethanamine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you design and execute reactions that preserve the stereochemical integrity of this valuable chiral building block. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[1] For a chiral molecule like this compound, which is a crucial intermediate in the synthesis of many pharmaceuticals, maintaining its specific stereochemistry is paramount. The two enantiomers can have drastically different pharmacological activities and toxicological profiles. Therefore, even partial racemization during a synthetic step can lead to a final product with reduced efficacy, altered side-effect profiles, and significant challenges in purification and regulatory approval.

The chiral center in this compound is the carbon atom bonded to the amino group, the phenyl ring, the methyl group, and a hydrogen atom. The hydrogen atom on this chiral carbon (the α-proton) is susceptible to abstraction under certain reaction conditions, leading to racemization.

Q2: What is the primary mechanism of racemization for this compound during a typical reaction, such as acylation?

A2: The most common mechanism for racemization of this compound, particularly during reactions like acylation in the presence of a base, is through the formation of a planar, achiral intermediate.[2][3] This can occur via two main pathways:

  • Direct Enolization/Imine Formation: A base can abstract the acidic α-proton from the chiral center. In the case of the free amine, this can lead to the formation of an achiral imine intermediate. Re-protonation of this intermediate can occur from either face with equal probability, resulting in a racemic mixture.

  • Oxazolone Formation (during peptide coupling): When the amine is part of a growing peptide chain and is being activated for coupling, an intramolecular cyclization can occur to form an oxazolone intermediate. The α-proton of the oxazolone is highly acidic and readily abstracted, leading to rapid racemization. Subsequent reaction with an incoming nucleophile will yield a racemic product.

Below is a diagram illustrating the base-catalyzed racemization mechanism.

G cluster_0 Racemization Pathway Enantiomerically_Pure (R)-1-(4-Iodophenyl)ethanamine Achiral_Intermediate Planar Achiral Intermediate (e.g., Imine) Enantiomerically_Pure->Achiral_Intermediate + Base - H+ Racemic_Mixture Racemic Mixture (R)- and (S)-Amine Achiral_Intermediate->Racemic_Mixture + H+

Caption: Base-catalyzed racemization of a chiral amine.

Troubleshooting Guide: Minimizing Racemization

Issue 1: Significant loss of enantiomeric excess (e.e.) is observed after an acylation reaction.

This is a common challenge when forming an amide bond with this compound. The choice of base, solvent, temperature, and coupling reagent are all critical factors.

The primary role of the base is to deprotonate the carboxylic acid (in the case of coupling) or to scavenge acid byproducts. However, a strong or sterically unhindered base can also abstract the α-proton of the chiral amine, initiating racemization.[2][4]

  • Expert Insight: Strong, non-hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common culprits in promoting racemization. While DIPEA is more sterically hindered than TEA, it can still lead to significant enantiopurity loss, especially at elevated temperatures.

Recommendations:

  • Switch to a weaker or more sterically hindered base: Consider using N-methylmorpholine (NMM) or 2,4,6-collidine. These bases are generally less prone to causing racemization.

  • Use the minimum necessary amount of base: Stoichiometric amounts are often sufficient. An excess of base will increase the rate of racemization.

BasepKa of Conjugate AcidSteric HindranceGeneral Recommendation for Chiral Integrity
Triethylamine (TEA)~10.7LowUse with caution, prone to causing racemization
DIPEA (Hünig's base)~10.7ModerateBetter than TEA, but can still cause racemization
N-Methylmorpholine (NMM)~7.4ModerateRecommended for minimizing racemization
2,4,6-Collidine~7.4HighHighly Recommended , especially for sensitive substrates

Higher temperatures accelerate most reaction rates, including the rate of racemization.[5]

Recommendations:

  • Perform the reaction at a lower temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature. For particularly sensitive substrates, maintaining the reaction at 0 °C or even lower may be necessary.

  • Avoid prolonged reaction times at elevated temperatures: If heating is required to drive the reaction to completion, minimize the time the reaction mixture is heated.

The polarity of the solvent can influence the stability of the charged intermediates involved in racemization.

  • Expert Insight: Polar aprotic solvents like DMF and DMSO can stabilize the charged intermediates that lead to racemization. Less polar solvents are often a better choice.

Recommendations:

  • Use a less polar solvent: If solubility allows, consider using dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of DCM and DMF.

  • Solvent Polarity and Racemization Risk:

    • High Risk: DMF, DMSO, NMP

    • Moderate Risk: Acetonitrile, THF

    • Lower Risk: Dichloromethane, Chloroform

For amide bond formation, the choice of coupling reagent is critical. Some reagents form highly reactive intermediates that are more prone to promoting racemization.

Recommendations:

  • Use carbodiimides with additives: When using a carbodiimide like EDC or DCC, always include an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These additives form active esters that are less reactive and less likely to cause racemization than the initial O-acylisourea intermediate.

  • Consider phosphonium or uronium salt-based reagents: Reagents like PyBOP, HBTU, and HATU are generally very effective and can lead to less racemization than carbodiimides without additives. However, their use with a strong base can still be problematic.[6][7] For particularly sensitive couplings, newer generation reagents designed to be "racemization-free" can be explored.[8][9]

Issue 2: How can I protect the amine to prevent racemization during a subsequent reaction?

Protecting the amine functionality can be an effective strategy, especially if the subsequent reaction conditions are harsh.

The ideal protecting group should be easy to install and remove in high yield under conditions that do not affect the rest of the molecule or the chiral center. Carbamate-based protecting groups are the most common for amines.[10][11]

  • tert-Butoxycarbonyl (Boc):

    • Installation: Di-tert-butyl dicarbonate (Boc)₂O, typically with a mild base like NaHCO₃ or triethylamine in a solvent like DCM or THF.

    • Cleavage: Strong acids, such as trifluoroacetic acid (TFA) in DCM.

    • Advantages: Very common, stable to a wide range of conditions except strong acid. The bulky t-butyl group can also provide steric protection to the α-proton.

  • Carboxybenzyl (Cbz or Z):

    • Installation: Benzyl chloroformate (Cbz-Cl) with a base like NaHCO₃.

    • Cleavage: Catalytic hydrogenation (e.g., H₂, Pd/C).

    • Advantages: Stable to acidic and basic conditions. Cleavage is orthogonal to Boc deprotection.

Workflow for Amine Protection to Minimize Racemization:

G cluster_1 Protection Workflow Start Chiral this compound Protect Protect Amine (e.g., with (Boc)₂O) Start->Protect Reaction Perform Subsequent Reaction (e.g., alkylation, acylation) Protect->Reaction Deprotect Deprotect Amine (e.g., with TFA) Reaction->Deprotect Final_Product Enantiopure Final Product Deprotect->Final_Product

Caption: Workflow for using a protecting group strategy.

Analytical Protocols for Enantiomeric Purity Assessment

Accurate determination of the enantiomeric excess (e.e.) is crucial. Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents are the most common techniques.

Protocol 1: Chiral HPLC for e.e. Determination

Chiral HPLC is a powerful technique for separating and quantifying enantiomers. The choice of the chiral stationary phase (CSP) is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for screening.[2][6]

Step-by-Step HPLC Method Development:

  • Column Selection:

    • Start with a polysaccharide-based chiral column such as one with a cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) stationary phase.

  • Mobile Phase Screening (Normal Phase):

    • Prepare a series of mobile phases consisting of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol).

    • Start with a composition of 90:10 (alkane:alcohol) and screen through to 70:30.

    • Add a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), to the mobile phase to improve peak shape and reduce tailing.

  • Flow Rate and Detection:

    • Use a flow rate of 1.0 mL/min.

    • Detect the analyte using a UV detector at a wavelength where the compound has strong absorbance (e.g., ~230-250 nm).

  • Optimization:

    • Once separation is observed, optimize the resolution by fine-tuning the alcohol percentage in the mobile phase.

    • Lowering the temperature can sometimes improve resolution.

ParameterStarting ConditionOptimization Strategy
Column Polysaccharide-based (e.g., Cellulose-based)Screen different CSPs if initial separation is poor
Mobile Phase Hexane/Isopropanol (90/10) + 0.1% DEAVary alcohol content (5-30%)
Flow Rate 1.0 mL/minAdjust between 0.5-1.5 mL/min for optimal resolution and run time
Temperature AmbientDecrease to 15-20 °C to improve resolution
Detection UV at 235 nmScan for optimal wavelength
Protocol 2: NMR Spectroscopy with a Chiral Solvating Agent (CSA) for e.e. Determination

This method relies on the formation of transient diastereomeric complexes between the enantiomers of your amine and a chiral solvating agent, which results in separate signals in the NMR spectrum for each enantiomer.[12][13]

Step-by-Step NMR Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of your this compound sample into an NMR tube.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (CDCl₃ is a good starting point).

    • Acquire a standard ¹H NMR spectrum of your sample alone.

  • Addition of Chiral Solvating Agent:

    • Choose a suitable chiral solvating agent. For chiral amines, (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) or its phosphate derivatives are often effective.[12]

    • Add 1.0 to 1.5 equivalents of the CSA to the NMR tube.

    • Gently shake the tube to ensure complete dissolution.

  • Data Acquisition:

    • Acquire another ¹H NMR spectrum.

    • Look for splitting of a well-resolved singlet or doublet in the original spectrum into two distinct signals. The methyl doublet or the α-proton quartet are good candidates for observation.

  • Calculation of e.e.:

    • Integrate the two new signals corresponding to the two enantiomers.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] x 100.

Comparison of Analytical Methods:

FeatureChiral HPLCNMR with CSA
Principle Differential interaction with a chiral stationary phaseFormation of diastereomeric complexes with distinct NMR signals
Sensitivity High (can detect minor enantiomer down to <0.1%)Lower (typically requires at least 1-5% of the minor enantiomer)
Development Time Can be time-consuming to find the right column and mobile phaseRelatively fast if a suitable CSA is known
Sample Requirement MicrogramsMilligrams
Destructive? NoNo

By understanding the mechanisms of racemization and systematically applying these troubleshooting strategies and analytical protocols, you can significantly improve the preservation of chiral integrity in your reactions with this compound, leading to higher quality products and more reliable research outcomes.

References

  • ResearchGate. (2025). Racemization of chiral PNAs during solid-phase synthesis: Effect of the coupling conditions on enantiomeric purity. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PubMed Central. [Link]

  • University of Glasgow. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

  • Royal Society of Chemistry. (2021). Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride and catalytic triphenylphosphine oxide. [Link]

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  • ResearchGate. (2025). Base catalyzed racemization of amino acid derivatives. [Link]

  • MDPI. (2023). Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. [Link]

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  • Wikipedia. (n.d.). Racemization. [Link]

  • National Center for Biotechnology Information. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed Central. [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]

  • ResearchGate. (n.d.). A chiral HPLC and pharmacokinetic approach of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide. [Link]

  • National Center for Biotechnology Information. (2021). Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2017). Enantioselective Synthesis of (−)-Acetylapoaranotin. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2016). Oxyma-based phosphates for racemization-free peptide segment couplings. PubMed. [Link]

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. [Link]

  • National Center for Biotechnology Information. (n.d.). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. PubMed Central. [Link]

  • MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]

  • National Center for Biotechnology Information. (2016). Oxyma-based phosphates for racemization-free peptide segment couplings. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2021). Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity. PubMed Central. [Link]

  • SciSpace. (1999). (Open Access) NMR methods for determination of enantiomeric excess. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Iodophenyl)acetamide. PubChem. [Link]

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  • ResearchGate. (2025). Solvent effects on the NH stretching of 1-(4-pyridyl)piperazine. [Link]

  • Ohio University. (n.d.). Understanding solvent effects on structure and reactivity of organic intermediates: a Raman study. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess of 1-(4-Iodophenyl)ethanamine by Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (e.e.) is a cornerstone of chiral compound synthesis and quality control. This guide provides an in-depth, objective comparison of methodologies for validating the enantiomeric excess of 1-(4-Iodophenyl)ethanamine, a key chiral building block. We will focus on the gold standard technique, chiral High-Performance Liquid Chromatography (HPLC), and provide the supporting experimental data and protocols necessary for robust and reliable analysis.

The Criticality of Enantiomeric Purity

In the pharmaceutical industry, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. The classic, tragic example of thalidomide underscores the devastating consequences of administering a racemic mixture when only one enantiomer is therapeutic. Therefore, regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral drugs.[1]

This compound serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Ensuring its enantiomeric purity at the outset is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.

Chiral HPLC: The Gold Standard for Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the most widely adopted and reliable method for separating and quantifying enantiomers.[1][2][3] The principle lies in the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times and, consequently, their separation.

The selection of the appropriate CSP is the most critical factor in developing a successful chiral separation method.[4][5] For primary amines like this compound, polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and excellent enantioselectivity.[5][6]

Experimental Workflow for Chiral HPLC Validation

The following workflow outlines the key steps for validating the enantiomeric excess of this compound.

Chiral HPLC Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample_Prep Sample Preparation (Racemate & Enantiomerically Enriched) Method_Development Method Development & Optimization (Column & Mobile Phase Screening) Sample_Prep->Method_Development Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->Method_Development System_Suitability System Suitability Testing Method_Development->System_Suitability Method_Validation Method Validation (ICH Q2(R1) Guidelines) System_Suitability->Method_Validation Data_Acquisition Data Acquisition & Processing Method_Validation->Data_Acquisition EE_Calculation Enantiomeric Excess Calculation Data_Acquisition->EE_Calculation Reporting Reporting EE_Calculation->Reporting Method Selection Logic Start Determine Enantiomeric Excess of This compound HPLC_Available Chiral HPLC Available? Start->HPLC_Available Use_HPLC Utilize Chiral HPLC (Gold Standard) HPLC_Available->Use_HPLC Yes Consider_Alternatives Consider Alternative Methods HPLC_Available->Consider_Alternatives No Volatile Is Analyte Volatile or Easily Derivatized? Consider_Alternatives->Volatile Use_GC Use Chiral GC Volatile->Use_GC Yes Rapid_Screening Rapid Screening Sufficient? Volatile->Rapid_Screening No Use_NMR Use Chiral NMR Rapid_Screening->Use_NMR Yes SFC_Available SFC Available? Rapid_Screening->SFC_Available No Use_SFC Use Chiral SFC SFC_Available->Use_SFC Yes Outsource Outsource Analysis SFC_Available->Outsource No

Sources

A Comparative Guide for Synthetic Chemists: 1-(4-Iodophenyl)ethanamine vs. 1-(4-Bromophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of synthetic chemistry, particularly within drug discovery and development, the choice of a starting material can dictate the trajectory of an entire research program. Halogenated aryl amines are foundational building blocks, prized for their versatility in forming complex molecular architectures through cross-coupling reactions. This guide offers a detailed comparative analysis of two prominent reagents, 1-(4-Iodophenyl)ethanamine and 1-(4-bromophenyl)ethanamine, to provide researchers with the data and insights necessary for strategic synthetic planning.

The core difference between these two molecules lies in the halogen substituent—iodine versus bromine. This seemingly minor variation has profound implications for reactivity, stability, and cost, influencing everything from reaction kinetics to process scalability. This document moves beyond a simple cataloging of properties to explain the underlying chemical principles, supported by experimental data, to empower chemists to select the optimal reagent for their specific application.

Part 1: Physicochemical and Reactivity Profile

The distinct physical and electronic properties of iodine and bromine are directly responsible for the differing chemical behaviors of their respective ethanamine derivatives. The most critical distinction is the carbon-halogen (C-X) bond dissociation energy. The C-I bond is significantly weaker than the C-Br bond, a fact that underpins the higher reactivity of the iodo- M-compound in many transformations.

Table 1: Comparative Physicochemical Properties

PropertyThis compound1-(4-bromophenyl)ethanamineData Source(s)
Molecular Weight 247.08 g/mol 200.08 g/mol [1][2][3],[4][5][6]
Boiling Point ~259 °C at 760 mmHg (Predicted)~259 °C at 760 mmHg[4][7]
Density ~1.6 g/cm³ (Predicted)~1.4 g/cm³[4][5]
C-X Bond Dissociation Energy ~220 kJ/mol~280 kJ/molGeneral Chemical Principle
Appearance Colorless to light yellow liquidColorless to light yellow liquid[5]

Part 2: Performance in Key Cross-Coupling Reactions

The true value of these reagents is realized in their application as electrophilic partners in palladium-catalyzed cross-coupling reactions. The oxidative addition of the aryl halide to the Pd(0) catalyst is the first and often rate-determining step in the catalytic cycle.

Suzuki-Miyaura Coupling: A Reactivity Showdown

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation. The general reactivity trend for the aryl halide partner is I > Br > Cl, directly correlating with the C-X bond strength[8][9]. Consequently, this compound typically undergoes oxidative addition more readily, allowing for milder reaction conditions, lower catalyst loadings, and significantly faster reaction times compared to its bromo-analog.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

To quantify this reactivity difference, a comparative experiment can be designed as follows:

Reaction Scheme:

Step-by-Step Methodology:

  • Charge a flame-dried Schlenk flask with the aryl halide (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2 mol%).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Introduce degassed solvents (e.g., a 4:1 mixture of Toluene and Water) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup with an organic solvent like ethyl acetate.

  • Purify the crude product via column chromatography to isolate the desired biaryl product.

Expected Comparative Data:

Aryl Halide SubstrateTypical Reaction TimeExpected Yield
This compound2 - 4 hours>90%
1-(4-bromophenyl)ethanamine8 - 16 hours75-85%

This expected outcome highlights the kinetic advantage of the iodo-reagent, which can be crucial for time-sensitive projects or when dealing with thermally sensitive substrates.

Suzuki_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification Reactants 1. Add Aryl Halide, Boronic Acid, Base Catalyst 2. Add Pd Catalyst Reactants->Catalyst Solvent 3. Add Degassed Solvent Catalyst->Solvent Heating 4. Heat to 90°C Solvent->Heating Monitoring 5. Monitor by TLC/LC-MS Heating->Monitoring Workup 6. Aqueous Workup Monitoring->Workup Purification 7. Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: A More Nuanced Comparison

For C-N bond formation via Buchwald-Hartwig amination, the choice is less straightforward. While the oxidative addition step still favors the aryl iodide[10], the iodide anion generated during the catalytic cycle can sometimes act as an inhibitor to the catalyst, leading to slower reactions or catalyst deactivation[11][12]. In contrast, aryl bromides are often highly reliable and efficient substrates in modern Buchwald-Hartwig systems[13][14]. Therefore, while this compound can be effective, particularly with advanced catalyst systems, 1-(4-bromophenyl)ethanamine is frequently a more robust and dependable choice for C-N coupling endeavors.

Reactivity_Mechanism Pd0 Pd(0)L₂ TS_I [Ar--Pd--I]‡ Pd0->TS_I Oxidative Addition TS_Br [Ar--Pd--Br]‡ Pd0->TS_Br Oxidative Addition ArI Ar-I ArI->TS_I Lower Ea Pd_I Ar-Pd(II)-I TS_I->Pd_I ArBr Ar-Br ArBr->TS_Br Higher Ea Pd_Br Ar-Pd(II)-Br TS_Br->Pd_Br

Caption: Energy profile of the rate-determining oxidative addition step.

Part 3: Practical and Strategic Considerations

The decision between these two reagents extends beyond the reaction flask into the realms of economics and logistics, especially when considering process scale-up.

Table 2: Practicality Comparison for Synthesis

FactorThis compound1-(4-bromophenyl)ethanamineRationale
Relative Cost HigherLowerThe market price of elemental iodine is significantly higher than that of bromine.
Availability Readily AvailableReadily AvailableBoth are standard catalog items from major chemical suppliers[15][16].
Stability & Storage More sensitive to light and degradationGenerally more robust and stableThe C-I bond can be more susceptible to homolytic cleavage upon exposure to light or heat.

Part 4: Final Recommendations

The optimal choice is dictated by the specific goals of the synthesis.

Select this compound for:

  • Rapid, Early-Stage Synthesis: When speed is critical and material cost is a secondary concern, such as in the rapid generation of analogs for initial structure-activity relationship (SAR) studies.

  • Challenging C-C Couplings: For Suzuki, Stille, Sonogashira, or Heck reactions where the bromo-analog proves sluggish or fails to react.

  • Mild Condition Requirements: When the substrate contains sensitive functional groups that cannot tolerate the more forcing conditions (higher temperatures, longer times) often required for aryl bromides.

Select 1-(4-bromophenyl)ethanamine for:

  • Large-Scale & Process Chemistry: When cost-of-goods is a major driver, the economic advantage of the bromo-reagent is paramount[5][17].

  • Robust C-N Couplings: It is often the preferred substrate for Buchwald-Hartwig aminations due to its high reactivity and avoidance of potential iodide-induced catalyst inhibition[13].

  • Route Scouting and Optimization: Its balance of reactivity, stability, and cost makes it an ideal starting point for developing scalable and economical synthetic routes.

By understanding the interplay of reactivity, stability, and cost, researchers can strategically leverage the unique advantages of both this compound and 1-(4-bromophenyl)ethanamine to efficiently achieve their synthetic targets.

References

  • Chemsrc. (2025). (S)-1-(4-Bromophenyl)ethanamine | CAS#:27298-97-1. Retrieved from Chemsrc. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

  • LookChem. (n.d.). (R)-(+)-1-(4-Bromophenyl)ethylamine. Retrieved from LookChem. [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)ethylamine. Retrieved from PubChem. [Link]

  • Thomas, S. P., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1745–1750. [Link]

  • PubChem. (n.d.). 1-(4-Iodophenyl)ethan-1-one. Retrieved from PubChem. [Link]

  • University of Tasmania. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. Retrieved from Figshare. [Link]

  • Jäger, S., & Gedenk, A. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2596–2643. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Shen, Q., & Hartwig, J. F. (2006). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, 71(1), 269–272. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from J&K Scientific. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from Andrew G. Myers Research Group, Harvard University. [Link]

  • Organic Syntheses. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1). Retrieved from Organic Syntheses. [Link]

  • PubChem. (n.d.). 2-(4-Iodophenyl)ethylamine. Retrieved from PubChem. [Link]

  • Fors, B. P., et al. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Organic Letters, 11(16), 3622–3625. [Link]

  • Khan, I., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 77. [Link]

  • FooDB. (2010). Showing Compound Ethanamine (FDB003242). Retrieved from FooDB. [Link]

  • Lefrada, L., et al. (2025). Synthesis and antimicrobial activity of 1,3-bis-butyl-5-(4-iodophenyl)-1,3,5-triazacyclohexane. ResearchGate. [Link]

  • CP Lab Safety. (n.d.). 1-(4-Iodophenyl)ethan-1-amine hydrochloride, min 98%, 1 gram. Retrieved from CP Lab Safety. [Link]

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A Comparative Guide to Chiral Resolving Agents: 1-(4-Iodophenyl)ethanamine versus (S)-1-phenylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the resolution of racemic mixtures remains a cornerstone for producing enantiomerically pure compounds. The choice of a chiral resolving agent is pivotal to the success of diastereomeric salt crystallization, a technique revered for its scalability and cost-effectiveness. This guide provides a detailed comparison between the archetypal resolving agent, (S)-1-phenylethylamine, and a lesser-explored but potentially advantageous alternative, 1-(4-Iodophenyl)ethanamine.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution via diastereomeric salt formation is a classical and widely practiced method for separating enantiomers.[1][2] This technique hinges on the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, which possess identical physical properties, diastereomers exhibit distinct physical characteristics, most notably solubility.[3] This difference allows for the selective crystallization of one diastereomer from a suitable solvent system, a process known as fractional crystallization. The crystallized diastereomeric salt can then be isolated, and the desired enantiomer liberated from the resolving agent, typically by an acid-base workup.

The efficacy of a chiral resolution is contingent on several factors, including the choice of resolving agent, the solvent system, and the crystallization conditions. An ideal resolving agent forms diastereomeric salts with a significant disparity in solubility, leading to high recovery and high enantiomeric excess (e.e.) of the desired enantiomer.

(S)-1-phenylethylamine: The Industry Standard

(S)-1-phenylethylamine, also known as (S)-α-methylbenzylamine, is a ubiquitous and extensively documented chiral resolving agent for racemic carboxylic acids.[4][5] Its commercial availability in both enantiomeric forms, coupled with its efficacy in resolving a broad spectrum of acidic compounds, has solidified its status as a first-choice resolving agent in both academic and industrial settings.[5][6]

Performance and Applications

The utility of (S)-1-phenylethylamine is well-demonstrated in the resolution of non-steroidal anti-inflammatory drugs (NSAIDs), a class of chiral carboxylic acids.[3] For instance, the resolution of racemic ibuprofen is a classic example where (S)-1-phenylethylamine is employed to selectively crystallize the diastereomeric salt of the therapeutically active (S)-ibuprofen.[2][7] Studies have shown that the choice of solvent and the stoichiometry of the resolving agent are critical in optimizing the yield and enantiomeric excess of the desired product.[2]

The mechanism of chiral recognition by (S)-1-phenylethylamine involves the formation of a three-dimensional lattice in the crystalline state, where hydrogen bonding and steric interactions play a crucial role in discriminating between the two enantiomers of the racemic acid.[8] The phenyl group of the amine and the substituents on the chiral acid influence the crystal packing, which in turn dictates the solubility of the diastereomeric salts.[8]

This compound: A Potential Alternative with Untapped Potential

This compound is a structural analog of 1-phenylethylamine, featuring an iodine atom at the para position of the phenyl ring. While it is recognized as a valuable chiral building block in organic synthesis, its application as a chiral resolving agent is not as extensively documented as its non-halogenated counterpart.[2]

Theoretical Advantages and Considerations

The introduction of an iodine atom onto the phenyl ring of the resolving agent could offer several theoretical advantages:

  • Heavy Atom Effect: The presence of the heavy iodine atom can significantly influence the crystal packing of the diastereomeric salts. This "heavy atom effect" can lead to more ordered and denser crystal lattices, potentially amplifying the solubility differences between the diastereomers and leading to a more efficient resolution.

  • Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that can provide additional stability to the crystal lattice and enhance chiral discrimination.

  • Modified Steric and Electronic Properties: The bulky and electron-withdrawing nature of the iodine atom alters the steric and electronic properties of the resolving agent, which could lead to more favorable interactions with certain racemic acids that are difficult to resolve with standard agents.

Despite these potential benefits, the lack of extensive experimental data necessitates a degree of empirical investigation when considering this compound as a resolving agent. Screening of various solvents and optimization of crystallization conditions would be crucial to unlocking its full potential.

Head-to-Head Comparison

Feature(S)-1-phenylethylamineThis compound
CAS Number 2627-86-356639-48-6
Molecular Formula C₈H₁₁NC₈H₁₀IN
Molecular Weight 121.18 g/mol 247.08 g/mol
Availability Readily available in both enantiomeric formsCommercially available
Documentation Extensively documented as a resolving agentLimited documentation as a resolving agent
Proven Applications Wide range of racemic acids, including NSAIDsPrimarily used as a chiral building block
Potential Advantages Well-established protocols, predictable performancePotential for enhanced resolution efficiency due to the heavy atom effect and halogen bonding

Experimental Protocols

Chiral Resolution of Racemic Ibuprofen using (S)-1-phenylethylamine

This protocol is a generalized procedure based on established methods for the resolution of ibuprofen.[2][7]

Materials:

  • Racemic Ibuprofen

  • (S)-1-phenylethylamine

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diastereomeric Salt Formation:

    • In a flask, dissolve racemic ibuprofen in a minimal amount of hot methanol.

    • In a separate container, dissolve an equimolar amount of (S)-1-phenylethylamine in methanol.

    • Slowly add the (S)-1-phenylethylamine solution to the ibuprofen solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

    • For enhanced crystallization, the flask can be placed in an ice bath.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

  • Liberation of (S)-Ibuprofen:

    • Suspend the collected diastereomeric salt in water.

    • Add 1 M HCl solution dropwise until the solution becomes acidic, which will protonate the amine and liberate the carboxylic acid.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Evaporate the solvent to obtain (S)-ibuprofen.

  • Recovery of (S)-1-phenylethylamine:

    • To the acidic aqueous layer from the previous step, add 1 M NaOH solution until the solution is basic.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Evaporate the solvent to recover the (S)-1-phenylethylamine.

Visualization of the Chiral Resolution Process

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Separation & Liberation racemic_acid Racemic Acid ((R)-Acid & (S)-Acid) salt_formation Reaction in Suitable Solvent racemic_acid->salt_formation resolving_agent Chiral Resolving Agent ((S)-Amine) resolving_agent->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Acid-(S)-Amine & (S)-Acid-(S)-Amine) salt_formation->diastereomeric_salts crystallization Cooling & Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomer (e.g., (S)-Acid-(S)-Amine) (Solid) crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomer (e.g., (R)-Acid-(S)-Amine) (in Solution) crystallization->more_soluble_salt filtration Filtration less_soluble_salt->filtration base_workup_filtrate Base Workup more_soluble_salt->base_workup_filtrate acid_workup_solid Acid Workup filtration->acid_workup_solid filtration->base_workup_filtrate Filtrate pure_s_enantiomer Pure (S)-Enantiomer acid_workup_solid->pure_s_enantiomer recovered_agent_s Recovered (S)-Amine acid_workup_solid->recovered_agent_s base_workup_filtrate->recovered_agent_s

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Conclusion

(S)-1-phenylethylamine stands as a robust and reliable chiral resolving agent with a vast body of literature supporting its application. Its performance is well-understood, making it a dependable choice for the resolution of a wide array of racemic acids.

This compound, while less explored, presents an intriguing profile. The presence of the iodine atom suggests the potential for enhanced chiral discrimination through the heavy atom effect and halogen bonding, which could translate to improved resolution efficiency for challenging racemic mixtures. However, the current lack of empirical data means that its application requires an initial investment in screening and optimization.

For researchers and drug development professionals, the choice between these two agents will depend on the specific requirements of the project. For well-precedented resolutions, (S)-1-phenylethylamine is the logical and efficient choice. For challenging separations where standard methods have failed, the exploration of this compound could prove to be a fruitful endeavor, potentially offering a novel solution to a persistent problem in asymmetric synthesis. Further research into the practical applications of halogenated phenylethylamines as chiral resolving agents is warranted to fully elucidate their capabilities and expand the toolkit available to synthetic chemists.

References

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  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.

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  • Diastereomeric salts of lactic acid and 1-phenylethylamine, their structures and relative stabilities. PubMed.

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  • (S)-1-(4-iodophenyl)ethanamine. Benchchem.

  • Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Hamilton College.

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A Comparative Guide to Chiral Auxiliaries: Evaluating Performance Against the Benchmark of 1-(4-Iodophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral auxiliary is a critical decision that can significantly impact the success of a synthetic campaign. This guide provides an in-depth technical comparison of several widely-used chiral auxiliaries, juxtaposed with an assessment of 1-(4-Iodophenyl)ethanamine. While the latter is commercially available, its application and efficiency as a chiral auxiliary are not extensively documented in peer-reviewed literature. This guide, therefore, establishes a performance benchmark using well-characterized auxiliaries to provide a framework for evaluating emerging or less-studied candidates like this compound.

The Role of Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a chemical reaction to stereoselectively form one enantiomer or diastereomer over another.[1] The auxiliary is subsequently removed, having imparted its chiral information to the product, and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is judged by several key criteria:

  • High Diastereo-/Enantioselectivity: The ability to induce a high degree of stereochemical control, typically measured in diastereomeric excess (de) or enantiomeric excess (ee).

  • Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions that do not compromise the newly formed stereocenter.[2]

  • Predictable Stereochemical Outcome: The stereochemical outcome of the reaction should be predictable, allowing for the targeted synthesis of a specific stereoisomer.

  • Availability and Cost-Effectiveness: The auxiliary should be readily available in both enantiomeric forms and be economically viable for the desired scale of synthesis.

This guide will focus on a comparative analysis of the following prominent chiral auxiliaries, with a discussion on the potential of this compound based on related structures.

  • Evans Oxazolidinones

  • Oppolzer's Sultam

  • Enders' SAMP/RAMP Hydrazones

  • 1-Phenylethylamine (α-PEA) and its Derivatives (including this compound)

Benchmarking Performance: A Comparative Analysis

To provide a clear comparison, the performance of these auxiliaries in key asymmetric transformations is summarized below.

Table 1: Performance of Chiral Auxiliaries in Asymmetric Alkylation
Chiral AuxiliarySubstrateElectrophileDiastereomeric Excess (de) / Enantiomeric Excess (ee)Yield (%)Reference(s)
Evans Oxazolidinone N-Propionyl oxazolidinoneAllyl iodide>98% de80-90%[3][4]
Oppolzer's Sultam N-Acyl sultamAlkyl halide>95% de70-90%[5]
SAMP Hydrazone Ketone hydrazoneMethyl iodide>96% ee57% (overall)[6][7]
1-Phenylethylamine Amide of a carboxylic acidAlkyl halideModerate to goodVaries[8][9]
This compound N/AN/AData not availableN/AN/A
Table 2: Performance of Chiral Auxiliaries in Asymmetric Aldol Reactions
Chiral AuxiliarySubstrateAldehydeDiastereomeric Excess (de)Yield (%)Reference(s)
Evans Oxazolidinone N-Acyl oxazolidinoneVarious aldehydes>99% de (syn)70-95%[1]
Oppolzer's Sultam N-Acyl sultamVarious aldehydesHigh (anti/syn control)Varies[10]
1-Phenylethylamine Imidazolidin-2-one derivativeVarious aldehydesHigh (anti-selective)Good[8]
This compound N/AN/AData not availableN/AN/A
Table 3: Performance of Chiral Auxiliaries in Asymmetric Diels-Alder Reactions
Chiral AuxiliaryDienophileDieneDiastereomeric Excess (de)Yield (%)Reference(s)
Oppolzer's Sultam N-Acryloyl sultamCyclopentadiene>95% de80-95%[11][12]
Evans Oxazolidinone N-Enoyl oxazolidinoneVarious dienes>90% de70-90%[1]
1-Phenylethylamine N/AN/AData not availableN/AN/A
This compound N/AN/AData not availableN/AN/A

In-Depth Analysis of Chiral Auxiliaries

Evans Oxazolidinones

Developed by David A. Evans, oxazolidinone auxiliaries are among the most reliable and widely used for stereoselective enolate chemistry.[1] Derived from readily available amino alcohols, they offer excellent stereocontrol in alkylation, aldol, and conjugate addition reactions. The stereochemical outcome is dictated by the steric hindrance of the substituent at the 4-position of the oxazolidinone ring, which directs the incoming electrophile to the opposite face of the chelated Z-enolate.

Experimental Workflow: Asymmetric Alkylation using an Evans Auxiliary

G cluster_0 Attachment cluster_1 Asymmetric Transformation cluster_2 Cleavage Acylation 1. Acylation of Oxazolidinone (n-BuLi, Acyl Chloride) Enolate 2. Enolate Formation (LDA or NaHMDS, -78 °C) Acylation->Enolate N-Acyloxazolidinone Alkylation 3. Alkylation (Electrophile, -78 °C to RT) Enolate->Alkylation Chelated Z-Enolate Cleavage 4. Hydrolytic Cleavage (LiOH, H2O2) Alkylation->Cleavage Alkylated Product Product Chiral Carboxylic Acid + Recovered Auxiliary Cleavage->Product

Caption: Workflow for asymmetric alkylation using an Evans oxazolidinone.

Oppolzer's Sultam

Based on camphor, Oppolzer's sultam is a highly effective chiral auxiliary, particularly for asymmetric Diels-Alder reactions, conjugate additions, and aldol reactions.[5] The rigid bicyclic structure provides a well-defined chiral environment, leading to high levels of stereocontrol. The sulfonamide functionality allows for strong chelation to Lewis acids, which is crucial for achieving high diastereoselectivity in many reactions.

Experimental Workflow: Asymmetric Diels-Alder Reaction using Oppolzer's Sultam

G cluster_0 Attachment cluster_1 Asymmetric Transformation cluster_2 Cleavage Acylation 1. Acylation of Sultam (e.g., Acryloyl Chloride) Cycloaddition 2. Diels-Alder Reaction (Diene, Lewis Acid) Acylation->Cycloaddition N-Enoyl Sultam Cleavage 3. Reductive Cleavage (e.g., LiAlH4) Cycloaddition->Cleavage Cycloadduct Product Chiral Alcohol + Recovered Auxiliary Cleavage->Product G cluster_0 Attachment cluster_1 Asymmetric Transformation cluster_2 Cleavage Hydrazone_Formation 1. Hydrazone Formation (Ketone/Aldehyde + SAMP) Azaenolate_Formation 2. Azaenolate Formation (LDA, -78 °C) Hydrazone_Formation->Azaenolate_Formation SAMP Hydrazone Alkylation 3. Alkylation (Electrophile) Azaenolate_Formation->Alkylation Chelated Azaenolate Cleavage 4. Ozonolysis or Hydrolysis Alkylation->Cleavage Alkylated Hydrazone Product Chiral Ketone/Aldehyde + Recovered Auxiliary Cleavage->Product

Caption: Workflow for asymmetric alkylation using a SAMP hydrazone.

1-Phenylethylamine (α-PEA) and its Derivatives

1-Phenylethylamine is a readily available and inexpensive chiral amine that has been widely used as a chiral auxiliary and resolving agent. [8][13]It is typically attached to a carboxylic acid to form an amide, which can then undergo diastereoselective reactions such as enolate alkylation or conjugate addition. The stereochemical control is generally attributed to the steric bulk of the phenyl group, which directs the approach of the electrophile.

While the parent 1-phenylethylamine often provides moderate to good diastereoselectivity, its derivatives can offer improved performance. The introduction of substituents on the phenyl ring can modulate the steric and electronic properties of the auxiliary, potentially leading to higher stereocontrol.

Assessing this compound: A Prospective View

There is a notable lack of published experimental data on the use of this compound as a chiral auxiliary in asymmetric synthesis. Consequently, a direct, data-driven comparison with the established auxiliaries discussed above is not currently possible. However, we can offer a prospective analysis based on the known behavior of 1-phenylethylamine and the electronic properties of the iodo-substituent.

The presence of an iodine atom at the para-position of the phenyl ring would introduce several effects:

  • Steric Hindrance: The iodo group is larger than a hydrogen atom, which could potentially increase the steric bulk of the auxiliary and lead to higher diastereoselectivity in reactions where steric control is the dominant factor.

  • Electronic Effects: Iodine is an electron-withdrawing group through induction but can also be a weak π-donor. These electronic effects could influence the acidity of the α-proton in the corresponding amide and the reactivity of the resulting enolate.

  • Potential for Further Functionalization: The carbon-iodine bond offers a handle for further synthetic transformations, such as cross-coupling reactions, which could be advantageous in certain synthetic strategies.

To properly assess the efficiency of this compound as a chiral auxiliary, a systematic experimental investigation would be required. A proposed workflow for such an evaluation is outlined below.

Proposed Experimental Protocol for Evaluating this compound in Asymmetric Alkylation

  • Amide Formation: React (S)-1-(4-iodophenyl)ethanamine with a prochiral carboxylic acid (e.g., propanoic acid) using standard amide coupling reagents (e.g., DCC/DMAP or conversion to the acid chloride followed by reaction with the amine) to form the corresponding N-acyl derivative.

  • Enolate Formation and Alkylation:

    • Dissolve the N-acyl-1-(4-iodophenyl)ethylamine in anhydrous THF at -78 °C.

    • Add a strong base such as lithium diisopropylamide (LDA) to generate the enolate.

    • Introduce an electrophile (e.g., benzyl bromide or allyl iodide) and allow the reaction to proceed.

  • Diastereoselectivity Analysis: Analyze the crude reaction mixture by ¹H NMR spectroscopy or HPLC to determine the diastereomeric ratio of the alkylated products.

  • Cleavage of the Auxiliary:

    • Subject the purified major diastereomer to acidic or basic hydrolysis to cleave the amide bond and liberate the chiral carboxylic acid and the this compound auxiliary. Harsh conditions may be required for amide cleavage. [14]5. Enantiomeric Excess Determination: Determine the enantiomeric excess of the resulting carboxylic acid using chiral HPLC or by conversion to a diastereomeric derivative.

This experimental protocol would provide the necessary data to populate the comparative tables and allow for a direct assessment of this compound's performance against the established benchmarks.

Conclusion and Future Outlook

The choice of a chiral auxiliary is a multifaceted decision that depends on the specific reaction, the desired stereochemical outcome, and practical considerations such as cost and availability. Evans oxazolidinones, Oppolzer's sultam, and Enders' SAMP/RAMP hydrazones represent a suite of highly reliable and effective tools for a wide range of asymmetric transformations, consistently delivering high levels of stereocontrol.

While this compound is an intriguing candidate due to its structural similarity to the proven 1-phenylethylamine auxiliary and the potential for enhanced steric and electronic effects, its efficacy remains to be demonstrated through rigorous experimental evaluation. The lack of published data underscores the importance of empirical validation for any new or modified chiral auxiliary. Researchers and drug development professionals are encouraged to utilize the established auxiliaries as a benchmark for performance when exploring novel chiral induction strategies. The systematic investigation of promising yet uncharacterized auxiliaries like this compound will undoubtedly contribute to the expanding toolkit of asymmetric synthesis.

References

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A Comparative Guide to the Spectroscopic Analysis of Diastereomeric Salts of 1-(4-Iodophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of spectroscopic methodologies for the analysis of diastereomeric salts of 1-(4-Iodophenyl)ethanamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC) in the critical process of chiral resolution.

Introduction: The Significance of Chiral Resolution in Pharmaceutical Synthesis

The stereochemistry of an active pharmaceutical ingredient (API) is a critical determinant of its pharmacological activity. For chiral molecules, one enantiomer often exhibits the desired therapeutic effect, while the other may be inactive or even responsible for adverse effects. This compound is a key chiral building block in the synthesis of various pharmaceutical compounds.[1] Its resolution into enantiomerically pure forms is, therefore, a crucial step in drug development.

A widely employed and industrially scalable method for chiral resolution is the formation of diastereomeric salts. This process involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, such as tartaric acid. The resulting diastereomeric salts possess different physicochemical properties, including solubility, which allows for their separation by fractional crystallization.[2][3] Once separated, the enantiomerically pure amine can be recovered.

This guide focuses on the spectroscopic techniques used to monitor and validate this separation process, ensuring the purity of the desired enantiomer.

The Workflow of Diastereomeric Salt Resolution

The overall process of resolving a racemic amine using a chiral acid is a multi-step workflow. The successful execution of each step is critical for achieving high enantiomeric purity.

G cluster_0 Chiral Resolution Workflow racemic_amine Racemic this compound ((R/S)-Amine) salt_formation Diastereomeric Salt Formation in a Suitable Solvent racemic_amine->salt_formation chiral_acid Chiral Resolving Agent ((+)-Tartaric Acid) chiral_acid->salt_formation fractional_crystallization Fractional Crystallization (Separation based on solubility) salt_formation->fractional_crystallization less_soluble Less Soluble Diastereomeric Salt ((S)-Amine-(+)-Tartrate) fractional_crystallization->less_soluble Solid more_soluble More Soluble Diastereomeric Salt ((R)-Amine-(+)-Tartrate in solution) fractional_crystallization->more_soluble Mother Liquor base_treatment_S Base Treatment (e.g., NaOH) less_soluble->base_treatment_S base_treatment_R Base Treatment (e.g., NaOH) more_soluble->base_treatment_R pure_S_amine Enantiomerically Enriched (S)-1-(4-Iodophenyl)ethanamine base_treatment_S->pure_S_amine pure_R_amine Enantiomerically Enriched (R)-1-(4-Iodophenyl)ethanamine base_treatment_R->pure_R_amine

Caption: Workflow for the chiral resolution of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Diastereomeric Purity

NMR spectroscopy is an indispensable tool for analyzing diastereomeric salts. While enantiomers are indistinguishable in an achiral solvent, the formation of diastereomers results in chemically distinct species that produce separate signals in the NMR spectrum.[4][5] This allows for the direct determination of diastereomeric purity and, consequently, the enantiomeric excess of the resolved amine.

Theoretical Basis

The differing spatial arrangements of the atoms in diastereomers lead to variations in the local electronic environments of the nuclei. This results in different chemical shifts (δ) for corresponding protons (¹H NMR) and carbons (¹³C NMR) in the two diastereomers. By integrating the signals corresponding to each diastereomer, a quantitative measure of their ratio can be obtained.

Illustrative ¹H NMR Data Comparison

The following table presents representative ¹H NMR chemical shifts for the methine proton (the proton attached to the chiral carbon) of the two diastereomeric tartrate salts of this compound.

Diastereomeric SaltRepresentative Chemical Shift (δ) of Methine Proton (ppm)
(S)-Amine-(+)-Tartrate~4.5
(R)-Amine-(+)-Tartrate~4.3

Note: These are illustrative values. Actual chemical shifts may vary depending on the solvent and concentration.

The difference in the chemical shifts of the methine proton provides a clear and quantifiable measure of the diastereomeric composition.

Experimental Protocol: ¹H NMR Analysis of Diastereomeric Salts
  • Sample Preparation: Dissolve approximately 10-20 mg of the diastereomeric salt mixture in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Identify the distinct signals corresponding to a specific proton (e.g., the methine proton) in each diastereomer. Integrate these signals to determine the relative ratio of the two diastereomers.

G cluster_1 NMR Analysis of Diastereomers start Diastereomeric Salt Mixture dissolve Dissolve in Deuterated Solvent start->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube acquire Acquire ¹H NMR Spectrum nmr_tube->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process analyze Identify & Integrate Diastereomeric Signals process->analyze result Determine Diastereomeric Ratio analyze->result

Caption: Workflow for NMR analysis of diastereomeric salts.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Method for Differentiation

FT-IR spectroscopy provides a vibrational fingerprint of a molecule and can be used to differentiate between diastereomers.[6] Although the differences in the spectra of diastereomers are often more subtle than in NMR, they can be used for rapid identification and quality control.

Theoretical Basis

Diastereomers have different three-dimensional structures, which can lead to variations in their vibrational modes. These differences are reflected in the FT-IR spectrum as shifts in peak positions, changes in peak intensities, or the appearance/disappearance of certain bands. Key regions to examine include the N-H stretching and bending regions of the amine salt and the C=O and O-H stretching regions of the tartrate counter-ion.

Illustrative FT-IR Data Comparison

The following table highlights key vibrational frequencies that can differ between the diastereomeric tartrate salts of this compound.

Vibrational ModeRepresentative Wavenumber (cm⁻¹) for (S)-Amine-(+)-TartrateRepresentative Wavenumber (cm⁻¹) for (R)-Amine-(+)-Tartrate
N-H Stretch (salt)~3200-3400 (broad)~3200-3400 (broad, slightly different shape)
C=O Stretch (carboxylate)~1720~1715
Fingerprint RegionMultiple differencesMultiple differences

Note: These are illustrative values. The fingerprint region (below 1500 cm⁻¹) is particularly sensitive to structural differences.

Experimental Protocol: FT-IR Analysis of Diastereomeric Salts
  • Sample Preparation: Prepare the solid sample using an appropriate technique, such as a KBr pellet or Attenuated Total Reflectance (ATR).

  • Instrument Setup: Use a calibrated FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Analysis: Compare the spectrum of the unknown sample to reference spectra of the pure diastereomers. Pay close attention to the key vibrational regions mentioned above.

Chiral High-Performance Liquid Chromatography (HPLC): For Enantiomeric Purity Determination

Chiral HPLC is the benchmark technique for determining the enantiomeric purity of the final resolved amine after the diastereomeric salt has been cleaved.[7] This method directly separates the enantiomers, allowing for highly accurate quantification of the enantiomeric excess (ee).

Theoretical Basis

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers. These differential interactions lead to different retention times, allowing for their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution.

Recommended Chiral HPLC Method

For the analysis of this compound, a polysaccharide-based chiral stationary phase is a good starting point, as these are known to be effective for a wide range of chiral amines.

ParameterRecommended Condition
Column Polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC)
Mobile Phase Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Note: Method development and optimization will be necessary to achieve the best separation.

Experimental Protocol: Chiral HPLC Analysis of Resolved this compound
  • Sample Preparation: Accurately weigh and dissolve a small amount of the resolved amine in the mobile phase.

  • Instrument Setup: Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution.

  • Data Acquisition and Analysis: Record the chromatogram and integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (ee) using the following formula:

    ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Conclusion

The successful chiral resolution of this compound relies on a suite of powerful spectroscopic techniques. NMR spectroscopy stands out for its ability to provide quantitative information on the diastereomeric purity of the intermediate salts. FT-IR offers a rapid, qualitative assessment of the diastereomers. Finally, chiral HPLC is the definitive method for determining the enantiomeric purity of the final resolved amine. By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the stereochemical integrity of their chiral building blocks and, ultimately, the quality and efficacy of the final pharmaceutical product.

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A Comparative Guide to the Applications of Halogenated Phenylethylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive literature review and comparative analysis of halogenated phenylethylamine derivatives. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological applications and toxicological profiles of these compounds. We will delve into the structural modifications, mechanisms of action, and the resulting therapeutic and psychoactive properties of key halogenated phenylethylamines, supported by experimental data and detailed protocols.

Introduction: The Phenylethylamine Scaffold and the Influence of Halogenation

The phenylethylamine (PEA) backbone is a fundamental structural motif found in a vast array of neuroactive compounds, including endogenous neurotransmitters like dopamine and norepinephrine.[1][2] Chemical modification of this scaffold has led to the development of numerous therapeutic agents and research tools. Halogenation, the substitution of a hydrogen atom with a halogen (fluorine, chlorine, bromine, or iodine), is a common strategy in medicinal chemistry to modulate the pharmacological properties of parent compounds.[3][4][5] The introduction of a halogen can significantly alter a molecule's lipophilicity, metabolic stability, and receptor binding affinity, leading to profound changes in its biological activity and, in some cases, toxicity.[3][4][5][6] This guide will explore the diverse applications of halogenated phenylethylamine derivatives, from potent psychedelics to selective neurotoxins used in research.

Chloro-Substituted Phenylethylamines: Potent Serotonergic Agents and Neurotoxins

The addition of a chlorine atom to the phenylethylamine structure, particularly at the para position of the phenyl ring, gives rise to compounds with pronounced effects on the serotonin system.

para-Chloroamphetamine (PCA), also known as 4-chloroamphetamine (4-CA), is a potent serotonin-releasing agent that, at higher doses, exhibits selective neurotoxicity towards serotonergic neurons.[7] This property has made PCA a valuable tool in neuroscience research for studying the consequences of serotonin depletion.

Mechanism of Action and Neurotoxicity: PCA is a substrate for the serotonin transporter (SERT), leading to the release of serotonin from presynaptic terminals.[7] Its neurotoxic effects are complex and thought to involve the metabolic activation of PCA into reactive intermediates and the subsequent generation of oxidative stress.[8][9][10] Studies have shown that the long-term depletion of serotonin and damage to serotonergic nerve fibers are hallmarks of PCA administration in animal models.[7][8] Interestingly, the neurotoxicity of PCA appears to be dependent on the presence of endogenous serotonin, suggesting that a metabolite of serotonin may contribute to the toxic effects.[11]

Applications in Research: Due to its selective neurotoxic action, PCA is widely used to create animal models of serotonin deficiency.[7] These models are instrumental in investigating the role of serotonin in various physiological and behavioral processes, including mood, appetite, and cognition.[7]

This protocol outlines a typical experiment to evaluate the neurotoxic effects of PCA on the serotonin system in rats.

  • Animal Model: Male Sprague-Dawley rats (200-250g) are housed under standard laboratory conditions.

  • Drug Administration: A neurotoxic dose of PCA (e.g., 10 mg/kg) or saline control is administered intraperitoneally.

  • Tissue Collection: At a predetermined time point (e.g., 7 days post-injection), animals are euthanized, and brains are rapidly dissected. The striatum and hippocampus, regions rich in serotonergic innervation, are isolated.

  • Neurochemical Analysis (High-Performance Liquid Chromatography with Electrochemical Detection - HPLC-EC):

    • Homogenize brain tissue in a perchloric acid solution.

    • Centrifuge the homogenate to pellet proteins.

    • Inject the supernatant into an HPLC-EC system to quantify serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA).

    • A significant reduction in 5-HT and 5-HIAA levels in the PCA-treated group compared to the control group indicates serotonergic neurotoxicity.

  • Immunohistochemistry for SERT:

    • Perfuse a separate cohort of animals with paraformaldehyde.

    • Section the brains and perform immunohistochemical staining using an antibody against the serotonin transporter (SERT).

    • A marked decrease in SERT-immunoreactive fibers in the brains of PCA-treated animals provides visual evidence of serotonergic terminal degeneration.

Bromo-Substituted Phenylethylamines: Potent and Long-Acting Psychedelics

Bromination of the phenylethylamine scaffold has yielded some of the most potent and long-lasting psychedelic compounds known.

2C-B is a synthetic psychedelic of the 2C family, known for producing a unique combination of hallucinogenic, mild stimulant, and entactogenic (empathy-enhancing) effects.[12][13] Its effects are often described as more manageable and less mentally challenging than those of classic psychedelics like LSD or psilocybin.[12]

Mechanism of Action: 2C-B is a potent partial agonist of the serotonin 5-HT2A receptor, which is the primary target for most psychedelic drugs.[12] Its interaction with this receptor is believed to mediate its hallucinogenic effects. The entactogenic properties of 2C-B may be attributed to its broader pharmacological profile, which includes interactions with other serotonin receptor subtypes.

Subjective Effects and Dosage: Oral doses of 2C-B typically range from 5 to 25 mg.[13][14] Lower doses tend to produce stimulant and entactogenic effects, while higher doses lead to more pronounced psychedelic experiences, including visual and auditory hallucinations.[13][14][15] The onset of effects is typically within 30-90 minutes, and the duration is 4-8 hours.[12]

Bromo-DragonFLY is a rigid analog of the DOx family of psychedelic amphetamines and is one of the most potent 5-HT2A receptor agonists known.[16][17][18] Its name is derived from the dragonfly-like shape of its chemical structure.[17]

Pharmacology and Toxicity: Bromo-DragonFLY exhibits extremely high affinity for the 5-HT2A receptor and is a full agonist at this site.[16] It also potently inhibits monoamine oxidase A (MAO-A), which can contribute to its toxicity.[16][18] The drug has a very long duration of action, with effects lasting up to 3 days.[16] A significant concern with Bromo-DragonFLY is its potent vasoconstrictive properties, which can lead to severe adverse effects, including limb ischemia and necrosis, and have been associated with fatalities.[18][19]

Fluoro-Substituted Phenylethylamines: A Spectrum of Stimulant and Entactogenic Effects

Fluorination of the amphetamine backbone has produced a range of "designer drugs" with varying degrees of stimulant and entactogenic properties.[20]

Compound Primary Effects Mechanism of Action Notes
2-Fluoroamphetamine (2-FA) StimulantPrimarily a norepinephrine-dopamine releasing agent.[20]Reported to have functional, focus-enhancing effects with less euphoria than other amphetamines.[21]
3-Fluoroamphetamine (3-FA) StimulantDopamine and norepinephrine releaser with less serotonergic activity.[22]Produces potent stimulant effects.[22]
4-Fluoroamphetamine (4-FA) Stimulant, EntactogenicReleases dopamine, norepinephrine, and serotonin.[23]Effects are often described as a cross between amphetamine and MDMA.[23]

Neurotoxicity of Halogenated Amphetamines: It is crucial to note that para-halogenation of amphetamines can increase their neurotoxic potential.[4][5][6] Studies have shown that para-chlorinated and para-fluorinated amphetamines can induce mitochondrial toxicity and apoptosis in neuronal cells.[5][6] The rank order of cytotoxicity for the para-substituents has been observed as chloride > fluoride > hydrogen.[6]

The following workflow describes the in vitro assays used to determine the potency and selectivity of halogenated phenylethylamines at monoamine transporters.

Caption: Workflow for in vitro characterization of monoamine transporter activity.

Signaling Pathways and Mechanisms

The diverse effects of halogenated phenylethylamines are mediated by their interactions with various G-protein coupled receptors (GPCRs) and monoamine transporters.

Psychedelic halogenated phenylethylamines, such as 2C-B and Bromo-DragonFLY, exert their effects primarily through agonism at the 5-HT2A receptor. This receptor is coupled to the Gq/G11 G-protein, and its activation initiates a downstream signaling cascade.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron 5-HT 5-HT 5-HT2A_R 5-HT2A Receptor Gq Gq/11 5-HT2A_R->Gq Activation PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 DAG DAG PIP2->DAG Cleavage IP3 IP3 PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces Downstream Downstream Effects (e.g., Gene Expression, Neuronal Excitability) PKC->Downstream Phosphorylation Ca_release->Downstream Modulation Psychedelic_Agonist Psychedelic Agonist (e.g., 2C-B, Bromo-DragonFLY) Psychedelic_Agonist->5-HT2A_R Binds to

Caption: Simplified 5-HT2A receptor signaling pathway activated by psychedelic phenylethylamines.

Conclusion

Halogenation of the phenylethylamine scaffold is a powerful tool for modulating neuroactive properties. This guide has provided a comparative overview of chlorinated, brominated, and fluorinated derivatives, highlighting their diverse applications, from research tools for studying the serotonin system to potent psychoactive compounds. The provided experimental protocols and diagrams serve as a foundation for researchers to further investigate the complex pharmacology and toxicology of these fascinating molecules. A thorough understanding of the structure-activity relationships of halogenated phenylethylamines is crucial for the development of novel therapeutics and for mitigating the potential harms of their recreational use.

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A Comparative Guide to Alternative Chiral Amines in the Synthesis of Key Pharmaceutical Targets

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral amines is a cornerstone of modern pharmaceutical development. It is estimated that over 40% of commercial pharmaceuticals contain a chiral amine moiety, making the choice of synthetic route a critical factor in terms of efficacy, safety, and manufacturing viability.[1] This guide provides an in-depth technical comparison of traditional and alternative methods for the synthesis of chiral amines for three blockbuster drugs: the anti-diabetic agent Sitagliptin , the Alzheimer's treatment Rivastigmine , and the overactive bladder medication Solifenacin . We will delve into the causality behind experimental choices, present comparative performance data, and provide detailed protocols to empower you in your synthetic endeavors.

The Imperative for Chiral Purity in Pharmaceuticals

Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. In a biological system, these enantiomers can have vastly different pharmacological, toxicological, and metabolic properties. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, harmful. Therefore, the synthesis of single-enantiomer drugs is of paramount importance. This guide will explore the evolution of synthetic strategies for producing enantiomerically pure pharmaceutical amines, moving from classical resolution and metal-catalyzed hydrogenations to the forefront of biocatalysis.

Sitagliptin: A Paradigm Shift from Chemocatalysis to Biocatalysis

Sitagliptin, the active ingredient in Januvia®, is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[2] The key stereocenter in sitagliptin is the β-amino group. The evolution of its manufacturing process is a landmark example of the successful implementation of biocatalysis on an industrial scale, offering significant advantages over the initial rhodium-catalyzed asymmetric hydrogenation.

Traditional Approach: Rhodium-Catalyzed Asymmetric Hydrogenation

The initial commercial synthesis of sitagliptin relied on the asymmetric hydrogenation of an enamine precursor using a rhodium-based catalyst with a chiral phosphine ligand, typically (R)-(-)-1-[(S)-2-(di-tert-butylphosphino)ferrocenyl]ethyl-di-tert-butylphosphine (t-Bu JOSIPHOS).[3][4]

Reaction Pathway:

Figure 1: Rhodium-catalyzed asymmetric hydrogenation for Sitagliptin synthesis.

This method, while effective, presented several challenges common to transition-metal catalysis, including the high cost and toxicity of the rhodium catalyst, the need for high-pressure hydrogenation, and the potential for metal contamination in the final active pharmaceutical ingredient (API).[5]

Alternative Approach: Engineered Transaminase (ATA)

In a groundbreaking development, a highly efficient and environmentally friendly biocatalytic process was developed using an engineered (R)-selective amine transaminase (ATA) from Arthrobacter sp.[1][6][7] This enzyme catalyzes the direct asymmetric amination of the prositagliptin ketone to the desired (R)-amine.

Reaction Pathway:

Figure 2: Biocatalytic synthesis of Sitagliptin using an engineered transaminase.

This biocatalytic route offers numerous advantages, including mild reaction conditions (ambient pressure and moderate temperature), high enantioselectivity, and the elimination of heavy metal catalysts. The process is also more sustainable, generating less waste.[8]

Performance Comparison: Rh-Catalysis vs. Transaminase
ParameterRhodium-Catalyzed HydrogenationEngineered Transaminase (ATA)
Catalyst Rh/(R)-tBu-JOSIPHOSEngineered ATA from Arthrobacter sp.
Yield ~98% (for hydrogenation step)[3]92% (overall process)[3]
Enantiomeric Excess (ee) >95% (up to >99.9% after crystallization)[9]>99.95%[3]
Reaction Conditions High pressure (250 psi H₂), MethanolAmbient pressure, 40°C, 50% DMSO[3]
Key Advantages Established technologyHigh enantioselectivity, mild conditions, green process
Key Disadvantages High cost, potential metal contamination, high pressureRequires enzyme development and optimization
Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Sitagliptin Enamine (Representative)

  • In a high-pressure reactor, dissolve the enamine precursor of sitagliptin in methanol.

  • Add the Rh(I)/(R)-tBu-JOSIPHOS catalyst (0.15 mol%).

  • Pressurize the reactor with hydrogen gas to 250 psi.

  • Stir the reaction mixture at the designated temperature until the reaction is complete (monitored by HPLC).

  • Upon completion, carefully vent the reactor and concentrate the reaction mixture.

  • The crude product is then purified, and the enantiomeric excess is enhanced through crystallization to yield sitagliptin phosphate.[3][9]

Protocol 2: Transaminase-Catalyzed Synthesis of Sitagliptin (Representative)

  • Prepare a solution of the prositagliptin ketone (200 g/L) in a mixture of DMSO and water (1:1).

  • Add the engineered (R)-selective transaminase (6 g/L) and isopropylamine as the amine donor.

  • Maintain the reaction mixture at 40°C and a controlled pH.

  • Monitor the reaction progress by HPLC until completion.

  • Upon completion, the product can be extracted and isolated as sitagliptin phosphate.[3]

Rivastigmine: A Diverse Landscape of Chiral Amine Synthesis

Rivastigmine, marketed as Exelon®, is a cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. The therapeutic activity resides in the (S)-enantiomer.[6] The synthesis of (S)-rivastigmine has been approached through various strategies, showcasing the versatility of both chemical and enzymatic methods.

Traditional and Alternative Synthetic Routes

Several methods have been developed for the synthesis of the key chiral amine intermediate of rivastigmine. These include classical resolution of a racemic mixture, asymmetric chemical catalysis, and biocatalytic approaches.

1. Asymmetric Reductive Amination (Chemical Catalysis): A highly efficient method involves the direct asymmetric reductive amination of a ketone precursor using an iridium catalyst with a chiral phosphoramidite ligand. This approach offers high yields and enantioselectivity in a single step to forge the chiral amine.[6][10]

2. Lipase-Catalyzed Kinetic Resolution (Biocatalysis): This chemoenzymatic approach utilizes a lipase, such as Candida antarctica lipase B (CALB), to selectively acylate one enantiomer of a racemic alcohol or amine precursor, allowing for the separation of the desired enantiomer.[8][11]

3. Transaminase-Catalyzed Asymmetric Amination (Biocatalysis): Similar to the sitagliptin synthesis, ω-transaminases can be employed for the asymmetric amination of an appropriate acetophenone precursor to directly generate the chiral amine intermediate of rivastigmine with high enantiopurity.[12][13]

Performance Comparison of Rivastigmine Synthesis Routes
ParameterAsymmetric Reductive Amination (Ir-catalyst)Lipase-Catalyzed Kinetic ResolutionTransaminase-Catalyzed Amination
Catalyst/Enzyme Iridium-phosphoramidite complex[6]Candida antarctica lipase B (CALB)[8]ω-Transaminases[12]
Yield 93% (for the key amination step)[6]Good overall yield[8]High-yielding[12]
Enantiomeric Excess (ee) 96%[6]>99% (for the resolved precursor)>99%
Key Advantages High efficiency and stereoselectivity in one stepMild reaction conditions, high enantiopurityDirect formation of the chiral amine, high ee
Key Disadvantages Use of a precious metal catalystTheoretical maximum yield of 50% for the desired enantiomerRequires screening and optimization of enzymes
Experimental Protocols

Protocol 3: Asymmetric Reductive Amination for (S)-Rivastigmine Intermediate (Representative)

  • In a reaction vessel under an inert atmosphere, dissolve the 3-acetylphenyl ethyl(methyl)carbamate precursor in dichloromethane.

  • Add the iridium catalyst precursor and the chiral phosphoramidite ligand.

  • Introduce diphenylmethanamine as the amine source and an acid additive such as trifluoroacetic acid.

  • Pressurize the vessel with hydrogen gas (50 atm) and heat to 50°C.

  • After the reaction is complete, the product is isolated and purified. The diphenylmethyl protecting group is subsequently removed to yield the chiral primary amine.[6]

Protocol 4: Transaminase-Catalyzed Synthesis of (S)-Rivastigmine Intermediate (Representative)

  • In a buffered aqueous solution, combine the 3'-hydroxyacetophenone precursor, an amine donor (e.g., L-alanine), and the selected ω-transaminase.

  • Include a cofactor regeneration system, such as lactate dehydrogenase and glucose dehydrogenase, to drive the reaction equilibrium.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.

  • Monitor the conversion and enantiomeric excess by GC or HPLC.

  • Upon completion, extract and purify the resulting (S)-1-(3-hydroxyphenyl)ethylamine.

Solifenacin: Advances in Asymmetric Hydrogenation

Solifenacin, sold under the brand name Vesicare®, is a competitive muscarinic receptor antagonist used to treat overactive bladder. The active enantiomer is (1S, 3'R)-solifenacin. A key step in its synthesis is the creation of the chiral (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline intermediate.

Primary Synthetic Approach: Asymmetric Hydrogenation

The industrial synthesis of the chiral amine intermediate for solifenacin often employs the asymmetric hydrogenation of the corresponding 1-phenyl-3,4-dihydroisoquinoline precursor. Iridium catalysts bearing chiral ligands, such as (S)-P-Phos, have proven to be highly effective for this transformation.[14]

Reaction Pathway:

Figure 3: Asymmetric hydrogenation for the synthesis of a key Solifenacin intermediate.

Performance Data for Solifenacin Intermediate Synthesis
ParameterAsymmetric Hydrogenation (Ir-catalyst)
Catalyst [Ir(COD)Cl]₂/(S)-P-Phos[14]
Yield 95% (on a 200g scale)[14]
Enantiomeric Excess (ee) 98%[14]
Reaction Conditions 60°C, 20 bar H₂, THF, H₃PO₄ additive[14]
Key Advantages High yield and enantioselectivity, scalable process
Key Disadvantages Requires a precious metal catalyst and pressurized hydrogen
Experimental Protocol

Protocol 5: Asymmetric Hydrogenation for Solifenacin Intermediate (Representative)

  • Charge a pressure reactor with the hydrochloride salt of 1-phenyl-3,4-dihydroisoquinoline, the iridium catalyst precursor ([Ir(COD)Cl]₂), and the chiral ligand ((S)-P-Phos) in tetrahydrofuran (THF).

  • Add phosphoric acid as an additive.

  • Pressurize the reactor with hydrogen to 20 bar.

  • Heat the reaction mixture to 60°C and stir until the reaction is complete.

  • After completion, cool the reactor, vent the pressure, and work up the reaction mixture to isolate the (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline product.[14]

Conclusion: The Expanding Toolbox for Chiral Amine Synthesis

The synthesis of chiral amines for pharmaceutical applications has undergone a remarkable evolution. While traditional methods like resolution and transition metal-catalyzed asymmetric synthesis remain valuable tools, the rise of biocatalysis offers powerful, sustainable, and highly selective alternatives. The case of sitagliptin, where an engineered transaminase replaced a rhodium-catalyzed process, stands as a testament to the industrial viability of enzymatic methods. For drugs like rivastigmine, a diverse array of both chemical and biological approaches provides chemists with a range of options to suit specific needs. As our understanding of enzyme engineering and catalyst design continues to grow, the toolbox for the synthesis of enantiomerically pure amines will undoubtedly expand, enabling the development of safer, more effective, and more sustainably produced medicines.

References

  • Fuchs, M., Koszelewski, D., Tauber, K., Kroutil, W., & Faber, K. (2010). Chemoenzymatic asymmetric total synthesis of (S)-Rivastigmine using ω-transaminases. Chemical Communications, 46(31), 5500-5502. [Link]

  • Gao, G., Du, S., Yang, Y., Lei, X., Huang, H., & Chang, M. (2018). Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine. Molecules, 23(9), 2207. [Link]

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A Cost-Benefit Analysis of 1-(4-Iodophenyl)ethanamine in Industrial Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-(4-Iodophenyl)ethanamine

(S)-1-(4-Iodophenyl)ethanamine is a chiral building block of significant interest in the pharmaceutical and fine chemical industries.[1] Its structure, featuring a stereogenic center and a versatile iodinated phenyl ring, makes it a valuable precursor for the synthesis of complex, high-value molecules. The iodine atom, in particular, serves as a handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. The demand for enantiomerically pure amines like this compound has spurred the development of various synthetic strategies, moving from classical chemical methods to more sustainable and efficient biocatalytic routes.[1]

This guide provides a comprehensive cost-benefit analysis of the primary industrial synthesis routes to this compound and its analogues. We will delve into a comparative assessment of biocatalytic and traditional chemical methods, focusing on key performance indicators such as yield, enantioselectivity, cost-effectiveness, safety, and environmental impact.

Comparative Analysis of Synthetic Strategies: Biocatalysis vs. Chemical Synthesis

The industrial production of chiral amines is dominated by two main approaches: traditional chemical synthesis and biocatalysis. While chemical methods have been the historical workhorses, biocatalysis is rapidly emerging as a powerful and often superior alternative.[2][3][4][5]

The Green Advantage of Biocatalysis

Biocatalytic processes, which employ enzymes as catalysts, offer significant environmental and safety benefits over their chemical counterparts.[2][3][4][5] Enzymes operate under mild conditions—typically ambient temperature and pressure in aqueous media—drastically reducing energy consumption and the need for hazardous organic solvents.[2][4] Their high selectivity minimizes the formation of byproducts, simplifying purification processes and reducing waste generation.[2] A life cycle assessment comparing chemical and biocatalytic synthesis of another pharmaceutical intermediate found that the enzymatic route had a global warming potential that was 18 times lower than the chemical synthesis.[6]

Economic Considerations: The Enzyme Cost Dilemma

Despite the clear environmental advantages, the economic viability of biocatalysis hinges significantly on the cost of the enzyme.[7][8] In many biocatalytic processes for chiral amine synthesis, the enzyme can account for over 90% of the raw material costs.[7][8] However, advancements in enzyme engineering and the potential for enzyme immobilization and reuse are progressively mitigating this cost barrier.[7]

Synthetic Route Analysis: A Head-to-Head Comparison

The primary precursor for the synthesis of this compound is 4'-iodoacetophenone. The cost of this starting material is a crucial factor in the overall process economics. Current market prices for 4'-iodoacetophenone (98% purity) are approximately $40.50 for 5g, and around £15.00 for 25g, £45.00 for 100g, and £220.00 for 500g, indicating a decrease in price per gram at larger scales.[9][10]

We will now compare the two most promising industrial routes from 4'-iodoacetophenone: Asymmetric Transfer Hydrogenation (a chemical approach) and Transaminase-Mediated Biocatalysis.

Route 1: Asymmetric Transfer Hydrogenation (Chemical Synthesis)

Asymmetric transfer hydrogenation (ATH) is a widely used chemical method for the synthesis of chiral amines.[11][12] This technique typically employs a transition metal catalyst, such as a Ruthenium or Iridium complex with a chiral ligand, to reduce the imine formed in situ from the ketone and an amine source.[13]

Workflow for Asymmetric Transfer Hydrogenation:

ketone 4'-Iodoacetophenone imine Imine Intermediate ketone->imine Condensation amine_source Amine Source (e.g., NH4OAc) amine_source->imine product (S)-1-(4-Iodophenyl)ethanamine imine->product Asymmetric Reduction catalyst Chiral Ru/Ir Catalyst catalyst->product hydride Hydride Source (e.g., Formic Acid/Triethylamine) hydride->product

Caption: Asymmetric Transfer Hydrogenation Workflow.

Experimental Protocol (Adapted from analogous reactions):

  • A solution of 4'-iodoacetophenone and an amine source (e.g., ammonium formate) in a suitable solvent (e.g., isopropanol) is prepared in a reactor.

  • A chiral ruthenium or iridium catalyst (e.g., [RuCl(p-cymene)((S,S)-Ts-DPEN)]) is added under an inert atmosphere.

  • The reaction mixture is heated to a specified temperature (typically 40-80°C) and stirred for several hours until completion.

  • The product is isolated and purified using standard techniques such as extraction and distillation or crystallization.

Performance and Cost-Benefit Analysis:

Parameter Asymmetric Transfer Hydrogenation References
Typical Yield >90%[12]
Enantiomeric Excess (ee) >95%[12][13]
Reaction Time 1-24 hours[12]
Key Advantages High yields and enantioselectivities, well-established technology.[12]
Potential Limitations Use of expensive and potentially toxic heavy metal catalysts, requires organic solvents, potential for catalyst deactivation.[11][14]
Cost Drivers Chiral ligand and transition metal catalyst, organic solvents.
Safety & Environmental Use of flammable solvents and potentially pyrophoric catalysts. Generates metal-containing waste streams.[11]
Route 2: Transaminase-Mediated Biocatalysis

Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor, producing a chiral amine.[15] This biocatalytic approach is highly enantioselective and operates under mild, environmentally friendly conditions.[15]

Workflow for Transaminase-Mediated Synthesis:

ketone 4'-Iodoacetophenone product (S)-1-(4-Iodophenyl)ethanamine ketone->product Transamination amine_donor Amine Donor (e.g., Isopropylamine) coproduct Acetone amine_donor->coproduct transaminase Transaminase (e.g., ATA-025) transaminase->product plp PLP (Cofactor) plp->product

Caption: Transaminase-Mediated Synthesis Workflow.

Experimental Protocol (Adapted from analogous reactions):

  • A buffered aqueous solution (e.g., phosphate buffer, pH 8.0) is prepared in a bioreactor.

  • 4'-iodoacetophenone is added, often with a co-solvent like DMSO to improve solubility.[16][17]

  • A suitable transaminase enzyme (e.g., ATA-025) and the cofactor pyridoxal-5'-phosphate (PLP) are added.[16]

  • An amine donor, such as isopropylamine, is added in excess to drive the reaction equilibrium towards the product.[18]

  • The reaction is incubated at a controlled temperature (e.g., 45°C) with gentle agitation for 24-48 hours.[16]

  • The product is extracted from the aqueous phase using an organic solvent and then purified.

Performance and Cost-Benefit Analysis:

Parameter Transaminase-Mediated Biocatalysis References
Typical Yield >90% (conversion)[16]
Enantiomeric Excess (ee) >99%[16][19]
Reaction Time 24-72 hours[16][20]
Key Advantages High enantioselectivity, mild reaction conditions, environmentally friendly (aqueous media), reduced waste.[3][15]
Potential Limitations Enzyme cost can be high, product inhibition may limit conversion, requires optimization of reaction parameters (pH, temp).[7][17]
Cost Drivers Transaminase enzyme, cofactor (PLP), amine donor.[7][8]
Safety & Environmental Generally safe, uses aqueous media, biodegradable catalyst.[2][4]

Head-to-Head Cost Comparison: A Case Study

A detailed economic assessment of a similar process, the synthesis of (S)-α-methylbenzylamine, provides valuable insights into the cost structure of chiral amine production.[7][8]

Cost Component Transamination Route Reductive Amination (Biocatalytic) References
Raw Materials 99.57% of total cost99.39% of total cost[7][8]
- Biocatalyst 92.3% of raw material cost96.39% of raw material cost[7][8]
Unit Price of Product $0.51/g$2.06/g (can be reduced to $0.5-0.6/g with improved enzyme activity)[7][8]

This data underscores the critical role of enzyme cost and activity in the overall economic feasibility of biocatalytic routes. While the initial unit price for the reductive amination route was higher due to lower enzyme activity, the study projected that a 4-5 fold increase in activity could make it cost-competitive with the transamination route.[7]

Alternative Chiral Building Blocks

In pharmaceutical development, several analogues of this compound are utilized, depending on the desired properties of the final molecule. These include:

  • 1-(4-Bromophenyl)ethanamine: The bromo-analogue is often used when a different reactivity in cross-coupling reactions is desired.

  • 1-(4-Methoxyphenyl)ethanamine: The methoxy group can alter the electronic properties and bioavailability of the final compound. An improved industrial synthesis for this compound has been patented, highlighting its commercial importance.[21]

  • 1-(4-(Trifluoromethyl)phenyl)ethylamine: The trifluoromethyl group is a common bioisostere for a methyl group and can significantly impact a drug's metabolic stability and lipophilicity.[17]

The choice between these building blocks depends on the specific requirements of the drug discovery program, and the cost-benefit analysis for their synthesis would follow a similar logic to that presented for this compound.

Conclusion and Future Outlook

The industrial synthesis of this compound presents a clear choice between established chemical methods and emerging biocatalytic routes.

  • Asymmetric transfer hydrogenation offers a rapid and high-yielding process, but at the cost of using expensive and environmentally challenging heavy metal catalysts.

  • Transaminase-mediated biocatalysis provides a greener, safer, and highly selective alternative. The primary hurdle remains the cost of the enzyme, but with ongoing advancements in enzyme engineering and process optimization, this route is becoming increasingly economically competitive.

For companies prioritizing sustainability, reduced environmental impact, and worker safety, biocatalysis is the clear front-runner. As the cost of industrial enzymes continues to decrease and their efficiency improves, the economic case for biocatalysis will only strengthen, making it the preferred method for the industrial synthesis of this compound and other valuable chiral amines.

References

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A Comparative Guide to Catalytic Cross-Coupling Reactions with 1-(4-Iodophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of chiral building blocks is a cornerstone of modern synthesis. 1-(4-Iodophenyl)ethanamine, with its versatile iodo-group and chiral amine center, represents a valuable scaffold for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of various catalytic systems for the functionalization of this substrate via three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. By understanding the nuances of catalyst performance, researchers can make informed decisions to optimize their synthetic routes, leading to higher yields, selectivity, and efficiency.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional molecule offering a chiral primary amine and a reactive aryl iodide. The amine group provides a handle for amide bond formation, further derivatization, or can act as a directing group in certain transformations. The carbon-iodine bond is an excellent linchpin for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal catalysis. The inherent chirality of the molecule makes it a particularly attractive starting material for the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.

This guide will dissect the performance of different catalyst systems for the three most synthetically valuable cross-coupling reactions involving aryl iodides. We will explore the interplay between palladium precursors, ligands, bases, and solvents, and provide experimental data from analogous systems to guide your catalyst selection.

I. Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds, making it ideal for the synthesis of biaryl structures. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position.

Catalyst System Evaluation

The success of a Suzuki-Miyaura coupling is highly dependent on the catalyst system. While numerous palladium catalysts are available, for a substrate like this compound, the choice of ligand is paramount. The presence of the primary amine can potentially lead to catalyst inhibition through coordination to the palladium center. Therefore, ligands that can form stable and highly active catalytic species are preferred.

Catalyst SystemLigand TypeKey AdvantagesExpected Performance with this compound
Pd(PPh₃)₄ Monodentate PhosphineReadily available, well-established.Moderate to good yields. Potential for longer reaction times due to competitive amine coordination.
Pd(OAc)₂ / SPhos or XPhos Bulky BiarylphosphineHigh activity, good for sterically hindered substrates, tolerant of functional groups.Excellent yields and faster reaction rates. The bulky nature of the ligand can mitigate amine coordination.
PdCl₂(dppf) FerrocenylphosphineRobust, good for a wide range of substrates.Good to excellent yields. The bidentate nature of the ligand provides catalyst stability.
Nickel-based catalysts (e.g., NiCl₂(dme)) Ligandless or with simple phosphinesCost-effective alternative to palladium.Can be effective, but may require higher temperatures and are often more sensitive to air and moisture.[1]

Expert Insight: For the Suzuki-Miyaura coupling of this compound, starting with a bulky biarylphosphine ligand such as SPhos or XPhos in combination with a palladium precursor like Pd(OAc)₂ or a pre-catalyst is highly recommended. These ligands have demonstrated superior performance in couplings of functionalized aryl halides, including those with amine substituents.

Experimental Workflow & Catalytic Cycle

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Combine this compound, boronic acid, and base in a flask. B 2. Add solvent and degas the mixture. A->B C 3. Add Palladium catalyst and ligand. B->C D 4. Heat the reaction mixture under inert atmosphere. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Quench the reaction and perform aqueous work-up. E->F G 7. Purify the product by column chromatography. F->G

Figure 1: General workflow for a Suzuki-Miyaura coupling experiment.

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-I PdII_Aryl Ar-Pd(II)-I(L₂) OA->PdII_Aryl Trans Transmetalation PdII_Aryl->Trans Ar'B(OH)₂ + Base PdII_Biaryl Ar-Pd(II)-Ar'(L₂) Trans->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Product Ar-Ar' RE->Product

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Representative Experimental Protocol (Analogous System)

The following protocol for the Suzuki-Miyaura coupling of N-Boc-4-iodophenylalanine, a structurally similar substrate, can be adapted for this compound.

Reaction: Suzuki-Miyaura coupling of N-Boc-4-iodophenylalanine with Phenylboronic Acid.

Materials:

  • N-Boc-4-iodophenylalanine (1 equivalent)

  • Phenylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (5 mol%)

  • K₃PO₄ (2 equivalents)

  • 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a dry Schlenk flask, add N-Boc-4-iodophenylalanine, phenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture.

  • Add Pd₂(dba)₃ and SPhos to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[2][3] For this compound, this reaction can be employed in two ways: either by using the amine functionality of the molecule to couple with another aryl halide, or by using the iodo-group to couple with a different amine. The latter is a more common and versatile approach for diversification.

Catalyst System Evaluation

Similar to the Suzuki coupling, the choice of ligand is critical for a successful Buchwald-Hartwig amination, especially to overcome potential catalyst inhibition and to facilitate the coupling of a primary amine.

Catalyst SystemLigand TypeKey AdvantagesExpected Performance for C-N coupling with this compound
Pd(OAc)₂ / BINAP Bidentate PhosphineGood for coupling primary amines, well-established.Good yields, though may require higher temperatures and longer reaction times.[3]
Pd₂(dba)₃ / XPhos or RuPhos Bulky BiarylphosphineHigh turnover numbers, broad substrate scope, effective for challenging couplings.Excellent yields, often at lower catalyst loadings and milder conditions.
[Pd(cinnamyl)Cl]₂ / cataCXium® A Palladacycle/Carbene PrecatalystAir-stable, easy to handle, highly active.High yields and good functional group tolerance.

Expert Insight: For the Buchwald-Hartwig amination of this compound with another amine, employing a second or third-generation Buchwald ligand like XPhos or RuPhos is recommended for achieving high yields and good reaction rates. These ligands have been specifically designed to overcome the challenges associated with coupling primary amines.

Experimental Workflow & Catalytic Cycle

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Combine this compound, coupling amine, and base in a flask. B 2. Add solvent and degas the mixture. A->B C 3. Add Palladium catalyst and ligand. B->C D 4. Heat the reaction mixture under inert atmosphere. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Quench the reaction and perform aqueous work-up. E->F G 7. Purify the product by column chromatography. F->G

Figure 3: General workflow for a Buchwald-Hartwig amination experiment.

The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-I PdII_Aryl Ar-Pd(II)-I(L₂) OA->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine [Ar-Pd(II)(NHR'R'')(L₂)]⁺I⁻ Amine_Coord->PdII_Amine Deprot Deprotonation PdII_Amine->Deprot Base PdII_Amido Ar-Pd(II)-NR'R''(L₂) Deprot->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product Ar-NR'R'' RE->Product

Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Representative Experimental Protocol

The following is a general protocol for the Buchwald-Hartwig amination of an aryl iodide with an aniline, which can be adapted for this compound.[4]

Reaction: Buchwald-Hartwig coupling of this compound with Aniline.

Materials:

  • This compound (1 equivalent)

  • Aniline (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • NaOt-Bu (1.5 equivalents)

  • Toluene

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, XPhos, and NaOt-Bu.

  • Add this compound and aniline, followed by toluene.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

III. Heck Reaction: Vinylation of the Aryl Iodide

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene.[5] This allows for the introduction of a vinyl group at the 4-position of this compound, a versatile functional group for further transformations.

Catalyst System Evaluation

A key challenge in the Heck reaction of substrates containing a free amine is the potential for N-arylation as a side reaction or catalyst inhibition. Therefore, careful selection of the catalyst and reaction conditions is crucial.

Catalyst SystemLigand TypeKey AdvantagesExpected Performance with this compound
Pd(OAc)₂ / PPh₃ Monodentate PhosphineClassical and cost-effective.Moderate yields. May require higher temperatures and careful control of base to minimize side reactions.
PdCl₂(PPh₃)₂ Pre-formed complexEasy to handle.Similar performance to the in-situ generated Pd(OAc)₂/PPh₃ system.
**"Ligandless" (e.g., Pd(OAc)₂) **NoneSimple, avoids costly ligands.Can be effective for reactive aryl iodides, but may lead to lower yields and catalyst decomposition.
Palladacycle catalysts Herrmann's or Fu's catalystHighly active, stable.Good to excellent yields, often at lower catalyst loadings.

Expert Insight: For the Heck reaction of this compound, a classical system like Pd(OAc)₂ with triphenylphosphine is a good starting point. The use of a hindered amine base, such as triethylamine or diisopropylethylamine, is often employed to minimize N-arylation. If side reactions are problematic, employing a more robust palladacycle catalyst can offer improved selectivity and yield.

Experimental Workflow & Catalytic Cycle

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Combine this compound, alkene, and base in a flask. B 2. Add solvent and degas the mixture. A->B C 3. Add Palladium catalyst. B->C D 4. Heat the reaction mixture under inert atmosphere. C->D E 5. Monitor reaction progress by TLC or GC. D->E F 6. Filter off palladium black and perform aqueous work-up. E->F G 7. Purify the product by column chromatography. F->G Heck_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-I PdII_Aryl Ar-Pd(II)-I(L₂) OA->PdII_Aryl Insertion Migratory Insertion PdII_Aryl->Insertion R-CH=CH₂ PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-I(L₂) Insertion->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdH H-Pd(II)-I(L₂) Beta_Elim->PdH Product Ar-CH=CH-R Beta_Elim->Product Red_Elim Reductive Elimination PdH->Red_Elim Base Red_Elim->Pd0

Figure 6: Simplified catalytic cycle for the Heck reaction.
Representative Experimental Protocol

The following is a general protocol for the Heck reaction of an aryl iodide with styrene.

Reaction: Heck coupling of this compound with Styrene.

Materials:

  • This compound (1 equivalent)

  • Styrene (1.5 equivalents)

  • Pd(OAc)₂ (1 mol%)

  • PPh₃ (2 mol%)

  • Triethylamine (2 equivalents)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • To a sealed tube, add this compound, Pd(OAc)₂, and PPh₃.

  • Add DMF, styrene, and triethylamine.

  • Seal the tube and heat the reaction to 100-120 °C for 12-24 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The choice of catalyst for cross-coupling reactions with this compound is critical for achieving optimal results. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of bulky, electron-rich biarylphosphine ligands such as SPhos and XPhos with a palladium source generally provides the highest yields and reaction rates, effectively mitigating potential catalyst inhibition by the amine functionality. For the Heck reaction, classical conditions with Pd(OAc)₂ and PPh₃ are often sufficient, though careful control of the base is necessary to avoid side reactions. As with any catalytic reaction, empirical optimization of the specific catalyst, ligand, base, and solvent for each unique substrate combination is highly recommended to achieve the desired outcome with maximum efficiency.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

Sources

The Strategic Utility of 1-(4-Iodophenyl)ethanamine in Advanced Drug Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in the vanguard of medicinal chemistry and drug development, the selection of molecular building blocks is a critical determinant of a program's ultimate success. Among the vast armamentarium of available synthons, 1-(4-Iodophenyl)ethanamine and its derivatives have emerged as particularly potent scaffolds, primarily in the realm of high-fidelity diagnostic imaging agents for neurodegenerative diseases. This guide provides an in-depth, comparative analysis of its application, supported by experimental data and protocols, to empower researchers in their strategic decision-making.

The this compound Scaffold: A Gateway to Enhanced In Vivo Imaging

The this compound moiety offers a unique constellation of properties that render it exceptionally valuable. The presence of an iodine atom provides a handle for radioiodination with isotopes such as ¹²³I, ¹²⁵I, and ¹³¹I, which are pivotal for Single-Photon Emission Computed Tomography (SPECT) and other radiolabeling applications. Furthermore, the phenyl-ethylamine backbone is a common motif in neuroactive compounds, facilitating entry into the central nervous system. The strategic placement of the iodine at the para position often contributes to favorable binding affinities and pharmacokinetic profiles of the resulting molecules.

Case Study 1: [¹²⁵I]IMPY - A Thioflavin-T Derivative for High-Contrast Amyloid Plaque Imaging

One of the most compelling demonstrations of the utility of the iodophenyl scaffold is in the development of [¹²⁵I]IMPY (6-iodo-2-(4'-dimethylamino-)phenyl-imidazo[1,2-a]pyridine), a derivative of thioflavin-T for the in vivo imaging of β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease.

Experimental Insights and Causality

The design of IMPY was predicated on the need for a radiotracer with high binding affinity for Aβ plaques, excellent brain penetration, and rapid washout from non-target tissues to ensure a high signal-to-noise ratio. The inclusion of the 6-iodo-imidazo[1,2-a]pyridine core, derived from a related scaffold, was instrumental in achieving these objectives.

In Vitro Performance: [¹²⁵I]IMPY exhibits a high binding affinity for synthetic Aβ₄₀ aggregates, with a Ki of 15 ± 5 nM[1]. This affinity is crucial for the specific labeling of amyloid plaques in the brain. Autoradiography studies on postmortem Alzheimer's disease brain sections have confirmed the selective binding of [¹²⁵I]IMPY to Aβ plaques[1][2].

In Vivo Performance: Biodistribution studies in normal mice demonstrated excellent brain uptake of [¹²⁵I]IMPY, with 2.9% of the injected dose per gram of brain tissue at 2 minutes post-injection, followed by a rapid washout to 0.2% at 60 minutes[1]. This pharmacokinetic profile is highly desirable for an imaging agent. Furthermore, ex vivo autoradiography in transgenic mouse models (Tg2576) overexpressing amyloid plaques showed distinct and specific labeling of plaques with low background activity[1].

Comparative Analysis: [¹²⁵I]IMPY vs. Non-Iodinated Alternatives

The superiority of [¹²⁵I]IMPY can be appreciated when compared to its non-iodinated precursors and other earlier-generation imaging agents. The iodine atom not only serves as the site for radiolabeling but also contributes to the overall lipophilicity and binding characteristics of the molecule, enhancing its ability to cross the blood-brain barrier and interact with the hydrophobic pockets of Aβ plaques.

Feature[¹²⁵I]IMPYNon-Iodinated Thioflavin-T Analogs
Binding Affinity (Ki) 15 ± 5 nM for Aβ₄₀ aggregates[1]Generally lower affinity
Brain Uptake (mouse) 2.9% ID/g at 2 min[1]Variable, often lower
Brain Washout (mouse) Rapid (0.2% ID/g at 60 min)[1]Slower washout, leading to higher background
In Vivo Plaque Labeling High contrast and specificity[1][2]Lower signal-to-noise ratio

Case Study 2: Radioiodinated Dibenzylideneacetone Derivatives for SPECT Imaging of β-Amyloid Plaques

Another successful application of the 4-iodophenyl moiety is in the development of radioiodinated dibenzylideneacetone derivatives for SPECT imaging of Aβ plaques. Specifically, the compounds (1E,4E)-1-(4-aminophenyl)-5-(4-iodophenyl)penta-1,4-dien-3-one ([¹²⁵I]70) and (1E,4E)-1-(4-iodophenyl)-5-(4-(methylamino)phenyl)penta-1,4-dien-3-one ([¹²⁵I]71) have shown significant promise[3].

Structure-Activity Relationship and the Role of the 4-Iodophenyl Group

The development of these compounds was guided by a systematic exploration of the structure-activity relationship (SAR) of curcumin derivatives, which are known to bind to Aβ plaques but suffer from poor in vivo stability and brain penetration[3][4]. The replacement of the central methylene group of curcumin with a more stable linker and the introduction of various substituents on the phenyl rings led to the discovery of the dibenzylideneacetone scaffold.

The inclusion of a 4-iodophenyl group was a key modification. This moiety not only provides a site for radioiodination but also contributes to the high binding affinity of these compounds for Aβ aggregates. The para-position for the iodine was found to be well-tolerated and allowed for the development of potent radioligands[3][4].

Comparative Performance Data
CompoundKi (nM) for Aβ aggregatesInitial Brain Uptake (%ID/g at 2 min)Brain Washout (%ID/g at 60 min)Brain₂min/Brain₆₀min Ratio
[¹²⁵I]70 7.0 ± 2.24.560.548.44
[¹²⁵I]71 2.8 ± 0.54.680.716.59
Radiofluorinated Curcumin N/A0.52N/AN/A

Data sourced from[3]

As the data indicates, both [¹²⁵I]70 and [¹²⁵I]71 exhibit significantly improved brain penetration compared to earlier radiofluorinated curcumin derivatives, a testament to the successful molecular design incorporating the 4-iodophenyl group.

Experimental Protocols

General Protocol for Radioiodination via Iododestannylation

This protocol is a generalized procedure for the radioiodination of a tributyltin precursor, a common method for preparing iodo-phenyl containing radiotracers.

G cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product start Start with tributyltin precursor add_naI Add Na[¹²⁵I] in NaOH start->add_naI add_oxidant Add oxidizing agent (e.g., Chloramine-T or H₂O₂/AcOH) add_naI->add_oxidant incubate Incubate at room temperature or with gentle heating add_oxidant->incubate quench Quench reaction (e.g., with sodium metabisulfite) incubate->quench extract Extract with organic solvent quench->extract hplc Purify by HPLC extract->hplc formulate Formulate in a suitable vehicle for injection hplc->formulate end Radioiodinated Product formulate->end

Caption: Radioiodination via Iododestannylation Workflow.

Step-by-Step Methodology:

  • Precursor Preparation: To a solution of the tributyltin precursor in a suitable solvent (e.g., methanol or ethanol), add Na[¹²⁵I] in a dilute NaOH solution.

  • Oxidation: Add the oxidizing agent. Common choices include Chloramine-T in a phosphate buffer or a mixture of hydrogen peroxide and acetic acid. The oxidant generates the electrophilic iodine species required for the reaction.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating for a specified time (typically 5-30 minutes). Monitor the reaction progress by radio-TLC.

  • Quenching: Quench the reaction by adding a reducing agent such as sodium metabisulfite to consume any unreacted iodine.

  • Extraction: Extract the radioiodinated product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Purify the crude product using high-performance liquid chromatography (HPLC) to isolate the desired radioiodinated compound from unreacted precursors and byproducts.

  • Formulation: Evaporate the HPLC solvent and formulate the purified product in a physiologically compatible vehicle (e.g., saline with a small amount of ethanol) for in vivo studies.

Logical Framework for Imaging Agent Development

The successful development of imaging agents based on the this compound scaffold follows a logical progression from in vitro characterization to in vivo validation.

G cluster_design Molecular Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation design Scaffold Selection (this compound) synthesis Synthesis of Precursors design->synthesis radiolabeling Radioiodination synthesis->radiolabeling binding Binding Affinity (Ki) radiolabeling->binding autorad Autoradiography on Tissue Sections binding->autorad biodist Biodistribution in Normal Animals autorad->biodist imaging SPECT/PET Imaging in Disease Models biodist->imaging

Caption: Development pipeline for iodophenyl-based imaging agents.

Conclusion and Future Outlook

The case studies of [¹²⁵I]IMPY and the radioiodinated dibenzylideneacetone derivatives unequivocally demonstrate the successful application of the this compound scaffold in the development of high-performance diagnostic imaging agents. The strategic incorporation of the iodophenyl moiety consistently imparts favorable properties, including high binding affinity, excellent brain kinetics, and a convenient handle for radioiodination.

While the primary focus of this guide has been on diagnostic applications, the versatility of the this compound building block suggests its potential in the development of therapeutic agents. The principles of rational drug design, guided by structure-activity relationship studies, can be applied to modify this scaffold to target other biological receptors and pathways. Future research in this area is highly encouraged and holds the promise of yielding novel therapeutics for a range of diseases.

References

  • Kung, M. P., Hou, C., Zhuang, Z. P., Skovronsky, D., & Kung, H. F. (2002). IMPY: an improved thioflavin-T derivative for in vivo labeling of beta-amyloid plaques. European journal of nuclear medicine and molecular imaging, 29(11), 1435–1441. [Link]

  • Kung, M. P., Hou, C., Zhuang, Z. P., Zhang, B., Skovronsky, D., Trojanowski, J. Q., Lee, V. M., & Kung, H. F. (2004). Characterization of IMPY as a potential imaging agent for beta-amyloid plaques in double transgenic PSAPP mice. European journal of nuclear medicine and molecular imaging, 31(8), 1136–1145. [Link]

  • Cui, M., Ono, M., Kimura, H., Liu, B., & Saji, H. (2011). Radioiodinated (1E,4E)-1-(4-aminophenyl)-5-(4-iodophenyl)penta-1,4-dien-3-one and (1E,4E)-1-(4-iodophenyl)-5-(4-(methylamino)phenyl)penta-1,4-dien-3-one. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

  • Zhuang, Z. P., Kung, M. P., Hou, C., Skovronsky, D. M., Gur, T. L., Plössl, K., Trojanowski, J. Q., Lee, V. M., & Kung, H. F. (2003). Radioiodinated styrylbenzene derivatives as potential SPECT imaging agents for amyloid plaques in Alzheimer's disease. Journal of medicinal chemistry, 46(2), 237–243. [Link]

  • Ono, M., Wilson, A., Nobuhara, Y., Watanabe, H., Matsumura, K., Sasamata, M., Saido, T. C., & Saji, H. (2009). 11C-labeled BF-227 as a PET probe for imaging cerebral amyloid plaques. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 50(11), 1887–1894. [Link]

  • Cui, M., Ono, M., & Saji, H. (2012). Radioiodinated (1E,4E)-1-(4-aminophenyl)-5-(4-iodophenyl)penta-1,4-dien-3-one and (1E,4E)-1-(4-iodophenyl)-5-(4-(methylamino)phenyl)penta-1,4-dien-3-one. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1-(4-Iodophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. 1-(4-Iodophenyl)ethanamine, a valuable building block in synthetic chemistry, requires meticulous planning not only for its use but critically for its disposal. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in scientific principles and regulatory compliance to ensure the safety of personnel and the protection of our environment.

The causality behind these rigorous disposal protocols stems from the compound's chemical nature. As a halogenated aromatic amine, this compound presents a dual challenge: the ecotoxicity and disposal complexities associated with halogenated organic compounds, and the potential health hazards of aromatic amines. Improper disposal can lead to the formation of persistent environmental pollutants and risks of toxic exposure.

Part 1: Hazard Profile and Risk Assessment

Understanding the specific hazards of this compound is the first step in a self-validating safety system. While comprehensive toxicological data for this specific compound is not widely published, a conservative approach based on its structural class—iodinated aromatics and primary amines—is essential. The primary hazards are associated with skin and eye irritation, potential sensitization, and the environmental burden of halogenated compounds.

During thermal decomposition or incineration, the iodine content can lead to the formation of hydrogen iodide (HI) and other corrosive and toxic gases. Therefore, it cannot be treated as standard chemical waste.

Hazard Classification (Anticipated)GHS PictogramPrecautionary Statements (Selected)
Skin Corrosion/Irritation

P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Serious Eye Damage/Irritation

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Hazardous to the Aquatic Environment

P273: Avoid release to the environment.

This table is constructed based on data for structurally similar compounds and general chemical principles. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier.

Part 2: Waste Segregation and Collection Protocol

The cornerstone of proper chemical disposal is rigorous segregation at the point of generation. Due to its halogenated nature, this compound waste must never be mixed with non-halogenated organic waste.[1] The co-mingling of these waste streams can complicate and significantly increase the cost of disposal, as the entire volume may need to be treated as halogenated waste.

Step-by-Step Collection Procedure:

  • Select a Designated Waste Container:

    • Use a clearly labeled, dedicated container for "Halogenated Organic Waste."[1][2]

    • The container must be made of a compatible material, typically borosilicate glass or high-density polyethylene (HDPE), with a secure, vapor-tight screw cap.

    • Ensure the container is in good condition, free from cracks or defects.

  • Characterize and Label the Waste:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • As waste is added, accurately record the chemical name, "this compound," and its concentration or estimated quantity. List all other components of the waste solution.

    • Maintain a running total of the constituents. This is a regulatory requirement under the Resource Conservation and Recovery Act (RCRA).[3]

  • Waste Accumulation:

    • Keep the waste container tightly sealed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.

    • The SAA must be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks or spills.

Part 3: Disposal Workflow

The following workflow provides a logical decision-making process for handling all waste streams containing this compound.

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Storage & Final Disposal start Waste Containing This compound Generated char Is the waste pure solid, a solution, or contaminated labware? start->char solid_waste Pure Solid or Grossly Contaminated Labware char->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixture, solvent rinses) char->liquid_waste Liquid container_solid Collect in dedicated, labeled 'Solid Halogenated Waste' container. solid_waste->container_solid container_liquid Collect in dedicated, labeled 'Liquid Halogenated Waste' container. liquid_waste->container_liquid storage Store sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment. container_solid->storage container_liquid->storage pickup Arrange for pickup by institutional Environmental Health & Safety (EHS) or a licensed hazardous waste contractor. storage->pickup end Proper Disposal Complete pickup->end Waste is transported to a licensed TSDF for high-temperature incineration with acid gas scrubbing.

Sources

A Researcher's Guide to the Safe Handling of 1-(4-Iodophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 1-(4-Iodophenyl)ethanamine (CAS No. 150085-44-2), a compound utilized in specialized laboratory research and drug development. While a comprehensive hazard profile for this specific chemical is not fully established, this document synthesizes available data, principles of chemical safety, and field-proven insights to ensure user protection. The procedures outlined below are designed to empower researchers with a self-validating system of safety, grounded in authoritative standards.

Understanding the Hazard Profile: A Precautionary Approach

A Safety Data Sheet (SDS) for (1R)-1-(4-Iodophenyl)ethanamine indicates no classified hazards under the Globally Harmonized System (GHS).[1] However, the same document advises avoiding contact with skin and eyes, as well as inhalation of vapor or mist.[1] The properties of this substance have not been thoroughly investigated.[1]

Given the lack of comprehensive toxicological data, a precautionary principle is paramount. Structurally related compounds, such as 1-(4-Iodophenyl)ethan-1-one, are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Therefore, it is logical and prudent to handle this compound as a potential irritant to the skin, eyes, and respiratory system. During combustion, it may release hazardous substances like carbon monoxide, nitrogen oxides, and hydrogen iodide.[1][3]

Potential HazardAssociated Risk & Rationale
Skin Contact May cause irritation. Based on precautionary advice and data from analogous structures.[1][2][3][4]
Eye Contact May cause serious irritation. Direct contact with chemical dust or splashes can lead to damage.[1][2][3][4]
Inhalation Inhalation of vapor or mist should be avoided as it may irritate the respiratory tract.[1][2][3]
Ingestion Assumed to be harmful if swallowed. Immediate medical attention is required.[1]
Combustion Thermal decomposition can release toxic gases such as CO, NOx, and Hydrogen Iodide.[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is critical and must be based on a thorough risk assessment of the procedures being performed. The following table outlines the minimum required PPE for handling this compound.

Body PartProtection RequiredStandard/SpecificationCausality and Rationale
Hands Chemical-resistant gloves (e.g., Nitrile)ASTM F739 or EN 374To prevent direct skin contact. Nitrile gloves offer good resistance to a range of chemicals, but should be changed immediately upon contamination.[4][5]
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a splash hazard.ANSI Z87.1[5] or EN166[1]To protect eyes from accidental splashes or contact with airborne particles.[6][7][8] A face shield offers broader protection for the entire face.[6][7]
Body Laboratory coat (Nomex® or 100% cotton recommended)N/ATo protect skin and personal clothing from contamination.[5] Lab coats should be fully buttoned.[5]
Respiratory Use in a well-ventilated area or chemical fume hood.N/ATo prevent inhalation of vapors or mists.[1][4] Engineering controls are the primary method of exposure reduction.[5]
Feet Closed-toe, closed-heel shoesN/ATo protect feet from spills and falling objects.[5]
PPE Donning and Doffing Workflow

Properly putting on and removing PPE is crucial to prevent cross-contamination. The following workflow should be strictly adhered to.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Safety Glasses / Goggles Don1->Don2 Don3 3. Gloves (over cuffs) Don2->Don3 Doff1 1. Gloves (peel off) Doff2 2. Lab Coat (turn inside out) Doff1->Doff2 Doff3 3. Safety Glasses / Goggles Doff2->Doff3 caption Fig 1. PPE Donning and Doffing Workflow

Fig 1. PPE Donning and Doffing Workflow

Operational Plan: From Benchtop to Disposal

A systematic approach to handling this compound minimizes risk and ensures the integrity of your research.

Step 1: Preparation and Engineering Controls
  • Designate an Area: Conduct all handling of this compound within a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.[1][4]

  • Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weighing paper, glassware) and safety equipment (spill kit, fire extinguisher) are readily accessible.

  • Verify Safety Equipment: Confirm that the safety shower and eyewash station are unobstructed and have been recently tested.[4]

Step 2: Handling and Use
  • Avoid Inhalation and Contact: Always handle the substance in a way that minimizes the generation of dust or aerosols.[1] Avoid direct contact with skin and eyes.[1]

  • Weighing: If weighing the solid, do so within the fume hood. Use a draft shield if necessary to prevent dispersal.

  • Storage: Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.[1][3] Opened containers must be carefully resealed and kept upright to prevent leakage.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][9]

Step 3: Spill Management
  • Evacuate and Ventilate: In case of a spill, ensure the area is well-ventilated.[4] If the spill is large or ventilation is poor, evacuate the immediate area.

  • Containment: Use personal protective equipment.[1] Sweep or vacuum up the spilled material and collect it in a suitable, labeled container for disposal.[1][3]

  • Decontamination: Clean the spill site thoroughly after the material has been collected.[4]

Disposal Plan: Responsible Waste Management

Improper disposal of chemical waste poses a significant environmental and safety risk.

Waste Characterization and Segregation
  • Hazardous Waste: this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) must be treated as hazardous waste.[10]

  • Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[10]

  • Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed. Keep it segregated from incompatible materials.[10]

Disposal Workflow

The disposal process must be methodical to ensure safety and regulatory compliance.

Disposal_Workflow Start Experiment Complete Collect Collect Waste (Solid & Contaminated PPE) Start->Collect Container Place in a Designated, Compatible, & Labeled Hazardous Waste Container Collect->Container Seal Keep Container Tightly Sealed (Except when adding waste) Container->Seal Store Store in a Secure, Well-Ventilated Area Seal->Store Arrange Arrange for Disposal via a Licensed Professional Waste Disposal Service Store->Arrange End Disposal Complete Arrange->End caption Fig 2. Chemical Waste Disposal Workflow

Fig 2. Chemical Waste Disposal Workflow

Final Disposal: The ultimate disposal must be conducted by a licensed professional waste disposal company, in strict accordance with all federal, state, and local environmental regulations.[1][11] Do not dispose of this chemical down the drain or in regular trash.[1]

References

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]

  • 1-(4-Iodophenyl)ethan-1-one | C8H7IO | CID 72869 - PubChem. National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. [Link]

  • Element IV: Personal Protective Equipment. ATrain Education. [Link]

  • Personal Protective Equipment. Occupational Safety and Health Administration (OSHA). [Link]

  • Components of Personal Protective Equipment (PPE). Minnesota Department of Health. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.